Artesunate

Catalog No.
S519411
CAS No.
88495-63-0
M.F
C19H28O8
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artesunate

CAS Number

88495-63-0

Product Name

Artesunate

IUPAC Name

4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1

InChI Key

FIHJKUPKCHIPAT-AHIGJZGOSA-N

SMILES

Array

solubility

In water, 56.2 mg/L at 25 °C (est)

Synonyms

artesunate, Dihydroartemisinin, Succinyl, Dihydroartemisinine 12 alpha succinate, dihydroartemisinine-12-alpha-succinate, Malacef, malartin, SM 804, SM-804, SM804, sodium artesunate, succinyl dihydroartemisinin

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

The exact mass of the compound Artesunate is 384.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 56.2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

artesunate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanism of Action

The table below summarizes the key mechanisms by which artesunate is believed to exert its antimalarial effect.

Mechanism Key Steps / Components Outcome

| Activation & ROS Generation [1] | 1. Intracellular iron (Fe²⁺) from parasite hemoglobin digestion breaks this compound's endoperoxide bridge. 2. This reaction generates reactive oxygen species (ROS) and carbon-centered radicals. | Creates a cascade of highly reactive radicals that damage parasite components. | | Oxidative Damage [1] | Generated ROS attack multiple parasite targets, including proteins, lipids, and nucleic acids. | Widespread oxidative stress leads to irreversible cellular damage and parasite death. | | Redox Homeostasis Disruption [1] | this compound perturbs the delicate balance of redox signaling and control within the parasite. | Critical metabolic and signaling pathways are disrupted, contributing to parasite killing. |

The following diagram illustrates the core components of this proposed mechanism:

G This compound This compound Activation Activation This compound->Activation HemeIron Heme Iron (Fe²⁺) HemeIron->Activation ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress ParasiteDeath Parasite Death OxidativeStress->ParasiteDeath Activation->ROS

> The proposed mechanism of this compound activation by heme iron, leading to parasite death via oxidative stress.

Experimental Protocols for Studying Action and Resistance

To investigate this compound's mechanism and resistance, researchers use standardized in vitro and in vivo methods.

In Vitro Drug Sensitivity (IC₅₀) Assay

This protocol determines the concentration of this compound that inhibits 50% of parasite growth [2].

G Start Culture P. falciparum (e.g., 3D7 strain) A Prepare Drug Dilutions (10⁻⁴ to 10⁻¹⁰ mol/L) Start->A B Add Parasites to Plate (6% starting parasitemia) A->B C Incubate for 24-48h (37°C, candle jar) B->C D Prepare Thin Blood Smears C->D E Calculate Parasitemia (vs. control group) D->E F Calculate IC₅₀ (via statistical software) E->F

> Workflow for determining the in vitro IC₅₀ of this compound against Plasmodium falciparum.

Induction of Resistance in vitro

This method studies how resistance develops by exposing parasites to sub-lethal drug pressure [2].

G Start Begin at sub-IC₅₀ concentration (e.g., 10⁻⁷ mol/L) A Continuous exposure to drug (Fresh CCM-artesunate daily) Start->A B Monitor parasitemia (Thin blood smears) A->B C Parasitemia drops >50%? B->C D Switch to drug-free medium (Allow regrowth) C->D Yes F Resistant strain obtained (After ~27 days at high concentration) C->F No E Increase drug concentration (Step up to next level) D->E E->A

> Laboratory protocol for inducing this compound resistance in Plasmodium falciparum cultures.

Molecular Analysis of Resistant Strains

After inducing resistance, genetic analysis identifies mutations. A common workflow involves [2]:

  • DNA Extraction from resistant and control parasite strains.
  • Nested PCR for PfK13 Gene using specific primers (e.g., K13F1/R1 for first round, K13F2/R2 for second round to amplify an 849 bp fragment).
  • Sequencing and Alignment of the PCR product to identify mutations compared to a standard reference strain (e.g., 3D7).

Quantitative Data and Resistance Markers

Pharmacokinetic Profile

A study in adults with malaria showed this compound is rapidly converted to its active metabolite, dihydroartemisinin (DHA) [1].

Parameter This compound Dihydroartemisinin (DHA)
Plasma Half-life 0.17 hours 1.30 hours
Max Plasma Concentration (Cmax) 28,558 ng/mL 2,932 ng/mL
Validated Molecular Markers of Partial Resistance

The WHO has classified specific mutations in the PfKelch13 gene as validated markers of artemisinin partial resistance. These are linked to delayed parasite clearance after treatment [3].

| Validated PfK13 Mutations | | :--- | | F446I | N458Y | C469Y | M476I | | Y493H | R539T | I543T | P553L | | R561H | P574L | C580Y | R622I | | A675V |

Clinical and Research Implications of Resistance

  • Defining Partial Resistance: Artemisinin partial resistance is observed as a delay in the clearance of parasites from the bloodstream following treatment with an Artemisinin-based Combination Therapy (ACT). It specifically affects the early "ring" stage of the parasite [3].
  • Global Spread: Initially confirmed in the Greater Mekong Subregion, artemisinin partial resistance has now emerged independently in Africa, being confirmed in Eritrea, Rwanda, Uganda, and the United Republic of Tanzania [3].
  • Contributing Factors: A primary driver of resistance is the inappropriate use of artemisinin derivatives, such as using oral this compound monotherapy for prophylaxis (as seen in a case report from Nigeria) or substandard treatment regimens. This provides selective pressure for resistant parasites to survive and multiply [4] [5].

The mechanism of action of this compound, while not fully elucidated, is a critical area of study as the medical community works to combat the ongoing threat of antimalarial resistance.

References

Pharmacokinetic Parameters of Artesunate and DHA

Author: Smolecule Technical Support Team. Date: February 2026

The pharmacokinetics of artesunate (ART) are characterized by rapid absorption and conversion to its active metabolite, dihydroartemisinin (DHA), followed by swift elimination [1] [2]. The tables below summarize key pharmacokinetic parameters across different administration routes.

This compound (Parent Drug)

Administration Route Dose C~max~ t~max~ t~1/2~ CL V
Intravenous (IV) [2] 120 mg 29.5 µM (11 mg/L) - 2.7 min 2.33 L/h/kg 0.14 L/kg
Intramuscular (IM) [1] - ~884 ng/mL* - < 15 min - -
Oral [2] 100 mg - - - - -

*Data from a study comparing IV and IM administration, specific dose not provided in the summary [3].

Dihydroartemisinin (Active Metabolite)

Administration Route C~max~ t~max~ t~1/2~ CL V Relative Bioavailability
After IV ART [2] 9.3 µM (2.64 mg/L) < 25 min [1] 40 min 0.75 L/h/kg 0.76 L/kg -
After Oral ART [2] 2.6 µM (0.74 mg/L) - 39 min - - 82%
After IM ART [1] - - 30-60 min - - Almost complete
  • C~max~: Maximum plasma concentration; t~max~: Time to C~max~; t~1/2~: Elimination half-life; CL: Clearance; V: Volume of distribution.
  • Following intramuscular administration of a new formulation, DHA showed almost complete bioavailability, suggesting this route is highly effective [1].
  • A systematic review indicates a positive correlation between intravenous ART dose and the C~max~ or AUC of ART+DHA [4].

Metabolic Pathway of this compound

The metabolic fate of this compound involves rapid hydrolysis to its primary active metabolite, followed by phase II conjugation. The diagram below illustrates the key metabolic pathway and site of action for this compound.

G This compound This compound Plasma Esterases\n(CYP2A6) Plasma Esterases (CYP2A6) This compound->Plasma Esterases\n(CYP2A6)  Hydrolysis Dihydroartemisinin Dihydroartemisinin UGT1A9_UGT2B7 UGT1A9_UGT2B7 Dihydroartemisinin->UGT1A9_UGT2B7  Glucuronidation DHA_Glucuronide DHA_Glucuronide Inactive_Metabolites Inactive_Metabolites DHA_Glucuronide->Inactive_Metabolites  Excretion (primarily urine) Plasma Esterases\n(CYP2A6)->Dihydroartemisinin  Rapid Conversion UGT1A9_UGT2B7->DHA_Glucuronide

The metabolic pathway of this compound involves rapid hydrolysis to its active metabolite, dihydroartemisinin (DHA), primarily by plasma esterases and cytochrome P450 2A6 (CYP2A6) [1]. DHA is then inactivated via glucuronidation by UDP-glucuronosyltransferases (UGT) 1A9 and 2B7 before being excreted, primarily in urine [1] [5].

Within the malaria parasite, the antimalarial action is linked to the formation of an ART-heme adduct. ART reacts with intracellular ferrous iron (Fe²⁺) in the parasite, leading to the generation of free radicals that cause oxidative damage and cell death [6] [5]. The exposure level of this ART-heme adduct in parasitized red blood cells is being investigated as a potential biomarker for antimalarial activity and emerging resistance [6].

Key Experimental Protocols

To guide research, here are methodologies from key studies on this compound pharmacokinetics.

Open-Label, Randomized, Cross-Over Bioequivalence Study [1]
  • Objective: To compare the safety and pharmacokinetics of a new, easily prepared this compound formulation with the currently used formulation administered via IV and IM routes.
  • Design: A 4-period, 4-treatment, 24-sequence, single-dose, cross-over study.
  • Participants: 72 healthy Thai volunteers.
  • Dosing: Volunteers were randomized to receive four regimens: test IV (TIV), test IM (TIM), reference IV (RIV), and reference IM (RIM), with washout periods of at least 7 days.
  • PK Sampling: Frequent blood samples were collected at each dosing occasion.
  • Analysis: Plasma concentrations of ART and DHA were determined. Pharmacokinetic parameters were calculated using non-compartmental analysis, and bioequivalence was evaluated.
Crossover Study in Patients with Malaria [2]
  • Objective: To obtain comprehensive pharmacokinetic and pharmacodynamic data for ART and DHA following IV and oral administration in infected patients.
  • Design: Open crossover design.
  • Participants: 26 Vietnamese patients with acute, uncomplicated falciparum malaria.
  • Dosing: Patients were randomized to receive IV ART (120 mg) or oral ART (100 mg), followed by the alternative preparation 8 hours later.
  • PK Sampling:
    • IV route: 0, 5, 7, 9, 12, 15, 20, 30, 45, 60, 90 min, 2, 3, 4, 8 h.
    • Oral route: 0, 15, 30, 45, 60, 75, 90, 105 min, 2, 3, 4, 6, 8 h.
  • Bioanalysis: Plasma concentrations of ART and DHA were determined using a validated HPLC assay.

Emerging Research and Considerations

  • Novel Formulations: A new solvent for this compound reconstitution allows for single-step preparation, improving stability and ease of use while demonstrating bioequivalence with the traditional formulation [1].
  • Therapeutic Drug Monitoring (TDM): Due to significant inter-individual variability in ART pharmacokinetics, TDM is suggested to optimize drug exposure and combat resistance, especially for the oral route [4].
  • Beyond Malaria: Preclinical research is exploring the repurposing of this compound for other conditions, including cervical precancer (via intravaginal pessaries) and diabetes, leveraging its immunomodulatory and cytotoxic properties [3] [5].
  • Biomarkers for Resistance: The ART-heme adduct level within the parasite is a promising biomarker for studying the pharmacodynamics of ART and monitoring resistance [6].

References

Comprehensive Technical Analysis of Artesunate: Structure-Activity Relationship and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artesunate and Structural Fundamentals

This compound is a semi-synthetic derivative of artemisinin, a natural sesquiterpene lactone isolated from the medicinal plant Artemisia annua L. As a key member of the artemisinin-based compounds, this compound has gained recognition primarily for its potent antimalarial activity, but recent investigations have revealed its significant potential as a broad-spectrum antiviral agent, particularly against SARS-CoV-2. The unique structural features of this compound contribute to its enhanced bioavailability and diverse pharmacological activities compared to its parent compound. The core structure maintains the characteristic endoperoxide bridge (1,2,4-trioxane ring) essential for its mechanism of action, while the addition of a succinate moiety significantly improves water solubility, enabling parenteral administration that is crucial for clinical applications [1].

The structure-activity relationship (SAR) of this compound centers on the essential endoperoxide bridge that undergoes activation via iron-induced cleavage, generating reactive oxygen species (ROS) and carbon-centered radicals that exert multiple biological effects. The strategic molecular modifications in this compound—specifically the introduction of the succinate group at position C-12—create a hemisuccinate ester that can be rapidly hydrolyzed in vivo to the active metabolite dihydroartemisinin (DHA). This rational structural optimization addresses the inherent limitations of artemisinin, including poor aqueous solubility and limited oral bioavailability, while preserving the crucial pharmacophoric elements required for therapeutic efficacy. The molecular hybridization approach exemplified by this compound demonstrates how covalent combination of pharmacophore units can enhance pharmacokinetic profiles and therapeutic potential [2] [1].

Core Structural Features and Key Modifications

Fundamental Structural Components

The molecular architecture of this compound incorporates several critical components that collectively determine its pharmacological profile:

  • Endoperoxide Bridge (1,2,4-trioxane ring): This distinctive three-oxygen cyclic system is an absolute requirement for antimalarial and antiviral activities. The chemically unstable peroxide bond undergoes reductive cleavage in the presence of ferrous iron (Fe²⁺) or heme, generating oxygen-centered radicals that subsequently rearrange to form carbon-centered radicals. These reactive intermediates are responsible for the alkylating capacity of this compound, enabling covalent modification of cellular targets including proteins and nucleic acids [1] [3].

  • Lactone Functionality: The sesquiterpene lactone framework provides structural stability and influences molecular interactions with biological targets. The lactone ring adjacent to the endoperoxide contributes to the compound's overall reactivity and metabolic stability, serving as the attachment point for derivative-specific functional groups [1].

  • Succinate Ester Group: this compound features a hemisuccinate ester at the C-12 position, which dramatically enhances water solubility compared to the lipophilic parent compound artemisinin. This polar modification enables intravenous formulation while serving as a prodrug design element that facilitates rapid hydrolysis to dihydroartemisinin (DHA) by esterases in plasma and tissues. The succinate group represents a strategic balance between hydrophilicity for formulation and lipophilicity for membrane penetration [2].

Strategic Molecular Modifications

Comparative analysis of artemisinin derivatives reveals how specific structural alterations influence pharmacological behavior:

Table: Key Structural Modifications in Artemisinin Derivatives

Compound Position C-12 Modification Water Solubility Bioavailability Active Metabolite
Artemisinin Methyl group (-CH₃) Low Moderate Dihydroartemisinin
This compound Hemisuccinate ester High High Dihydroartemisinin
Dihydroartemisinin Hydroxyl group (-OH) Moderate High -
Artemether Methyl ether (-CH₃O-) Low High Dihydroartemisinin
Arteether Ethyl ether (-CH₃CH₂O-) Low High Dihydroartemisinin

The molecular hybridization strategy employed in this compound's design exemplifies rational drug optimization. By covalently linking the artemisinin pharmacophore with a biocompatible succinate moiety, developers created a linked hybrid that combines the therapeutic activity of the parent compound with improved physicochemical properties. The ester linkage in this compound represents a bioreversible modification that ensures efficient conversion to the active form while addressing formulation challenges associated with the native compound [2].

Quantitative Structure-Activity Relationship (QSAR) Data

Molecular Binding Affinities and Interactions

Computational and experimental studies have quantified this compound's interactions with specific viral targets, providing insights into its mechanism of action:

Table: Binding Affinities of this compound and Related Compounds Against SARS-CoV-2 Targets

Compound SARS-CoV-2 Target Binding Energy (kcal/mol) Inhibition Constant Key Interacting Residues
This compound Nsp1 protein -7.92 Not specified Val10, Arg11, Gln50
Artemisinin Nsp1 protein -6.53 16.43 µM Hydrophobic interactions
Artemiside Nsp1 protein -7.46 Not specified Not specified
Artemisone Nsp1 protein -7.36 Not specified Not specified
This compound Main protease (Mpro) -5.2 to -8.1 Not specified Cys145 (catalytic residue)
Dihydroartemisinin acetate Main protease (Mpro) -8.1 Not specified Multiple conventional H-bonds

The superior binding affinity of this compound compared to artemisinin (-7.92 kcal/mol vs. -6.53 kcal/mol against Nsp1) demonstrates how structural optimization enhances target engagement. Molecular docking analyses reveal that this compound establishes conventional hydrogen bonds with key amino acid residues including Val10, Arg11, and Gln50 in SARS-CoV-2 Nsp1 protein, with additional stabilization through hydrophobic interactions [4]. Against the viral main protease (Mpro), this compound and its derivatives show significant binding affinity ranging from -5.2 to -8.1 kcal/mol, with particular effectiveness in interacting with the catalytic dyad (Cys145/His41) essential for protease activity [3].

Pharmacokinetic and ADMET Properties

The structural attributes of this compound directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile:

Table: ADMET Properties of this compound and Derivatives

Parameter This compound Artemisinin Dihydroartemisinin Chloroquine (Reference)
Oral Absorption High High High High
Bioavailability Score 0.55 0.55 0.55 0.55
TPSA (Ų) Acceptable range Similar Similar Higher
Log Po/w Consensus value Similar Similar Higher
BBB Permeant Yes Yes Yes Yes
P-gp Substrate No No No Yes
CYP Inhibition CYP1A2 CYP1A2 CYP1A2 Multiple isoforms
Fraction Csp3 0.65 0.65 0.67 0.43

This compound exhibits favorable drug-likeness properties with optimal topological polar surface area (TPSA), consensus Log P (Log Po/w), and oral bioavailability. The compounds demonstrate high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, which may contribute to both therapeutic effects and potential CNS-related activities. Notably, this compound is not a P-glycoprotein (P-gp) substrate, suggesting fewer issues with multidrug resistance mechanisms, and primarily inhibits the CYP1A2 enzyme among the screened cytochrome P450 isoforms [3]. The fraction Csp3 value of 0.65 indicates high saturation, which generally correlates with improved solubility and metabolic stability.

Mechanisms of Action and Signaling Pathways

Antiviral Mechanisms Against SARS-CoV-2

This compound demonstrates multiple mechanisms of action against SARS-CoV-2, targeting both viral components and host cell processes:

  • Viral Protein Inhibition: Computational studies indicate this compound binds directly to SARS-CoV-2 non-structural protein 1 (Nsp1), a key virulence factor that suppresses host gene expression and immune responses. Molecular docking reveals this compound binds to Nsp1 with higher affinity (-7.92 kcal/mol) than artemisinin (-6.53 kcal/mol), primarily through hydrophobic interactions and hydrogen bonding with Val10, Arg11, and Gln50 residues. This binding may interfere with Nsp1's ability to block host translation, potentially restoring immune recognition [4]. Additionally, this compound interacts with the viral main protease (Mpro, also called 3CLpro), binding to the catalytic Cys145 residue with sufficient affinity to inhibit protease activity essential for viral replication [3].

  • ACE2-Spike Protein Interference: Molecular docking analyses suggest this compound may interfere with the interaction between viral spike protein and human ACE2 receptors, potentially blocking viral entry into host cells. The binding affinity varies with different ACE2 allelic variants, with the strongest interaction observed with variant rs961360700 (-8.2 kcal/mol). This suggests this compound might have differential efficacy across populations with distinct ACE2 polymorphisms [3].

  • NF-κB Pathway Modulation: Beyond direct antiviral effects, this compound demonstrates significant immunomodulatory activity by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. This compound blocks IκB kinase (IKK) activity, preventing IκBα phosphorylation and subsequent degradation, thereby retaining the NF-κB heterodimer (p50/p65) in the cytoplasm. Additionally, it may directly interfere with p50/p65 transcriptional activity in the nucleus, reducing expression of pro-inflammatory cytokines including IL-6, which plays a critical role in COVID-19 cytokine release syndrome [1].

The following diagram illustrates the primary antiviral mechanisms of this compound against SARS-CoV-2:

Figure 1: Multifaceted antiviral mechanisms of this compound against SARS-CoV-2, showing both direct viral protein targeting and host pathway modulation

Immunomodulatory and Anti-inflammatory Pathways

The therapeutic potential of this compound extends beyond direct antiviral effects to significant immunomodulation, particularly relevant for severe COVID-19 cases characterized by cytokine storm:

  • NF-κB Signaling Inhibition: The NF-κB pathway represents a central signaling node in inflammation, and its dysregulation contributes substantially to COVID-19 severity. This compound demonstrates dose-dependent inhibition of IKK (IκB kinase), preventing phosphorylation and degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. Additionally, this compound may directly interfere with nuclear translocation and DNA binding of the p50/p65 heterodimer, thereby reducing transcription of pro-inflammatory genes [1].

  • Cytokine Storm Mitigation: By suppressing NF-κB signaling, this compound reduces production of key inflammatory mediators including IL-6, TNF-α, and IL-1β, which drive the pathological hyperinflammation in severe COVID-19. The dynamic change of IL-6 level serves as a potential biomarker for severe cases, and this compound's ability to modulate IL-6 production underscores its therapeutic potential [1].

  • Redox Modulation: The endoperoxide bridge in this compound enables generation of reactive oxygen species (ROS) upon activation, which can modulate redox-sensitive signaling pathways in immune cells. While excessive ROS contribute to tissue damage, controlled modulation of redox signaling can reset dysregulated immune responses, potentially restoring immune homeostasis in viral infections [1].

The following diagram illustrates this compound's effects on the NF-κB signaling pathway and cytokine production:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits NFkB NF-κB (p50/p65) This compound->NFkB Direct Inhibition IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα/NF-κB Complex IkB->IkB_NFkB Degradation Gene Target Genes NFkB->Gene Translocation IkB_NFkB->NFkB Releases IL6 IL-6 Expression Gene->IL6 TNF TNF-α Expression Gene->TNF

Figure 2: this compound inhibition of NF-κB signaling pathway, showing prevention of cytokine gene expression through IKK inhibition and direct NF-κB interference

Experimental Protocols and Methodologies

Computational Assessment Methods

Molecular Docking Protocols: The binding interactions between this compound and SARS-CoV-2 targets have been primarily characterized through in silico docking studies. These protocols typically involve retrieving protein structures (e.g., Nsp1, Mpro) from the Protein Data Bank, preparing them by removing water molecules and adding hydrogens, then optimizing the structures using energy minimization. This compound and comparator compounds are prepared with molecular mechanics force fields, and docking is performed using software such as AutoDock Vina with Lamarckian genetic algorithms. Binding affinities are calculated as free energy of binding (ΔG) in kcal/mol, with more negative values indicating stronger binding. The docking simulations identify specific interaction types (hydrogen bonds, hydrophobic interactions, electrostatic contacts) and quantify binding energies to compare compound efficacy [4] [3].

Molecular Dynamics (MD) Simulations: To validate docking results and assess complex stability, MD simulations are conducted using software like GROMACS or AMBER. These simulations typically run for 100 nanoseconds, applying force fields (e.g., CHARMM, AMBER) to model atomic interactions under physiological conditions. The stability of this compound-protein complexes is evaluated by calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond occupancy throughout the simulation trajectory. These parameters confirm whether this compound maintains stable interactions with target proteins under dynamic conditions that better represent biological environments [3].

ADMET Prediction Methods: Computational prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties employs tools such as SwissADME and pkCSM. These platforms use quantitative structure-property relationship (QSPR) models based on molecular descriptors including molecular weight, lipophilicity (Log P), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds. The analyses generate bioavailability scores, gastrointestinal absorption predictions, blood-brain barrier permeability, cytochrome P450 inhibition profiles, and other pharmacologically relevant parameters essential for drug development [3].

Experimental Validation Approaches

In Vitro Antiviral Assays: Experimental validation of this compound's antiviral activity employs cell-based infectivity models, typically using Vero E6 or Calu-3 cells infected with SARS-CoV-2. Protocols measure the half-maximal effective concentration (EC50) through plaque reduction assays or cytopathic effect (CPE) inhibition assays. These experiments determine the concentration required to reduce viral replication by 50%, with this compound demonstrating activity in the low micromolar range. Simultaneously, cytotoxicity assays (e.g., MTT, CCK-8) determine the half-maximal cytotoxic concentration (CC50) to establish a selectivity index (SI = CC50/EC50) for therapeutic window assessment [5].

Pharmacokinetic Studies: The ADMET properties of this compound have been characterized through experimental models including Caco-2 cell monolayers for intestinal permeability, liver microsome assays for metabolic stability, plasma protein binding assays, and in vivo pharmacokinetic studies in animal models. These investigations confirm this compound's rapid hydrolysis to dihydroartemisinin, its primary active metabolite, and characterize its elimination profile. The experimental data align with computational predictions, showing high gastrointestinal absorption and adequate distribution characteristics [3].

Clinical Trial Designs: Clinical evaluation of this compound for COVID-19 has employed randomized controlled trial (RCT) designs. The Artemisinin-Piperaquine (AP) combination has been studied in patients with confirmed SARS-CoV-2 infection, with primary outcomes including time to viral clearance (undetectable SARS-CoV-2 levels) and secondary outcomes encompassing clinical status improvement, oxygen requirement duration, and safety parameters. These trials compare this compound-containing regimens against standard care, with viral load quantification through RT-PCR at multiple timepoints to assess antiviral efficacy [5].

The following diagram illustrates the integrated experimental workflow for evaluating this compound:

G cluster_computational Computational Methods cluster_experimental Experimental Validation Start Study Design Docking Molecular Docking Start->Docking InVitro In Vitro Antiviral Assays Start->InVitro MD Molecular Dynamics Docking->MD ADMET ADMET Prediction MD->ADMET Analysis Data Analysis & Interpretation ADMET->Analysis PK Pharmacokinetic Studies InVitro->PK Clinical Clinical Trials PK->Clinical Clinical->Analysis

Figure 3: Integrated experimental workflow for evaluating this compound, combining computational predictions with experimental validation across multiple methodologies

Research Gaps and Future Directions

Despite promising data on this compound's structure-activity relationship and potential anti-SARS-CoV-2 activity, several significant research gaps remain. The majority of evidence supporting this compound's direct antiviral mechanisms derives from computational studies and in vitro models, with limited validation in robust animal models or human trials. While molecular docking predicts favorable binding to viral targets such as Nsp1 and Mpro, biochemical assays confirming functional inhibition are not extensively documented in the available literature. Additionally, the differential interactions of this compound with various ACE2 allelic variants, though computationally predicted, require experimental verification to understand potential population-specific efficacy variations [3].

Future research should prioritize several key areas:

  • Mechanism of Action Elucidation: Beyond computational predictions, comprehensive studies are needed to empirically validate this compound's effects on viral replication cycles, including entry, replication, and assembly. The relative contribution of direct antiviral activity versus immunomodulation in the overall therapeutic effect requires clarification through targeted experiments.
  • Optimization of Therapeutic regimens: Clinical studies exploring artemisinin-piperaquine combinations have shown promise, with one trial demonstrating significantly reduced time to viral clearance (10.6 days vs. 19.3 days in controls) [5]. However, optimal dosing, treatment duration, and potential combination strategies with other antivirals need systematic evaluation in well-designed clinical trials.
  • Addressing Safety Concerns: Although generally well-tolerated, this compound and particularly its combination with piperaquine has been associated with QT interval prolongation (average increase of 21.65 ms), requiring careful safety monitoring, especially in patients with cardiac risk factors or those taking other QT-prolonging medications [5].
  • Molecular Hybridization Strategies: The this compound structure provides a template for further optimization through molecular hybridization approaches. Creating linked hybrids with other pharmacophores could enhance efficacy, reduce potential resistance, and improve target specificity. The covalent combination of this compound with other therapeutic agents represents a promising direction for multi-target drug development [2].

Conclusion

This compound represents a compelling example of how strategic structural optimization of a natural product can yield derivatives with enhanced pharmaceutical properties and expanded therapeutic potential. The structure-activity relationship analysis reveals that this compound maintains the essential endoperoxide bridge required for biological activity while incorporating a succinate moiety that dramatically improves water solubility and enables intravenous administration. Quantitative data from computational and experimental studies demonstrate this compound's superior binding affinity for key SARS-CoV-2 targets compared to artemisinin, highlighting the significance of its molecular features.

References

dihydroartemisinin active metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

The following table summarizes the fundamental properties of Dihydroartemisinin:

Property Description
Chemical Name (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol [1]
Molecular Formula C₁₅H₂₄O₅ [1]
Molecular Weight 284.35 g/mol [1] [2]
Role as Metabolite Active metabolite of all artemisinin compounds (artesunate, artemether, etc.) [1] [2]
Primary Medical Use Treatment of malaria, primarily in fixed-dose combination with piperaquine [1]
Key Pharmacokinetics ~12% bioavailability; ~4-11 hour elimination half-life; primarily metabolized in the liver [1]

Mechanism of Action in Malaria

DHA's antimalarial activity is primarily mediated by its interaction with iron and the subsequent generation of cytotoxic radicals [1]. This process can be visualized as follows:

f Artemisinin-based Prodrugs\n(e.g., this compound, Artemether) Artemisinin-based Prodrugs (e.g., this compound, Artemether) Dihydroartemisinin (DHA) Dihydroartemisinin (DHA) Artemisinin-based Prodrugs\n(e.g., this compound, Artemether)->Dihydroartemisinin (DHA) Metabolized in vivo DHA DHA Parasitized Red Blood Cell Parasitized Red Blood Cell DHA->Parasitized Red Blood Cell Accumulates in Cytotoxic Radical Release\n(Free Radicals, Carbon-centered Radicals) Cytotoxic Radical Release (Free Radicals, Carbon-centered Radicals) DHA->Cytotoxic Radical Release\n(Free Radicals, Carbon-centered Radicals) Generates High Fe²⁺ Concentration\n(From Hemoglobin Digestion) High Fe²⁺ Concentration (From Hemoglobin Digestion) Parasitized Red Blood Cell->High Fe²⁺ Concentration\n(From Hemoglobin Digestion) High Fe²⁺ Concentration\n(From Hemoglobin Digestion)->DHA Cleaves Endoperoxide Bridge Oxidative Stress & Macromolecule Damage Oxidative Stress & Macromolecule Damage Cytotoxic Radical Release\n(Free Radicals, Carbon-centered Radicals)->Oxidative Stress & Macromolecule Damage Parasite Death Parasite Death Oxidative Stress & Macromolecule Damage->Parasite Death

Figure 1: Proposed antimalarial mechanism of DHA involving iron-dependent radical generation.

Experimental Protocols for Metabolic Profiling

Understanding DHA's metabolism is critical. Here is a summarized methodology for profiling its metabolites in biological samples, based on a study in Plasmodium-infected mice [3].

Step Protocol Details
1. Animal Model Use C57BL/6J mice. Infect test group with Plasmodium berghei ANKA; maintain a healthy control group. Use parasitemia of ~30% for infected group [3].
2. Dosing & Sample Collection Administer DHA to mice (fasted for 12h). Collect blood, plasma, and red blood cell (RBC) samples at designated time points [3].
3. Sample Preparation Precipitate proteins from biosamples with acetonitrile. Extract analytes with organic solvents like ethyl acetate [3].
4. Instrumentation & Analysis Use UPLC-Q-TOF-MS/MS system (e.g., Waters ACQUITY I-class UPLC with Xevo G2-XS Q-TOF). Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Mobile phase: (A) 0.1% formic acid in H2O; (B) 0.1% formic acid in acetonitrile. Use a gradient elution [3].
5. Data Processing Process high-resolution MS/MS data using a platform (e.g., Waters UNIFI). Identify metabolites using tools like mass defect filter and characteristic fragment filter [3].

Investigated Anticancer Mechanisms and Evidence

Beyond malaria, DHA shows potent, multifaceted anticancer activity. The table below summarizes key mechanisms and evidence from preclinical studies.

Mechanism Experimental Evidence (In Vitro/In Vivo)
Inhibition of Cell Proliferation Induces G1 or G2/M cell cycle arrest in gastric, esophageal, and liver cancer cells by downregulating Cyclin D1, Cyclin E, and CDKs [2].
Induction of Apoptosis Activates mitochondrial apoptosis pathway in breast cancer cells (increasing Bax/Bim, activating caspase-9) [2]. Triggers caspase-dependent apoptosis in liver cancer cells [2].
Activation of Ferroptosis Novel DHA derivatives exhibit potent activity by inducing ferroptosis, an iron-dependent cell death, in colorectal cancer cells [4].
Inhibition of mTORC1 Signaling Inhibits mTORC1 not by direct binding, but by activating AMPK, leading to raptor phosphorylation and complex inhibition, as shown in rhabdomyosarcoma models [5].
Inhibition of Metastasis & Angiogenesis Suppresses tumor growth and metastasis in non-small cell lung cancer (NSCLC) models by inhibiting the mTOR/HIF-1α signaling axis [6].

The anticancer mechanism involving the AMPK/mTORC1 pathway can be visualized as follows:

f Dihydroartemisinin (DHA) Dihydroartemisinin (DHA) AMPK Activation AMPK Activation Dihydroartemisinin (DHA)->AMPK Activation Induces Raptor Phosphorylation Raptor Phosphorylation AMPK Activation->Raptor Phosphorylation Directly Catalyzes TSC2 Activation TSC2 Activation AMPK Activation->TSC2 Activation Promotes mTORC1 Assembly/Activity mTORC1 Assembly/Activity Raptor Phosphorylation->mTORC1 Assembly/Activity Inhibits Cell Proliferation & Tumor Growth Cell Proliferation & Tumor Growth mTORC1 Assembly/Activity->Cell Proliferation & Tumor Growth Inhibits GTP-Rheb GTP-Rheb TSC2 Activation->GTP-Rheb Inactivates mTORC1 Activity mTORC1 Activity GTP-Rheb->mTORC1 Activity Activates mTORC1 Activity->mTORC1 Activity Required for

Figure 2: Proposed mechanism for DHA-induced inhibition of mTORC1 via AMPK activation in cancer cells.

Research and Development of Novel Derivatives

To overcome limitations like poor bioavailability, extensive structure-activity relationship (SAR) studies are conducted. The general strategy involves modifying the C-10 position of DHA while preserving the critical peroxide bridge [4].

  • Synthetic Strategies: A common approach is the synthesis of key intermediates like 10-trifluoroacetate DHA or 10-succinate DHA, which are then conjugated with various pharmacophores via ester, ether, or carbamate linkages [7] [4].
  • Promising Pharmacophores: Incorporating carbamate, 1,2,3-triazole, quinoline, and 1,2,4-oxadiazole groups has yielded derivatives with significantly enhanced anticancer potency. For instance, a phenyl carbamate derivative (A3) showed an IC₅₀ of 0.31 μM against HCT-116 colon cancer cells, which is 16 times more potent than the parent DHA [4].
  • Dual-Indication Derivatives: Novel (thio)semicarbazone derivatives have been designed as dual-function molecules, demonstrating not only antimalarial activity but also potent inhibition of the malarial cysteine protease falcipain-2 (IC₅₀ values 0.29-10.63 μM), providing a strategy to combat artemisinin resistance [7].

Conclusion

Dihydroartemisinin serves as the critical active metabolite for a class of vital antimalarial drugs. Its intriguing mechanism of action, centered on an iron-activated peroxide bridge, has paved the way for its investigation in oncology. Ongoing research focuses on delineating its complex signaling pathways in cancer and designing novel derivatives with improved efficacy and properties to fully realize its therapeutic potential beyond malaria.

References

Core Anti-Inflammatory Mechanisms of Artesunate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary molecular mechanisms and key experimental findings related to the anti-inflammatory action of artesunate.

Mechanism / Aspect Key Findings / Components Involved Experimental Evidence / Context
NF-κB Pathway Inhibition Suppresses production of pro-inflammatory cytokines and reactive oxygen species (ROS) [1]. Studied in context of rheumatoid arthritis, systemic lupus erythematosus, and ulcerative colitis; showed efficacy similar to or better than methotrexate and cyclophosphamide [1].
NLRP3 Inflammasome Suppression Inhibits TXNIP (thioredoxin-interacting protein), disrupting TXNIP-NLRP3 interaction; reduces caspase-1 activation and maturation of IL-1β and IL-18 [2]. In vitro (human macrophages): this compound (2.5-10 µM) reduced inflammatory cytokine secretion. In vivo (rat atherosclerosis model): this compound reduced plaque formation and inflammation [2].
MAPK Pathway Regulation Suppresses phosphorylation of p38 MAPK [3]. In vivo (mouse cerebral ischemia model): this compound (10-40 mg/kg, i.p.) reduced cerebral infarct volume and improved neurological function; effects linked to reduced oxidative stress and inflammation [3].
PI3K/Akt Pathway Inhibition Inhibits this pro-survival and inflammatory pathway [1]. Implicated in this compound's effects on autoimmune diseases [1].
JAK/STAT Pathway Inhibition Modulates this signaling cascade [1]. Contributes to this compound's pharmacological effects in autoimmune conditions [1].
Nrf2 Pathway Activation Activates Nrf2, a master regulator of antioxidant response [3]. In vivo (mouse cerebral ischemia model): this compound treatment reduced oxidative stress markers, partly through Nrf2 activation [3].
MicroRNA Regulation Upregulates miR-16-5p, which negatively regulates TXNIP mRNA [2]. In vitro: this compound increased miR-16-5p in dose-dependent manner; inhibiting miR-16-5p enhanced inflammatory cytokine secretion [2].

Key Experimental Models and Protocols

For researchers aiming to replicate or build upon these findings, the table below outlines critical experimental details from pivotal studies.

Study Focus Experimental Model This compound Treatment Protocol Key Methodological Details

| Atherosclerosis & NLRP3 [2] | - In vitro: PMA-differentiated THP-1 human macrophages.

  • In vivo: Rat model (VD3 + high-fat diet). | - In vitro: 2.5, 5, 10 µM.
  • In vivo: 20 mg/kg (rat). | - NLRP3 activation assessed via immunoblotting for ASC speck formation.
  • Cytokine maturation measured by immunoblotting for pro- and cleaved forms of caspase-1, IL-1β, IL-18.
  • TXNIP and miR-16-5p interaction validated by dual-luciferase reporter assay. | | Cerebral Ischemia & Oxidative Stress [3] | - In vivo: Mouse model of middle cerebral artery occlusion (MCAO). | - In vivo: 10, 20, 40 mg/kg/day (intraperitoneal) for 7 days. | - Infarct volume: TTC staining and quantitative image analysis.
  • Neurological function: Standardized 0-4 point scoring system.
  • Oxidative stress markers: Measured by commercial assay kits.
  • Pathway analysis: Western blot for Nrf2, p-p38, Bax/Bcl-2 ratio; caspase-3 activity assay. |

This compound Anti-inflammatory Signaling Pathways

The following diagram synthesizes the core signaling pathways through which this compound exerts its anti-inflammatory effects, integrating the roles of microRNA and multiple interconnected pathways.

G This compound This compound miR16_5p miR-16-5p Upregulation This compound->miR16_5p Increases TXNIP TXNIP This compound->TXNIP Directly Reduces NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK p38 MAPK Pathway This compound->MAPK Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits miR16_5p->TXNIP Inhibits NLRP3 NLRP3 Inflammasome TXNIP->NLRP3 Activates ProIL1b_IL18 pro-IL-1β, pro-IL-18 NLRP3->ProIL1b_IL18 Cleaves ActiveIL1b_IL18 Mature IL-1β, IL-18 (Inflammation) ProIL1b_IL18->ActiveIL1b_IL18 Cytokines Pro-inflammatory Cytokines & ROS NFkB->Cytokines Induces Apoptosis Apoptotic Signaling MAPK->Apoptosis Promotes Antioxidant Antioxidant Response Nrf2->Antioxidant Induces Antioxidant->Cytokines Suppresses

This integrated mechanism shows how this compound simultaneously suppresses major pro-inflammatory pathways (NF-κB, NLRP3, MAPK) while activating protective antioxidant responses (Nrf2), offering a multi-faceted approach to controlling inflammation.

Conclusion and Research Implications

This compound's anti-inflammatory mechanism is multifaceted, simultaneously targeting transcriptional pathways (NF-κB), inflammasome complexes (NLRP3), kinase signaling (p38 MAPK, PI3K/Akt), and microRNA regulation (miR-16-5p/TXNIP). This broad activity profile makes it a compelling candidate for drug repurposing.

For future investigations, key areas include:

  • Dose-Response Characterization: Further elucidation of optimal dosing across different disease models.
  • Combination Therapies: Exploring synergy with existing anti-inflammatory or immunomodulatory drugs.
  • Translational Studies: Advancing preclinical findings into well-designed clinical trials for autoimmune and inflammatory diseases.

References

Comprehensive Technical Analysis of Artesunate's Antioxidant Properties: Mechanisms, Methodologies, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Basis

Artemisinin derivatives, particularly artesunate (ART), have emerged as compounds of significant scientific interest far beyond their well-established antimalarial efficacy. ART (dihydroartemisinin-12α-succinate) is a semi-synthetic sesquiterpene lactone derived from artemisinin, the active compound isolated from the plant Artemisia annua L. [1]. The molecular structure of ART retains the crucial endoperoxide bridge characteristic of artemisinin derivatives, which is essential for their antimalarial activity through free radical generation [2]. However, recent research has revealed that ART possesses remarkable antioxidant capabilities that contribute to diverse therapeutic effects, including anti-inflammatory, anti-fibrotic, and organ-protective properties [3]. This whitepaper provides a comprehensive technical analysis of ART's antioxidant mechanisms, experimental methodologies for evaluating its antioxidant activity, and its potential applications in drug development.

The chemical foundation of ART's pharmacological activity stems from strategic modifications to the artemisinin structure. While artemisinin itself has limitations including poor water solubility and low bioavailability, ART addresses these challenges through the introduction of a succinate monoester group at the 12th hydroxyl position [1]. This modification significantly enhances ART's water solubility, making it suitable for various clinical formulations, including injections, tablets, suppositories, and creams. The molecular formula of ART is C₁₉H₂₈O₈, with a molecular weight of 384.42 g/mol [1]. ART functions as a prodrug that rapidly metabolizes to its active form, dihydroartemisinin (DHA), in the body, regardless of administration route [1]. This conversion occurs with impressive efficiency, with absolute bioavailability calculated from DHA concentrations reaching 86.4% in adults and 88% in children with severe malaria [1].

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of this compound involve a complex interplay of multiple molecular pathways and mechanisms that collectively combat oxidative stress at cellular and tissue levels. The table below summarizes the primary antioxidant mechanisms identified in current research:

Table 1: Key Antioxidant Mechanisms of this compound

Mechanism Molecular Targets/Pathways Biological Effects Experimental Evidence
Nrf2 Pathway Activation Activates Nrf2 and HO-1 signaling pathways [3] Enhances expression of antioxidant enzymes; reduces ROS production In vivo and in vitro models of organ damage
ROS Scavenging Directly inhibits release of reactive oxygen species [3] Neutralizes existing oxidative stress; prevents oxidative damage Cellular assays demonstrating reduced ROS levels
Gene Expression Regulation Interferes with expression of genes associated with oxidative stress [3] Modulates cellular response to oxidative stressors Gene expression profiling and protein analysis
NF-κB Pathway Inhibition Inhibits NF-κB signaling pathway [3] Reduces inflammation-induced oxidative stress Models of cerebral ischemia, gastric mucosal injury
TLR4/NF-κB Suppression Inhibits TLR4/NF-κB pathway [3] Attenuates neuroinflammation and oxidative damage Studies on traumatic brain injury and autoimmune hepatitis
MAPK Pathway Modulation Affects ERK, JNK, p38 MAPK signaling [3] Reduces oxidative stress in hepatic injury Concanavalin A-induced autoimmune hepatitis models
PPAR-γ Activation Upregulates PPAR-γ expression [4] Inhibits TGF-β1/Smad2/3 signaling; reduces oxidative stress Cigarette smoke-induced airway remodeling models

The Nrf2 signaling pathway represents one of the most crucial mechanisms through which ART exerts its antioxidant effects. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. However, in the presence of ART or oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant enzymes. The following diagram illustrates this fundamental pathway:

G This compound This compound Keap1_Nrf2 Keap1_Nrf2 This compound->Keap1_Nrf2 Dissociates OxidativeStress OxidativeStress OxidativeStress->Keap1_Nrf2 Activates Nrf2_Translocation Nrf2_Translocation Keap1_Nrf2->Nrf2_Translocation Releases Nrf2 ARE ARE Nrf2_Translocation->ARE Binds to AntioxidantEnzymes AntioxidantEnzymes ARE->AntioxidantEnzymes Activates Transcription ROS_Reduction ROS_Reduction AntioxidantEnzymes->ROS_Reduction Neutralize

Figure 1: Nrf2 Antioxidant Pathway Activation by this compound - this compound promotes dissociation of Nrf2 from Keap1, leading to antioxidant enzyme expression.

Beyond Nrf2 activation, ART demonstrates significant modulatory effects on inflammatory pathways that are intimately connected with oxidative stress. The NF-κB pathway, a central regulator of inflammation, is inhibited by ART, resulting in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β [3]. This anti-inflammatory effect complements ART's direct antioxidant activity by addressing one of the primary sources of oxidative stress in pathological conditions. Additionally, research has shown that ART effectively suppresses the TLR4/NF-κB/NLRP3 inflammasome pathway, which is crucial in arterial inflammatory responses and the development of atherosclerosis [3]. In models of traumatic brain injury, ART treatment at 30 mg/kg significantly inhibited protein levels of NF-κB, NLRP, GFAP, and Iba-1 while modulating neurotrophic factors including BDNF, GDNF, and NT-3 [3].

The interplay between PPAR-γ activation and TGF-β1/Smad2/3 signaling represents another mechanism through ART exerts antioxidant and anti-fibrotic effects. Research on cigarette smoke-induced airway remodeling demonstrated that ART upregulates PPAR-γ expression while inhibiting TGF-β1/Smad2/3 signaling [4]. This dual action results in reduced oxidative stress and protection against tissue remodeling in chronic obstructive pulmonary disease (COPD). The relationship between these pathways can be visualized as follows:

G This compound This compound PPARg PPARg This compound->PPARg Upregulates TGFb_Smad TGFb_Smad PPARg->TGFb_Smad Inhibits OxidativeStress OxidativeStress TGFb_Smad->OxidativeStress Promotes Fibrosis Fibrosis TGFb_Smad->Fibrosis Induces AlphaSMA AlphaSMA TGFb_Smad->AlphaSMA Increases CyclinD1 CyclinD1 TGFb_Smad->CyclinD1 Upregulates

Figure 2: PPAR-γ/TGF-β1/Smad Pathway Regulation - this compound upregulates PPAR-γ, inhibiting TGF-β1/Smad signaling and reducing oxidative stress.

Experimental Models and Assessment Methodologies

In Vivo Models

The evaluation of ART's antioxidant properties has been conducted using various well-established animal models that replicate human disease pathologies. These models enable researchers to investigate ART's effects in complex biological systems with intact physiological pathways. The most frequently utilized models include:

  • Cigarette Smoke (CS)-Induced COPD Models: Sprague-Dawley rats exposed to cigarette smoke from multiple cigarettes simultaneously burning, with exposures lasting 75-90 minutes conducted twice daily, five days per week for 8-12 weeks [4]. ART is typically administered via intraperitoneal injection at doses ranging from 25-100 mg/kg, with 50 mg/kg demonstrating significant protective effects against airway remodeling and oxidative stress.

  • Concanavalin A-Induced Autoimmune Hepatitis: Mouse models where concanavalin A administration triggers immune-mediated hepatic injury characterized by significant oxidative stress and inflammation [3]. ART treatment at 80 mg/kg has shown efficacy in downregulating inflammatory cytokines and modulating MAPK signaling pathways.

  • Cerebral Ischemia Models: Rodent models of cerebral ischemia induced through methods such as distal middle cerebral artery occlusion [3]. ART administration in these models at doses of 30-80 mg/kg has demonstrated reduction in ischemic injury and inflammation through inhibition of NF-κB signaling pathway.

  • Lipopolysaccharide (LPS)-Induced Inflammatory Models: Models where LPS administration (5 mg/kg intraperitoneally) triggers systemic inflammation and oxidative stress [3]. ART at 10 mg/kg administered intraperitoneally has shown efficacy in inhibiting TLR4/TRAF6 signaling and downstream inflammatory cascades.

In these in vivo studies, lung function parameters are typically measured using systems like the PowerLab 8sp Life Analysis System, assessing metrics including peak inspiratory flow (PIF), peak expiratory flow (PEF), airway inside pressure (IP), and airway pressure maximum rising slope (IP-slope) [4]. Tissue collection for histopathological examination, biochemical assays, and molecular analyses provides comprehensive data on ART's antioxidant effects across different organ systems.

In Vitro Models and Antioxidant Assays

Cellular models provide controlled systems for elucidating the precise molecular mechanisms underlying ART's antioxidant activity. The primary in vitro systems utilized in current research include:

  • Human Bronchial Smooth Muscle (HBSM) Cells: Used to investigate ART's effects on airway remodeling and oxidative stress in respiratory diseases [4]. Cells are typically pretreated with ART (1-100 μM) for 1 hour before exposure to cigarette smoke extract (CSE) at concentrations of 2.5-5%.

  • Cigarette Smoke Extract (CSE) Preparation: Prepared by combusting cigarettes using a pump apparatus and passing the smoke through cell culture medium (commonly 10 ml of FBS or PBS) [4]. The resulting extract is standardized and applied to cell cultures at varying concentrations to induce oxidative stress.

  • Primary Neuronal Cultures and Cell Lines: Utilized to examine ART's neuroprotective effects against oxidative stress-induced damage, with studies demonstrating ART's ability to suppress inflammation via pathways such as AMPK/mTORC1/GPX4 [3].

The assessment of ART's antioxidant activity employs a range of biochemical and molecular techniques, detailed in the table below:

Table 2: Experimental Methods for Assessing this compound's Antioxidant Activity

Method Category Specific Assays/Techniques Measured Parameters Key Findings with ART
Oxidative Stress Markers Malondialdehyde (MDA) assay [5] Lipid peroxidation levels ART reduces MDA in COPD models
8-hydroxy-2'-deoxyguanosine (8−OhdG) [5] Oxidative DNA damage ART decreases oxidative DNA damage
Glutathione (GSH) assays [5] Cellular antioxidant capacity ART enhances GSH levels
Antioxidant Enzyme Activity Myeloperoxidase (MPO) activity [5] Neutrophil infiltration and oxidative stress ART inhibits MPO activity
Heme oxygenase-1 (HO-1) measurement [3] Phase II antioxidant enzyme ART upregulates HO-1 via Nrf2
Superoxide dismutase (SOD) assays ROS scavenging enzyme activity ART enhances SOD activity
Free Radical Scavenging Assays DPPH (2,2-diphenyl-1-picrylhydrazyl) assay [6] Free radical scavenging capacity ART and hybrids show potent activity
Reactive oxygen species (ROS) detection Intracellular ROS levels ART reduces ROS in dose-dependent manner
Molecular Pathway Analysis Western blotting [3] [4] Protein expression and phosphorylation ART modulates Nrf2, NF-κB, Smad2/3
Immunohistochemistry [4] Tissue localization of target proteins ART reduces α-SMA and cyclin D1
Quantitative PCR [3] Gene expression of inflammatory markers ART downregulates TNF-α, IL-1β, IL-6
siRNA knockdown [4] Pathway validation (e.g., PPAR-γ) Confirms PPAR-γ dependence of ART effects

Quantitative Assessment of Antioxidant Efficacy

The antioxidant efficacy of ART has been quantified across various experimental models, providing valuable data for researchers evaluating its therapeutic potential. The table below summarizes key quantitative findings from recent studies:

Table 3: Quantitative Assessment of this compound's Antioxidant Effects in Experimental Models

Experimental Model ART Dosage/Concentration Key Antioxidant Effects Magnitude of Effect
CS-Induced COPD (Rat) 25, 50, 100 mg/kg (ip) [4] Inhibition of airway inflammation and oxidative stress Dose-dependent reduction (50-70% at 50 mg/kg)
CS-Induced COPD (Rat) 25, 50, 100 mg/kg (ip) [4] Reduction of α-SMA and cyclin D1 expression Significant reduction at 50 mg/kg (p<0.05)
Autoimmune Hepatitis (Mouse) 80 mg/kg [3] Downregulation of IFN-γ, TNF-α, IL-1β, IL-6, IL-17 Significant inhibition (40-60% reduction)
Cerebral Ischemia (Mouse) 30-80 mg/kg [3] Attenuation of ischemic injury and inflammation 30-50% improvement in outcomes
LPS-Induced Bone Loss (Mouse) 10 mg/kg (ip) [3] Inhibition of TLR4/TRAF6 pathway Significant protection against bone loss
HBSM Cells + CSE 1, 10, 100 μM [4] Inhibition of CSE-induced proliferation Dose-dependent effect (40-80% inhibition)
This compound-Ellagic Acid Hybrid Varying concentrations [6] Free radical scavenging activity Enhanced compared to individual compounds

The dose-response relationship for ART's antioxidant effects has been clearly established across multiple studies. In the cigarette smoke-induced COPD rat model, ART administered at 25, 50, and 100 mg/kg via intraperitoneal injection produced dose-dependent reductions in airway inflammation and oxidative stress [4]. The middle dose (50 mg/kg) demonstrated optimal efficacy, significantly inhibiting α-smooth muscle actin (α-SMA) and cyclin D1 expression, both critical markers in airway remodeling and oxidative tissue damage.

At the cellular level, ART concentrations of 1-100 μM have shown dose-dependent effects in human bronchial smooth muscle cells exposed to cigarette smoke extract [4]. The highest concentration (100 μM) typically produced the most pronounced inhibition of CSE-induced cell proliferation and oxidative stress markers. However, significant effects were often observed at lower concentrations (10 μM), suggesting that ART possesses potent antioxidant activity even at moderate dosing levels.

Therapeutic Applications and Organ Protection

The antioxidant properties of ART translate into concrete therapeutic benefits across multiple organ systems and disease states. Recent research has illuminated ART's protective effects in various pathological conditions:

  • Respiratory System Protection: ART demonstrates significant efficacy in models of cigarette smoke-induced COPD, attenuating airway remodeling through modulation of PPAR-γ/TGF-β1/Smad2/3 signaling [4]. Additionally, in experimental allergic asthma models, ART ameliorates oxidative lung damage and improves respiratory function [5]. The compound also shows promise in mitigating bleomycin-induced pulmonary fibrosis by inhibiting TGF-β1–Smad3 activation [4].

  • Hepatic Protection: In concanavalin A-induced autoimmune hepatitis, ART treatment significantly downregulates pro-inflammatory cytokines including IFN-γ, TNF-α, IL-1β, IL-6, and IL-17, while modulating key signaling molecules in the NF-κB and MAPK pathways [3]. These effects result in substantial reduction in hepatic oxidative damage and inflammation.

  • Neuroprotection: ART provides protective effects in cerebral ischemia models by reducing pro-inflammatory cytokines (TNF-α and IL-1β) and inhibiting activation of the NF-κB signaling pathway [3]. In traumatic brain injury, ART treatment inhibits protein levels of NF-κB, NLRP, GFAP, and Iba-1 while modulating neurotrophic factors including BDNF, GDNF, and NT-3 [3].

  • Gastrointestinal Protection: ART exhibits gastroprotective effects in rat models of gastric mucosal injury, alleviating damage through anti-inflammatory and antioxidant properties and modulation of the NF-κB pathway [3]. Additionally, ART significantly suppresses phosphorylation of IκBα and NF-κB p65, reducing intestinal inflammation in murine models [3].

  • Renal and Cardiovascular Protection: Studies indicate that ART modulates arterial inflammatory responses through the TLR4/NF-κB/NLRP3 inflammasome pathway, suggesting potential in atherosclerosis prevention and treatment [3]. The compound also shows protective effects in diabetic nephropathy models through actions on glomerular mesangial cells [3].

The therapeutic potential of ART extends beyond these applications, with ongoing research investigating its effects in bone disorders, metabolic diseases, and other conditions where oxidative stress plays a pathogenic role. The broad organ-protective capabilities of ART, coupled with its favorable safety profile, position it as a promising candidate for drug repurposing and development.

Drug Development Considerations

Formulation Strategies and Hybrid Compounds

The development of ART-based therapeutics with optimized antioxidant efficacy has led to innovative formulation approaches and hybrid compounds. Research has demonstrated that novel formulations can enhance ART's bioavailability and therapeutic potential:

  • Liposomal Encapsulation: Studies comparing free ART versus liposomal formulations have demonstrated reduced toxicity and potentially enhanced efficacy of the encapsulated form [7]. In vivo experiments in Swiss mice showed that ART encapsulated in liposomes caused significantly less toxicity compared to ART administered in PEG400 solution, particularly in terms of bone marrow damage and genotoxic effects.

  • Hybrid Compounds: The synthesis of This compound-ellagic acid hybrid compounds (designated EA31) has shown promising results in enhancing antimalarial and antioxidant activities [6]. These hybrid compounds leverage the complementary biological activities of both components, resulting in compounds that are more active against Plasmodium falciparum W2 (chloroquine resistant) clone and less cytotoxic to normal cell lines compared to ART alone. The hybrid compound exhibited dual action of killing malaria parasites and scavenging reactive oxygen species that mediate secondary complications of malaria.

  • Structural Optimization: Ongoing research focuses on modifying the ART structure to enhance its antioxidant potency while maintaining or improving its safety profile. These efforts include development of derivatives with improved pharmacokinetic properties and tissue-specific targeting capabilities.

Pharmacokinetics and Safety Profile

ART demonstrates favorable pharmacokinetic properties that support its therapeutic application. The compound can be administered via various routes including intramuscular, oral, rectal, intravenous, intranasal, intragastric, and parenteral routes [3]. Following intravenous administration, ART is rapidly metabolized to dihydroartemisinin (DHA) with an average half-life of less than 15 minutes [1]. In patients with severe malaria receiving an initial intravenous dose of 2.4 g/L of ART, the peak concentration (Cmax) ranges around 110 (13 to 520) nmol/L, with an elimination half-life (t1/2) of 13.2 (4.8 to 36.6) minutes [1].

The safety profile of ART is well-established, supported by clinical trials demonstrating good tolerance at therapeutic doses. In a clinical trial with healthy volunteers administered daily doses of 2, 4, and 8 mg/kg via intravenous injection for three consecutive days, no serious adverse effects were observed, and no drug accumulation was detected [1]. Another randomized controlled trial involving 5425 children with severe malaria demonstrated that ART significantly decreased mortality rates and was associated with reduced incidence of neurological sequelae and hypoglycemia compared to quinine treatment [1].

However, drug interaction potential must be considered in therapeutic development. ART has been shown to reversibly inhibit cytochrome P450 enzymes CYP2C19 and CYP3A4, potentially altering metabolic clearance rates of co-administered drugs [1]. Prolonged ART exposure may also upregulate gene expression of CYP3A4 and CYP2B6 [1]. These interactions necessitate careful consideration when developing ART for chronic conditions requiring polypharmacy.

Conclusion and Future Perspectives

The comprehensive analysis of this compound's antioxidant properties reveals a compound with significant therapeutic potential beyond its established antimalarial applications. The multifaceted antioxidant mechanisms of ART, including Nrf2 pathway activation, NF-κB inhibition, and PPAR-γ-mediated signaling modulation, position it as a promising candidate for addressing oxidative stress-related pathologies across multiple organ systems. The experimental evidence from diverse disease models consistently demonstrates ART's efficacy in mitigating oxidative damage and associated tissue injury.

Future research directions should focus on several key areas:

  • Clinical Translation: While substantial preclinical evidence supports ART's antioxidant efficacy, well-designed clinical trials are needed to establish its therapeutic value in human diseases characterized by oxidative stress, such as COPD, fibrotic disorders, and neurodegenerative conditions.

  • Formulation Optimization: Development of novel delivery systems, including liposomal formulations and targeted nanocarriers, could enhance ART's bioavailability to specific tissues while minimizing potential side effects.

  • Combination Therapies: Exploration of ART in combination with other antioxidant or anti-inflammatory agents may yield synergistic effects that enhance therapeutic efficacy while allowing dose reduction.

  • Mechanistic Elucidation: Further research is needed to fully elucidate the intricate molecular networks through which ART exerts its antioxidant effects, particularly the crosstalk between different signaling pathways.

References

Core Pharmacological Activities & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Artesunate (ART) is a semi-synthetic derivative of artemisinin, known for its potent antimalarial activity and broad-spectrum pharmacological effects. Its activity is primarily attributed to its active metabolite, dihydroartemisinin (DHA), and the reactive oxygen species (ROS) generated from its characteristic endoperoxide bridge [1] [2].

The table below summarizes its key pharmacological activities and underlying mechanisms.

Pharmacological Activity Primary Mechanisms of Action Key Molecular/ Cellular Targets

| Antimalarial [3] [4] [1] | • Iron/heme-mediated cleavage of endoperoxide bridge generates cytotoxic ROS and carbon-centered free radicals. • Alkylation and inactivation of parasitic proteins. • Inhibition of hemozoin formation, leading to toxic heme accumulation. • Disruption of parasite's ubiquitin-proteasome pathway. | • Heme • Plasmepsins • EXP1 protein • Parasitic proteins and membranes | | Anti-tumor [3] [1] | • Induction of oxidative stress and DNA damage. • Induction of multiple cell death pathways: apoptosis, autophagy, oncosis, and ferroptosis. • Inhibition of cancer cell proliferation and invasion; cell cycle arrest. • Anti-angiogenesis and inhibition of metastasis. | • Multiple signaling pathways (e.g., NF-κB) • Tumor vasculature | | Anti-inflammatory & Immunosuppressive [3] [1] [5] | • Inhibition of pro-inflammatory cytokine production. • Suppression of reactive oxygen species (ROS) and autoantibody production. • Modulation of immune cell migration. | • NF-κB pathway • PI3K/Akt pathway • JAK/STAT pathway • MAPK pathway | | Neuroprotective [6] | • Enhancement of lysosomal function. • Inhibition of the cGAS-STING signaling pathway, reducing neuroinflammation and neuronal cell death. | • Lysosomes • cGAS-STING pathway | | Antiviral [1] | • Interaction with viral processes through exportin and mitochondrial pathways. | • Exportins • Mitochondrial pathways • NF-κB pathways | | Antifibrotic & Immunoregulation [3] | • Modulation of immune responses and inhibition of fibrotic processes. | • Not specified in detail |

Key Experimental Models & Protocols

To evaluate these pharmacological activities, various standardized in vitro and in vivo models are employed.

  • *In Vitro Anti-tumor Activity Assay [1]*

    • Objective: To assess the cytotoxic effects of this compound on various tumour cell lines.
    • Protocol:
      • Cell Culture: Human cancer cell lines (e.g., from liver, breast, lung) are cultured in appropriate media.
      • Compound Treatment: Cells are treated with a range of this compound concentrations.
      • Viability Measurement: After incubation, cell viability is quantified using assays like the Cell Counting Kit-8 (CCK-8), which measures metabolic activity.
    • Key Measurements: IC₅₀ values, cell death analysis (apoptosis vs. necrosis), and cell cycle analysis via flow cytometry.
  • *In Vivo Neuroprotection Model [6]*

    • Objective: To evaluate the neuroprotective efficacy of this compound in cerebral ischemia.
    • Protocol:
      • Animal Model: Rats are subjected to Bilateral Common Carotid Artery Occlusion (BCCAO) to induce global cerebral ischemia.
      • Drug Administration: this compound is administered intravenously or intraperitoneally at a specific dose (e.g., 5 mg/kg) post-ischemia.
      • Behavioral Testing: Cognitive function is assessed using the Morris Water Maze (for spatial learning and memory) and the Open Field Test (for anxiety and exploratory behavior).
      • Tissue Analysis: Brains are harvested for histological examination, measurement of infarct volume (e.g., using TTC staining), and biochemical analysis of inflammatory markers (e.g., IL-6, TNF-α) and pathway proteins (e.g., cGAS, STING).
    • Key Measurements: Escape latency in water maze, distance travelled in open field, infarct volume, and protein expression levels.
  • *In Vivo Anti-inflammatory/Autoimmunity Model [5]*

    • Objective: To investigate the effect of this compound on autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
    • Protocol:
      • Animal Model: Use of murine models such as collagen-induced arthritis (CIA) for RA or MRL/lpr mice for SLE.
      • Drug Administration: this compound is administered orally or by injection, often compared to standard immunosuppressants like methotrexate.
      • Disease Assessment: Monitor clinical scores (e.g., joint swelling), measure levels of autoantibodies and inflammatory cytokines in serum, and perform histopathological analysis of affected tissues.
    • Key Measurements: Arthritis score, serum levels of anti-dsDNA antibodies, and cytokine (e.g., IL-1β, IL-6) concentrations.

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetic (PK) profile is critical for drug development and dosing regimen design.

Parameter Description / Value
Absorption & Metabolism Rapidly hydrolyzed by plasma esterases to active metabolite DHA [4] [7]. Tmax for DHA is 0.5-15 min (IV adults), 21-64 min (IV pediatric), 8-12 min (IM) [4].
Volume of Distribution This compound: 68.5 L; DHA: 59.7 L [4].
Protein Binding ~93% for both this compound and DHA [4].
Half-Life This compound: ~0.3 hours; DHA: ~1.3 hours [4]. Short half-life limits use in prevention [7].
Clearance This compound: 180 L/h; DHA: 32.3 L/h [4].
Primary Metabolic Enzymes DHA is glucuronidated by UGT1A9 and UGT2B7 [4]. CYP2A6 may play a minor role [4].

| Key Drug Interactions | • Strong UGT inducers (e.g., rifampin, carbamazepine, phenytoin): May reduce this compound efficacy [8]. • Antiretrovirals (e.g., nevirapine, ritonavir): Possible reduced antimalarial efficacy; monitor [8]. |

Signaling Pathways in Pharmacological Effects

This compound exerts its effects by modulating several key cellular signaling pathways. The following diagram illustrates the primary pathways involved in its anti-inflammatory, immunomodulatory, and neuroprotective activities.

G cluster_primary Primary Effects cluster_neuro Neuroprotection (cGAS-STING) cluster_outcomes Biological Outcomes This compound This compound NFkB NF-κB Pathway Inhibition This compound->NFkB PI3K PI3K/Akt Pathway Inhibition This compound->PI3K JAK JAK/STAT Pathway Inhibition This compound->JAK MAPK MAPK Pathway Inhibition This compound->MAPK Lysosome Enhanced Lysosomal Function This compound->Lysosome AntiInflammatory Reduced Inflammation NFkB->AntiInflammatory Immunosuppression Immunosuppression PI3K->Immunosuppression JAK->Immunosuppression MAPK->AntiInflammatory CytoplasmicDNA Cytoplasmic DNA Lysosome->CytoplasmicDNA Degrades cGAS cGAS-STING Pathway CytoplasmicDNA->cGAS Neuroinflammation Reduced Neuroinflammation cGAS->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection CellDeath Reduced Neuronal Cell Death Neuroprotection->CellDeath

This diagram summarizes how this compound targets multiple signaling hubs. The anti-inflammatory and immunosuppressive effects are achieved through concurrent inhibition of the NF-κB, PI3K/Akt, JAK/STAT, and MAPK pathways, leading to reduced production of inflammatory cytokines and autoantibodies [5]. The neuroprotective effect involves a distinct mechanism where this compound enhances lysosomal function, promoting the clearance of cytoplasmic DNA. This, in turn, suppresses the activation of the pro-inflammatory cGAS-STING pathway, mitigating neuroinflammation and subsequent neuronal cell death [6].

Adverse Effects and Safety Profile

For clinical translation, the safety profile is a key consideration.

  • Post-Artesunate Delayed Hemolysis (PADH): This is a recognized adverse event where hemolytic anemia occurs 1-4 weeks after treatment. Monitoring of hemoglobin for at least 4 weeks post-treatment is recommended [9] [8] [7].
  • Hypersensitivity Reactions: Serious reactions, including anaphylaxis, have been reported. The drug is contraindicated in patients with a known severe hypersensitivity to this compound [8] [7].
  • Embryo-Fetal Toxicity: Animal studies have shown embryolethality and fetal malformations, though human data from extensive use in pregnancy have not identified a clear risk. The benefits of treating severe malaria in pregnancy are considered to outweigh the risks [8].
  • Common Adverse Reactions: In clinical trials for severe malaria, the most common adverse reactions (≥2%) included acute renal failure requiring dialysis, hemoglobinuria, and jaundice [8] [7].

The research landscape for this compound is dynamic, with ongoing clinical trials exploring its efficacy in cancer, autoimmune diseases, and viral infections [4] [1]. Its broad mechanism of action and generally favorable safety profile make it a promising candidate for drug repurposing.

References

Analytical Methods for Artesunate Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical methods for artesunate must account for its instability and lack of a strong chromophore. Techniques include reverse-phase HPLC (RP-HPLC) with UV or MS detection and spectrophotometric methods, with HPLC being preferred for specificity and accuracy in pharmaceutical analysis [1].

The table below compares two validated RP-HPLC methods suitable for the quantification of this compound in bulk and pharmaceutical dosage forms.

Parameter Method 1: Green RP-HPLC [2] Method 2: Conventional RP-HPLC [3]
Objective Quantification of this compound in Fast Dissolving Tablets (FDTs) Determination of this compound in bulk and tablet dosage form
Stationary Phase C18 Promosil (150 x 4.6 mm, 5 µm) HiQ-SiL C8 column (250 x 4.6 mm)
Mobile Phase Ethanol: Water (65:35), pH 4.5 Acetonitrile: 1M Sodium Acetate Buffer (70:30), pH 3.0
Elution Mode Isocratic Isocratic
Flow Rate 1.0 mL/min (Not specified in abstract)
Column Temperature 27°C (Not specified in abstract)
Detection (UV) (Wavelength not specified in abstract) 220 nm
Internal Standard Not used Artemether
Retention Time ~4.5 minutes (Not specified in abstract)
Linearity Range 2 - 10 mg/mL 250 - 2500 µg/mL
Regression Coefficient (R²) 0.9995 (Compliant with ICH)
Validation Per ICH guidelines for linearity, precision, accuracy, robustness, LOD, LOQ Per ICH ICH Q2(R1) guidelines for linearity, precision, accuracy

Detailed Protocol: Green RP-HPLC Method for this compound Tablets

This protocol is adapted from a 2020 study and is designed for simplicity, speed, and eco-friendliness using ethanol [2].

Equipment and Reagents
  • HPLC System: Equipped with UV-Vis detector, auto-sampler, and column oven.
  • Column: C18 column (e.g., Promosil, 150 x 4.6 mm, 5 µm).
  • Chemicals: HPLC-grade ethanol and water; this compound reference standard.
  • Solvent Preparation: Mix ethanol and water in a 65:35 (v/v) ratio. Adjust the pH to 4.5 using a suitable acid or base. Filter through a 0.45 µm membrane filter and degas by sonication.
Standard and Sample Preparation
  • Standard Solution: Accurately weigh about 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a 10 mg/mL stock solution. Further dilute to prepare working standards in the linearity range (e.g., 2-10 mg/mL).
  • Sample Solution (Tablets): Weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to about 100 mg of this compound to a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 10-15 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
  • Conditioning: Equilibrate the column with the mobile phase for at least 30 minutes at the set flow rate.
  • Injection: Inject 10-20 µL of the standard and sample solutions.
  • Data Acquisition: Run isocratically for at least 6-7 minutes (approximately 1.5 times the retention time of this compound, which is ~4.5 min). Record the chromatogram and integrate the peaks.
System Suitability and Calculation
  • System Suitability: Before analysis, ensure the method meets performance criteria. The relative standard deviation (RSD%) for peak area and retention time from replicate injections of a standard should be ≤2.0%. The theoretical plates for the this compound peak should be >2000.
  • Quantification: Plot a calibration curve of peak area versus concentration of the standard solutions. Determine the this compound concentration in the sample solution from the linear regression equation of the calibration curve.

The following diagram illustrates the workflow for sample preparation and analysis:

G Start Start Analysis PrepMP Prepare Mobile Phase: Ethanol:Water (65:35, pH 4.5) Start->PrepMP PrepStd Prepare Standard Solution PrepMP->PrepStd PrepSample Prepare Sample Solution (Powder & Extract Tablets) PrepMP->PrepSample Filter Filter Solutions (0.45 µm membrane) PrepStd->Filter PrepSample->Filter Equil Equilibrate HPLC Column Filter->Equil Inject Inject Standard and Sample Solutions Equil->Inject Analyze Analyze Chromatogram and Calculate Results Inject->Analyze

Advanced Method Development: Quality by Design (QbD) Approach

For more robust and optimized methods, a systematic Quality by Design (QbD) approach is recommended. This involves:

  • Defining Critical Method Attributes (CMAs): Targets for the method, such as resolution between all peaks in a mixture, which should be ≥1.5 [4].
  • Identifying Critical Method Parameters (CMPs): Variables that significantly impact the CMAs. For an this compound-related method, these could include mobile phase pH, column temperature, and gradient slope [4].
  • Experimental Design (DoE): Using statistical designs (e.g., full factorial or Box-Behnken) to model the relationship between CMPs and CMAs.
  • Establishing a Method Operable Design Region (MODR): The multidimensional combination of CMPs where CMAs are consistently met. A working point is then chosen from this region, often considering green chemistry principles [4].

The logical flow of the QbD approach is outlined below:

G Define Define Objective and Critical Method Attributes (CMAs) Risk Risk Assessment to identify Critical Method Parameters (CMPs) Define->Risk DoE Design of Experiments (DoE) to model relationships Risk->DoE MODR Establish Method Operable Design Region (MODR) DoE->MODR Select Select Optimal Working Point MODR->Select Validate Validate Final Method Select->Validate

Key Considerations for Analysis

  • Green Chemistry: Method 1 uses ethanol, a safer, more sustainable alternative to toxic solvents like acetonitrile and methanol [4] [2].
  • Analyte Stability: this compound and its active metabolite, dihydroartemisinin, are known to be unstable in biological matrices. Careful sample preparation and prompt analysis are critical [5].
  • Advanced Techniques: For complex analyses (e.g., in pharmacokinetic studies), LC-MS/MS offers superior sensitivity and specificity, allowing for simultaneous quantification of this compound, its metabolites, and partner drugs at very low concentrations (ng/mL) [5].

References

Comprehensive Application Notes and Protocols: Artesunate Stability in Aqueous Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artesunate Stability Challenges

This compound, a semisynthetic artemisinin derivative, represents a critical therapeutic agent for severe malaria and exhibits promising anticancer properties. However, its clinical utility is significantly challenged by inherent instability in aqueous environments, which poses substantial formulation and handling difficulties. The core stability issue stems from this compound's chemical structure as a hemisuccinate ester that undergoes rapid hydrolysis in aqueous solutions, primarily converting to its active metabolite dihydroartemisinin (DHA) and further degradation products. This degradation not only diminishes therapeutic efficacy but may also lead to variable dosing and potential toxicity concerns. Understanding and mitigating these stability limitations is therefore essential for researchers and pharmaceutical developers working with this important compound.

The degradation pathway of this compound is both temperature-dependent and pH-sensitive, creating complex challenges for formulation scientists. In aqueous solutions, the lactone ring in this compound undergoes hydrolysis, initiating a cascade of degradation reactions that ultimately compromise product quality and therapeutic performance. Recent studies have highlighted that the rate of hydrolysis increases approximately 3.4-fold with every 10°C rise in temperature, necessitating strict thermal control throughout the manufacturing and storage lifecycle [1]. These application notes provide comprehensive guidance on assessing, monitoring, and optimizing this compound stability in aqueous systems to support robust pharmaceutical development.

Fundamental Stability Properties and Degradation Pathways

Primary Degradation Mechanisms

The dominant degradation pathway for this compound in aqueous solutions involves hydrolytic cleavage of its ester bond, leading to the formation of dihydroartemisinin (DHA), which serves as both a degradation product and the primary active metabolite in vivo. This hydrolysis reaction is significantly influenced by environmental factors including temperature, pH, and buffer composition. Following initial hydrolysis, DHA itself undergoes further degradation through multiple pathways, including rearrangement to 9,10-anhydrodihydroartemisinin (glycal) and decomposition to smaller fragments, substantially complicating the stability profile [2]. The degradation process follows first-order kinetics, with the rate constants heavily dependent on the solution conditions and storage parameters.

Beyond simple hydrolysis, this compound demonstrates complex degradation behavior in different solvent systems. In methanolic solutions, this compound primarily converts to artemether, while in aqueous methanolic systems, it forms both DHA and artemether simultaneously [2]. When ammonium acetate buffer with methanol is employed, the degradation profile becomes even more complex, generating DHA, artemether, DHA-dimer, and other unidentified reaction products, often accompanied by visible color changes indicating molecular rearrangement [2]. This solvent-dependent degradation behavior has critical implications for analytical method development and formulation design, necessitating careful consideration of solvent selection for each specific application.

Structural and Environmental Factors

The core molecular vulnerability of this compound lies in its peroxide bridge within the 1,2,4-trioxane system and the ester functional group, both susceptible to various degradation triggers. The peroxide bridge is essential for antimalarial and anticancer activity but is inherently reactive, especially under conditions of elevated temperature and in the presence of certain solvents. The hemisuccinate ester moiety provides water-solility advantages but introduces significant stability challenges, as this bond undergoes rapid hydrolysis across a wide pH range, with rates accelerating substantially under alkaline conditions [3].

Table 1: Key Degradation Products of this compound in Different Environments

Degradation Product Formation Conditions Analytical Detection Significance
Dihydroartemisinin (DHA) Aqueous hydrolysis, all pH levels HPLC-UV (210 nm), LC-MS Active metabolite, therapeutic activity
α/β-DHA isomers pH-dependent hydrolysis HPLC separation Differential activity profiles
Artemether Methanolic solutions LC-MS, HPLC-UV Alternative artemisinin derivative
DHA-dimer Extended storage, certain buffers LC-MS/TOF Potential altered activity
9,10-Anhydrodihydroartemisinin (glycal) Thermal stress LC-MS Inactive degradation product

Environmental factors including temperature, pH, and buffer composition collectively govern this compound degradation rates. The degradation follows Arrhenius kinetics, with higher temperatures dramatically accelerating decomposition. Similarly, pH extremes significantly promote hydrolysis, with alkaline conditions generally producing more rapid degradation than acidic environments [1] [3]. Buffer species and ionic strength also exert profound effects on stability, with phosphate buffers demonstrating concentration-dependent stabilization effects that are not observed with other buffer systems [1]. Understanding these interrelated factors enables researchers to design more stable formulations and appropriate handling protocols.

Quantitative Stability Profiles and Degradation Kinetics

Thermal Degradation Kinetics

The degradation kinetics of this compound follow well-defined Arrhenius behavior, enabling reasonable prediction of stability across different temperature conditions. Research demonstrates that this compound remains relatively stable during storage up to 40°C ± 0.5°C at 75% relative humidity for 3 months, undergoing approximately 9% decomposition under these conditions [4]. However, at elevated temperatures, substantially greater decomposition occurs, with formation of dihydroartemisinin and other degradation products. In solution, this compound demonstrates reasonable stability at 15°C with less than 10% degradation over 24 hours, but degrades rapidly at physiological temperature (37°C) and higher [4] [2].

The relationship between temperature and degradation rate allows for extrapolation of stability under various storage conditions. For example, this compound in 0.9% w/v sodium chloride remains stable for approximately 130 hours at 9°C, 10.6 hours at 23°C, and only 1.6 hours at 36.5°C [5]. Interpolation from Arrhenius plots suggests stability for approximately 4 hours at 30°C, representing typical ambient conditions in tropical countries where malaria is endemic [5]. This precise understanding of thermal degradation kinetics is essential for establishing appropriate storage conditions and beyond-use dating for this compound formulations.

Table 2: Degradation Kinetics of this compound Under Various Conditions

Condition Temperature Degradation Rate Half-life Reference
0.9% NaCl 9°C - 130 hours [5]
0.9% NaCl 23°C - 10.6 hours [5]
0.9% NaCl 36.5°C - 1.6 hours [5]
Phosphate buffer (0.3M, pH 8-9) 5°C k = 0.012 day⁻¹ - [1]
Phosphate buffer (0.3M, pH 8-9) 25°C k = 0.041 day⁻¹ - [1]
Phosphate buffer (0.5M, pH 10) 25°C k = 0.087 day⁻¹ - [1]
Solid state (3 months) 40°C/75% RH 9% decomposition - [4]
pH-Dependent Solubility and Stability

The aqueous solubility of this compound exhibits significant pH dependence, directly influencing formulation strategies and stability considerations. After 60 minutes equilibrium, this compound demonstrates the following solubility profile: 0.26 mg/mL at pH 1.2 (0.1 M HCl), 0.92 mg/mL at pH 4.5 (acetate buffer), 1.40 mg/mL in distilled water, and 6.59 mg/mL at pH 6.8 (phosphate buffer) [4]. This pattern correlates with the degree of ionized drug present at each pH value, with higher solubility observed under mildly alkaline conditions where the carboxylic acid group becomes deprotonated.

The relationship between pH and stability follows a complex pattern, with optimal stability observed in the pH range of 8-9 for aqueous intravenous formulations [1]. Within this range, phosphate buffer strength significantly influences stability, with lower buffer strength (0.3M) demonstrating superior stabilization compared to higher buffer concentrations (0.5M) [1] [6]. Interestingly, despite its favorable solubility profile at pH 6.8, this more neutral pH range correlates with accelerated degradation compared to mildly alkaline conditions, highlighting the critical balance between solubility and stability requirements in formulation development.

Formulation Strategies for Stability Enhancement

Buffer-Based Stabilization Approaches

Phosphate buffer systems represent the most significant factor in stabilizing this compound in aqueous intravenous formulations. Research demonstrates that buffer strength profoundly affects hydrolysis rate constants, activation energy, and frequency factors in the Arrhenius equation [1]. Contrary to conventional formulation wisdom, lower buffer strength (0.3M) provides superior stabilization compared to higher concentrations (0.5M), particularly at temperatures of 5°C and 25°C [6]. This counterintuitive relationship highlights the complex degradation mechanisms of this compound and emphasizes the need for careful buffer optimization during formulation development.

The pH range of 8-9 in phosphate-buffered systems provides optimal stability for this compound, with significant degradation acceleration observed outside this range [1]. This pH optimum represents a careful balance between acid-catalyzed and base-catalyzed hydrolysis pathways, minimizing both degradation mechanisms. Addition of mannitol, commonly used as a stabilizing agent in parenteral formulations, surprisingly lacks significant stabilizing effect on this compound hydrolysis, despite its widespread use in other injection formulations [1] [6]. This finding underscores the importance of evidence-based excipient selection rather than relying on conventional formulation approaches.

Solvent Systems and Cosolvent Strategies

While aqueous systems present stability challenges, non-aqueous solvents offer alternative formulation approaches with improved stability profiles. Among pharmaceutical solvents, ethanol most effectively impedes this compound degradation, followed by polyethylene glycol 400 (PEG 400) and propylene glycol [3]. However, despite the improved stability in these solvents, degradation still occurs, and the degradation pathway in ethanol produces the highest number of degradation products compared to other solvents [3]. This complex degradation profile in ethanolic solutions necessitates careful characterization of potential impurities in solvent-based formulations.

The use of cosolvent systems represents a promising strategy to balance solubility and stability requirements. Research indicates that alcohol-based cosolvents can effectively increase this compound solubility while providing moderate stability enhancement [7]. However, the stability of this compound in cosolvent systems remains temperature-dependent, with refrigerated storage (2-8°C) essential for maximizing stability regardless of solvent composition [7]. For dry formulations requiring reconstitution, studies show that 96% of this compound in dry form remains unchanged after five weeks of storage at 2-8°C and 60% relative humidity, significantly outperforming all solution-based formulations [7].

Analytical Methodologies for Stability Assessment

HPLC-Based Stability-Indicating Methods

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection represents the primary analytical technique for quantifying this compound and its degradation products in stability studies. A robust HPLC-UV method utilizing a fused-core C18 column (HALO RP-C18, 50 × 4.6 mm, 1.7 µm) with isocratic elution provides rapid separation within 10 minutes [1] [6]. The mobile phase consisting of 45% ammonium formate (10 mM, pH 4.5) and 55% methanol at a flow rate of 1.1 mL/minute effectively resolves this compound from its primary degradation products, including α- and β-dihydroartemisinin isomers [6]. Detection at 210 nm provides appropriate sensitivity for quantifying this compound despite its limited chromophores, with linear response across the concentration range of 10-120% label claim (typically 0.33-4.0 mg/mL) [6].

For method validation, the following parameters should be established: specificity against degradation products (particularly DHA), linearity across the working range (correlation coefficient R² ≥ 0.999), accuracy (recovery of 98-102%), precision (RSD ≤ 2%), and limits of detection and quantitation [6]. Sample preparation for buffered formulations requires centrifugation at 17,000×g for 4 minutes at 5°C to precipitate phosphate salts that could damage the chromatographic column, followed by dilution of the supernatant with methanol and acidification with 0.1 M formic acid to obtain the target concentration [6]. This method effectively serves stability-indicating purposes for both formulation development and quality control applications.

G A Sample Solution B Centrifuge at 17,000×g 4 minutes at 5°C A->B C Collect Supernatant B->C D Dilute with Methanol C->D E Acidify with 0.1 M Formic Acid D->E F HPLC Analysis E->F G Column: HALO RP-C18 (50 × 4.6 mm, 1.7 µm) F->G H Mobile Phase: 45% Ammonium Formate (10 mM, pH 4.5) 55% Methanol F->H I Flow Rate: 1.1 mL/min F->I J Detection: UV 210 nm F->J K Injection Volume: 10 μL F->K

Figure 1: HPLC Workflow for this compound Stability Analysis

Spectrophotometric Methods for Routine Analysis

For less complex matrices or routine quality control, UV-spectrophotometric methods provide a rapid alternative for this compound quantification. The spectrophotometric assay obeys Beer-Lambert's law within the concentration range of 20-140 μg/mL, with a linear regression equation of y = 0.012 + 0.030x and correlation coefficient (R²) of 0.999 [8]. Method validation parameters include limit of detection (0.83 mg/mL) and limit of quantification (2.09 mg/mL), making it suitable for pharmaceutical dosage form analysis but less sensitive than HPLC methods for stability studies [8].

The sample preparation for spectrophotometric analysis involves dissolving this compound in methanol (3 mL for 30 mg powder), followed by vigorous shaking for 2 minutes to ensure complete dissolution [8]. The solution is then scanned in the UV-visible spectrum between 190-1100 nm to determine the wavelength of maximum absorbance, though specific λ-max values are matrix-dependent and should be established for each formulation type [8]. While this method offers advantages in simplicity and speed, it lacks the selectivity to distinguish between this compound and its degradation products, limiting its utility for comprehensive stability assessment.

Advanced Techniques for Degradation Pathway Elucidation

Liquid chromatography coupled with time-of-flight mass spectrometry (LC-MS/TOF) provides powerful capabilities for characterizing this compound degradation pathways and identifying unknown degradation products. Using a C18 column (2.1 × 50 mm, 1.8 μm) with isocratic elution (70:30 methanol/water with 0.1% formic acid) at 0.250 mL/min flow rate effectively separates degradation products for subsequent mass spectrometric characterization [2]. Mass detection in positive ion mode with a scan range of 200-3000 m/z enables identification of various degradation products, including DHA, artemether, and DHA-dimer, which form at different rates depending on solvent composition and temperature [2].

This advanced technique reveals the solvent-dependent nature of this compound degradation, with methanolic solutions primarily forming artemether, while aqueous methanolic systems produce both DHA and artemether [2]. Additionally, the use of ammonium acetate buffer with methanol generates even more complex degradation profiles, including DHA-dimer and other products accompanied by visible color changes [2]. These findings highlight the critical importance of solvent selection not only for formulation development but also for analytical method development, as the analytical environment itself can influence the observed degradation profile.

Recommended Storage Conditions and Handling Protocols

Optimal Storage Parameters

Based on comprehensive stability data, refrigerated storage (2-8°C) represents the optimal condition for maximizing this compound stability in both solid and liquid formulations [4] [7]. For the solid drug substance, studies demonstrate excellent stability under these conditions, with minimal degradation observed over extended periods. For aqueous formulations that cannot be stored frozen, the 2-8°C range provides the best compromise between practical handling requirements and stability preservation. Additionally, protection from light is recommended, although studies indicate that light exposure has minimal impact on degradation rates compared to temperature and pH factors [5].

For situations requiring room temperature storage, controlled environments not exceeding 25°C should be maintained, with careful attention to humidity control, as this compound demonstrates increased sensitivity to elevated humidity at higher temperatures [4]. Under these conditions, this compound remains relatively stable for limited periods, but extended storage should always employ refrigerated conditions. The use of desiccant materials in primary packaging provides additional protection against moisture-mediated degradation, particularly for solid formulations intended for reconstitution.

Handling and Reconstitution Protocols

For injectable formulations requiring reconstitution, fresh preparation immediately before administration represents the optimal practice. The World Health Organization recommends that reconstituted products should be administered within 1.5 hours of preparation [1] [6]. When preparing this compound injections, the use of pre-cooled solvents (5-15°C) and low buffer strength (0.3M phosphate buffer, pH 8-9) significantly enhances short-term stability [1]. The reconstituted solution should be stored at 2-8°C whenever possible during the period between preparation and administration, with minimal exposure to higher temperatures.

For laboratory handling during formulation development and stability testing, all procedures should employ temperature-controlled environments (15-20°C) to minimize degradation during experimental manipulations. When preparing standard solutions for analytical methods, using methanol as solvent and maintaining temperatures at 15°C or below provides optimal stability during analysis [4] [2]. Additionally, acidification of samples with 0.1 M formic acid following dilution stabilizes the solution during HPLC analysis, particularly for aqueous formulations [6]. These meticulous handling procedures ensure accurate stability assessment and prevent artificial degradation during analytical characterization.

G A This compound Powder B Optimal: 2-8°C Protected from moisture A->B C Reconstitution B->C D Use pre-cooled solvents (5-15°C) C->D E Buffer: 0.3M phosphate pH 8-9 D->E F Reconstituted Solution E->F G Storage: 2-8°C maximum Administer within 1.5 hours F->G H Avoid: Temperatures >25°C High humidity Extended storage F->H

Figure 2: this compound Handling and Storage Protocol

Conclusion

The inherent instability of this compound in aqueous solutions presents significant challenges for pharmaceutical development, but systematic approaches to formulation optimization and handling protocols can effectively address these limitations. The key factors governing this compound stability include temperature control, pH optimization (8-9 range), appropriate buffer selection (0.3M phosphate), and careful solvent system design. Refrigerated storage (2-8°C) remains essential for maximizing stability across all formulation types, while robust analytical methods, particularly HPLC with fused-core columns, provide reliable stability monitoring capabilities.

Ongoing research continues to address this compound stability challenges, with particular focus on novel formulation approaches that enhance stability while maintaining therapeutic performance. The development of lyophilized formulations with optimized cryoprotectants represents a promising direction, potentially extending shelf-life while simplifying storage and transportation requirements, particularly in tropical regions where malaria is endemic. Additionally, advanced analytical techniques including LC-MS/TOF provide increasingly sophisticated insights into degradation pathways, supporting the rational design of next-generation this compound formulations with enhanced stability profiles.

References

Comprehensive Application Notes and Protocols: In Vitro Bioassay Methods for Artesunate Activity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artesunate and Its Bioassay Applications

This compound (ART) is a water-soluble semisynthetic derivative of artemisinin, the natural product isolated from the medicinal plant Artemisia annua L. It has been widely used as a first-line antimalarial therapeutic, particularly for severe malaria, due to its rapid onset of action and excellent safety profile [1] [2]. Beyond its established antiparasitic activity, this compound has demonstrated pleiotropic bioactivities against diverse pathological conditions, including multiple cancer types, viral infections, and autoimmune diseases, making it a promising candidate for drug repurposing initiatives [1] [3] [2]. The diverse molecular mechanisms underpinning this compound's biological effects include modulation of reactive oxygen species (ROS), induction of mitochondrial dysfunction, regulation of multiple cell death pathways (apoptosis, autophagy, ferroptosis), and interference with key signaling cascades such as NF-κB, PI3K/Akt, and MAPK pathways [1] [3] [2].

The expanding therapeutic potential of this compound necessitates robust, reproducible bioassay methods to evaluate its activity across different biological contexts. This document provides comprehensive application notes and detailed protocols for assessing this compound's bioactivity in vitro, with particular emphasis on quantitative antimalarial assays and anticancer activity evaluation. These protocols are designed for researchers and drug development professionals seeking to investigate this compound's mechanisms of action, conduct drug screening campaigns, or establish quality control methods for pharmaceutical formulations. The methods outlined herein incorporate relevant positive controls, validation parameters, and troubleshooting guidance to ensure reliable implementation across laboratory settings.

Antimalarial Bioassay Protocol: SYBR Green I-Based Method

Principle and Scope

The SYBR Green I-based fluorescence assay provides a robust, high-throughput method for quantifying this compound's antimalarial activity by measuring its inhibition of Plasmodium falciparum parasite proliferation [4]. This method leverages the selective DNA-binding properties of SYBR Green I dye, which exhibits significantly enhanced fluorescence upon interaction with parasite DNA during the intraerythrocytic growth phase. The assay can be adapted for both quantitative determination of this compound concentration in unknown samples and semi-quantitative assessment of antimalarial activity in drug permeability and formulation studies [4]. The protocol described below utilizes the chloroquine-sensitive P. falciparum 3D7 strain, though it can be adapted for other laboratory-adapted strains.

Materials and Reagents
  • Parasite culture: Plasmodium falciparum 3D7 strain maintained in human O+ erythrocytes at 2-5% hematocrit in complete RPMI 1640 medium (supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 24 mM NaHCO₃)
  • Test compounds: this compound reference standard (prepared as 10 mg/mL stock in anhydrous DMSO), unknown samples for testing
  • Staining solution: SYBR Green I nucleic acid gel stain (10,000X concentrate in DMSO), diluted 1:1000 in PBS containing 0.1% saponin and 2.5 mM EDTA immediately before use
  • Controls: Untreated parasite culture (negative control), this compound reference standard dilutions (positive controls), uninfected erythrocytes (background control)
  • Equipment: Sterile 96-well flat-bottom tissue culture plates, CO₂ incubator (maintaining 5% O₂, 5% CO₂, 90% N₂ at 37°C), fluorescence plate reader with filters appropriate for SYBR Green I (excitation ~497 nm, emission ~520 nm), benchtop centrifuge with plate adapters
Step-by-Step Procedure
  • Parasite synchronization: Synchronize asynchronous P. falciparum cultures to the ring stage using 5% D-sorbitol treatment to ensure uniform parasite development.

  • Plate preparation: Prepare this compound standard curve dilutions in complete RPMI medium across a concentration range of 1.5-24.6 ng/mL (covering expected EC₅₀ values) in sterile 96-well plates. Include duplicate wells for each concentration and controls.

  • Inoculation: Adjust synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete medium. Add 200 μL of this parasite suspension to each well of the prepared plate.

  • Incubation: Incubate plates for 72 hours at 37°C under reduced oxygen conditions (5% O₂, 5% CO₂, 90% N₂) with high humidity.

  • Staining: Following incubation, centrifuge plates at 2000 × g for 5 minutes. Carefully aspirate supernatant and resuspend pellet in 100 μL of PBS. Add 100 μL of SYBR Green I working solution (diluted 1:1000 in PBS with 0.1% saponin and 2.5 mM EDTA) to each well.

  • Incubation and detection: Incubate plates in the dark at room temperature for 30-60 minutes. Measure fluorescence using a plate reader with appropriate filters (excitation ~497 nm, emission ~520 nm).

Data Analysis and Interpretation

For quantitative determination:

  • Generate a standard curve by plotting fluorescence intensity (blank-corrected) against this compound concentration
  • Fit a four-parameter logistic curve to the standard curve data using appropriate software
  • Calculate this compound concentration in unknown samples by interpolating from the standard curve

For semi-quantitative assessment:

  • Calculate percentage growth inhibition relative to untreated controls: % Inhibition = [1 - (Fluorescencesample - Fluorescencebackground)/(Fluorescenceuntreated - Fluorescencebackground)] × 100
  • Compare inhibition values of test samples to this compound reference standard at known concentrations

Quantitative Analysis and Method Validation

Standard Curve Preparation and Statistical Analysis

The quantitative application of the SYBR Green I antimalarial assay requires careful preparation of this compound standard solutions and appropriate statistical treatment of the resulting data [4]. For standard curve preparation:

  • Prepare a primary stock solution of this compound reference standard at 1 mg/mL in anhydrous DMSO
  • Perform serial dilutions in complete RPMI medium to create working standards covering the range of 1.5-24.6 ng/mL
  • Include quality control samples at low, medium, and high concentrations within the standard curve range
  • Process standard curve points in duplicate or triplicate across multiple independent assays

The standard curve typically demonstrates linearity within the specified range, with a correlation coefficient (r²) of ≥0.99 considered acceptable [4]. However, researchers should note that this compound quantification by this biological method may show significant overestimation compared to chemical methods like HPLC, particularly in certain sample matrices (p = 0.0313) [4]. This highlights the importance of method correlation studies when implementing this bioassay for quantitative purposes.

Method Validation Parameters

When validating the SYBR Green I this compound bioassay for quantitative applications, the following parameters should be established:

  • Precision: Intra-assay and inter-assay coefficient of variation (CV) for quality control samples (target CV <15%)
  • Accuracy: Percentage recovery of known this compound concentrations from spiked samples (target 85-115%)
  • Limit of quantification (LOQ): Lowest this compound concentration that can be quantified with acceptable precision and accuracy
  • Specificity: Demonstration that measured signal specifically reflects this compound's antimalarial activity rather than non-specific effects
  • Robustness: Assessment of method reliability when subjected to deliberate, small variations in methodological parameters

For applications requiring precise quantification of this compound concentration, this bioassay should be used in conjunction with chemical analytical methods such as HPLC or mass spectrometry [4]. The biological method provides complementary information about functional activity that may not correlate directly with chemical concentration due to potential matrix effects or the presence of active metabolites.

Anticancer Activity Bioassays

Cytostatic and Cytotoxicity Assessment

The anti-proliferative and cytotoxic effects of this compound against cancer cells can be evaluated using several complementary approaches. The following protocol outlines a comprehensive assessment using multiple endpoints:

Materials and Reagents:

  • Cancer cell lines of interest (e.g., HCT116, SW480 for colorectal cancer; A549, H1975 for lung cancer; HepG2 for hepatocellular carcinoma)
  • This compound test solutions prepared in DMSO (final DMSO concentration ≤0.1% in all treatments)
  • Cell culture medium appropriate for each cell line, supplemented with 10% fetal bovine serum
  • Cell viability assay reagents: CCK-8 solution, MTT reagent, or similar
  • Apoptosis detection kit: Annexin V-FITC/propidium iodide
  • ROS detection probes: DCFH-DA for general ROS, MitoSOX Red for mitochondrial superoxide
  • Cell cycle analysis: Propidium iodide staining solution with RNase A

Procedure:

  • Cell seeding: Plate cells in appropriate multi-well plates at optimized densities (e.g., 2.5-5 × 10³ cells/well for 96-well plates) and allow to adhere overnight
  • Compound treatment: Prepare serial dilutions of this compound in complete medium and treat cells for 24-72 hours
  • Cell viability assessment:
    • For CCK-8 assay: Add 10 μL CCK-8 solution per 100 μL medium, incubate 1-4 hours, measure absorbance at 450 nm
    • Calculate IC₅₀ values using nonlinear regression of dose-response data
  • ROS measurement:
    • Load cells with 10 μM DCFH-DA and/or 5 μM MitoSOX Red in serum-free medium, incubate 30 minutes at 37°C
    • Analyze by flow cytometry or fluorescence microscopy
    • Include controls with antioxidant treatment (e.g., N-acetylcysteine) to confirm ROS-dependent effects
  • Apoptosis analysis:
    • Harvest cells, stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions
    • Analyze by flow cytometry within 1 hour of staining
  • Cell cycle analysis:
    • Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide
    • Analyze DNA content by flow cytometry
Autophagy Flux Assessment

This compound has been demonstrated to impair autophagic degradation in multiple cancer models, particularly in hepatocellular carcinoma [5]. The following protocol assesses autophagy modulation:

Materials:

  • Cell lines of interest (e.g., HepG2, MHCC-97H for HCC)
  • This compound test solutions
  • Autophagy modulators: Bafilomycin A1 (10 nM) to inhibit autolysosome formation
  • Antibodies: LC3B, SQSTM1/p62, and appropriate secondary antibodies
  • GFP-LC3 plasmid for transfection (if using microscopy approach)

Procedure:

  • Treatment: Treat cells with this compound at IC₅₀ concentrations for 24 hours with/without bafilomycin A1 co-treatment
  • Western blot analysis:
    • Harvest cells, extract proteins, separate by SDS-PAGE
    • Transfer to membranes, probe with anti-LC3B and anti-p62 antibodies
    • This compound treatment typically increases LC3B-II and p62 accumulation, indicating impaired autophagic flux [5]
  • Microscopy analysis:
    • Transfect cells with GFP-LC3 plasmid 24 hours before this compound treatment
    • Fix cells and visualize GFP-LC3 puncta by fluorescence microscopy
    • Count puncta per cell; this compound typically increases puncta formation
  • Transmission electron microscopy:
    • Fix cells in glutaraldehyde, post-fix in osmium tetroxide, embed in resin
    • Prepare ultrathin sections, stain with uranyl acetate and lead citrate
    • Visualize autophagic vacuoles; this compound typically increases double-membrane autophagosomes

Experimental Data and Efficacy Values

Table 1: Antimalarial Efficacy of this compound in Different Assay Systems

Assay Type Cell/Parasite System EC₅₀/IC₅₀ Value Key Parameters Reference
SYBR Green I assay P. falciparum 3D7 1.5-24.6 ng/mL (quantitative range) Linear range for standard curve (r²=0.9373) [4]
Pretreatment assay VeroE6 cells + SARS-CoV-2 12 μg/mL Antiviral activity, plaque reduction [6]
Treatment assay VeroE6 cells + SARS-CoV-2 7 μg/mL Antiviral activity, post-infection treatment [6]

Table 2: Anticancer Efficacy of this compound Across Cell Lines

Cancer Type Cell Line IC₅₀ Value Key Mechanisms Reference
Hepatocellular carcinoma HepG2 38.38 μM GBA-mediated autophagy impairment [5]
Hepatocellular carcinoma MHCC-97H 171.4 μM GBA-mediated autophagy impairment [5]
Colorectal cancer HCT116 ~4 μM (72 hr) ROS-dependent senescence/autophagy [3]
Colorectal cancer SW480 ~4 μM (72 hr) ROS-dependent senescence/autophagy [3]
Lung adenocarcinoma A549 Varies by study FABP5 binding, PPARγ-SCD pathway modulation [7]
Acute myeloid leukemia Primary cells Low micromolar range ROS/Bim and TFRC/Fe²⁺ pathways [8]

Table 3: Key Signaling Pathways Modulated by this compound

Pathway Biological Context Observed Effect Functional Outcome Reference
NF-κB signaling Autoimmune diseases, cancers Inhibition Reduced inflammation, enhanced apoptosis [1]
PI3K/Akt signaling Multiple cancers Inhibition Decreased cell survival, proliferation [1] [2]
JAK/STAT signaling Autoimmune diseases, cancers Inhibition Modulated immune response, growth arrest [1]
MAPK signaling Autoimmune diseases, cancers Variable modulation Context-dependent pro/anti-apoptotic effects [1]
ROS/Bim pathway Acute myeloid leukemia Activation Mitochondrial apoptosis [8]
TFRC/Fe²⁺ pathway Acute myeloid leukemia Activation Enhanced intracellular iron, ferroptosis [8]
PPARγ-SCD pathway Lung adenocarcinoma Inhibition via FABP5 binding Altered lipid metabolism, apoptosis [7]
GBA-mediated autophagy Hepatocellular carcinoma Impaired lysosomal function Autophagosome accumulation, cell death [5]

Pathway Diagrams and Mechanisms of Action

Key Signaling Pathways in Anticancer Activity

The following diagram illustrates the major signaling pathways and cellular processes involved in this compound's anticancer mechanisms:

G This compound This compound ROS ROS This compound->ROS Induces Iron Iron This compound->Iron Elevates via TFRC FABP5 FABP5 This compound->FABP5 Binds GBA GBA This compound->GBA Inhibits MitochondrialDysfunction MitochondrialDysfunction ROS->MitochondrialDysfunction Causes CellCycleArrest CellCycleArrest ROS->CellCycleArrest Induces Ferroptosis Ferroptosis Iron->Ferroptosis Promotes LipidMetabolism LipidMetabolism FABP5->LipidMetabolism Disrupts AutophagicFlux AutophagicFlux GBA->AutophagicFlux Impairs Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Activates LipidMetabolism->Apoptosis Contributes to LipidMetabolism->Ferroptosis Enhances CellDeath CellDeath AutophagicFlux->CellDeath Leads to Apoptosis->CellDeath Ferroptosis->CellDeath CellCycleArrest->CellDeath

Diagram 1: Major anticancer mechanisms of this compound showing key molecular targets and cell death pathways

Experimental Workflow for Comprehensive Bioactivity Assessment

The following diagram outlines an integrated experimental approach for evaluating this compound's bioactivity:

G Start Start AntimalarialAssay AntimalarialAssay Start->AntimalarialAssay SYBR Green I P. falciparum CytotoxicityScreening CytotoxicityScreening Start->CytotoxicityScreening Multiple cell lines CCK-8/MTT DataIntegration DataIntegration AntimalarialAssay->DataIntegration EC₅₀ correlation MechanismStudy MechanismStudy CytotoxicityScreening->MechanismStudy IC₅₀ determination FunctionalAssays FunctionalAssays MechanismStudy->FunctionalAssays ROS/Apoptosis/Autophagy TargetIdentification TargetIdentification FunctionalAssays->TargetIdentification SPR/Pulldown/Probes PathwayAnalysis PathwayAnalysis FunctionalAssays->PathwayAnalysis Western/Western blot TargetIdentification->DataIntegration Mechanistic model PathwayAnalysis->DataIntegration Pathway mapping

Diagram 2: Comprehensive experimental workflow for this compound bioactivity assessment

Technical Notes and Troubleshooting

Critical Methodological Considerations
  • This compound stability: this compound is inherently unstable in aqueous solutions and rapidly hydrolyzes to dihydroartemisinin (DHA). Prepare fresh stock solutions immediately before each experiment and avoid repeated freeze-thaw cycles [2] [6].

  • Solvent controls: When using DMSO to solubilize this compound, ensure that the final DMSO concentration does not exceed 0.1% in cell culture experiments, as higher concentrations may exert non-specific effects on cells [3] [6]. Include appropriate vehicle controls in all experiments.

  • Iron supplementation: this compound's activity, particularly in cancer models, is enhanced by intracellular iron, which catalyzes the cleavage of the endoperoxide bridge and generates reactive oxygen species [8]. Consider evaluating this compound activity under different iron availability conditions.

  • Cell line variability: this compound demonstrates markedly different IC₅₀ values across different cell lines, even within the same cancer type (e.g., 38.38 μM in HepG2 vs. 171.4 μM in MHCC-97H hepatocellular carcinoma cells) [5]. Preliminary range-finding experiments are essential when working with new cell models.

Troubleshooting Common Issues
  • Poor dose-response in antimalarial assays: Ensure parasite synchronization to the ring stage and confirm uniform parasitemia across experimental wells. Verify this compound stock solution potency and preparation method.

  • High background in SYBR Green I assays: Optimize saponin concentration in lysis buffer to ensure complete erythrocyte lysis without affecting parasite DNA. Include appropriate uninfected erythrocyte controls for background subtraction.

  • Variable results in cytotoxicity assays: Standardize cell seeding density and ensure consistent incubation times. Use internal reference controls (e.g., known cytotoxic agents) to normalize inter-assay variability.

  • Inconsistent autophagy markers: Include appropriate positive controls (e.g., rapamycin for autophagy induction, bafilomycin A1 for autophagy inhibition) to validate assay performance. Ensure consistent treatment durations and avoid over-confluent cell cultures.

Conclusion

These application notes and protocols provide comprehensive methodologies for assessing this compound's bioactivity across multiple therapeutic contexts. The SYBR Green I-based antimalarial assay offers a robust approach for quantifying this compound's antiparasitic activity, while the panel of cancer cell-based assays enables detailed investigation of its multifaceted mechanisms of action. The experimental data tabulated in this document serve as reference points for researchers designing their own studies, while the pathway diagrams provide conceptual frameworks for understanding this compound's complex mechanisms. When implementing these protocols, researchers should consider their specific experimental objectives and adapt the methods accordingly, while maintaining the key validation parameters and controls outlined herein. The expanding therapeutic potential of this compound beyond its antimalarial applications underscores the importance of these standardized bioassay methods in facilitating rigorous, reproducible research on this promising drug candidate.

References

Comprehensive Application Notes and Protocols for Artesunate Nanoparticle Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artesunate and Nanodelivery Challenges

This compound (ART), a semisynthetic derivative of artemisinin isolated from Artemisia annua L., is widely recognized as a first-line treatment for severe malaria but has demonstrated significant potential for treating various other conditions including cancers, inflammatory diseases, and Alzheimer's disease. Despite its broad therapeutic potential, this compound faces substantial limitations that impede its clinical application beyond antimalarial use:

  • Poor aqueous solubility that restricts formulation options and absorption
  • Short plasma half-life (approximately 15-45 minutes) requiring frequent dosing
  • Low oral bioavailability leading to subtherapeutic concentrations at target sites
  • Lack of tissue-specific targeting resulting in off-target effects and potential toxicity

Nanoparticle drug delivery systems have emerged as promising strategies to overcome these limitations by enhancing this compound's solubility, prolonging its circulation time, improving its bioavailability, and enabling targeted delivery to specific tissues and cells. The encapsulation of this compound in various nanocarriers has demonstrated significant improvements in therapeutic efficacy while reducing systemic exposure and potential side effects. These advanced delivery systems represent a frontier in pharmaceutical development for malaria and other diseases, potentially offering solutions to drug resistance and treatment failures associated with current this compound formulations.

Formulation Protocols for this compound Nanoparticles

TPP-Modified Nanoliposomes (T-A-Ls) for Mitochondrial Targeting

The thin-film hydration method has been successfully employed for preparing mitochondrial-targeted this compound nanoliposomes [1] [2]. This protocol enables the production of liposomal nanoparticles with enhanced mitochondrial targeting capability through surface modification with triphenylphosphonium (TPP).

  • Step 1: Lipid phase preparation Dissolve soybean lecithin (PC95, 60 mg), this compound (10 mg), TPP (5 mg), cholesterol (30 mg), and DSPE-MPEG2000 (10 mg) in dichloromethane (10 mL) in a round-bottom flask. Ensure complete dissolution using mild heating (40°C) and agitation.

  • Step 2: Thin film formation Using a rotary evaporator, remove the organic solvent under reduced pressure (200 mbar) at 35°C for 20 minutes, followed by further drying under high vacuum (50 mbar) for 1 hour to form a uniform thin lipid film on the flask walls.

  • Step 3: Hydration and particle formation Add 10 mL of purified water preheated to 55°C to the thin film and rotate at 100 rpm for 45 minutes without vacuum to hydrate the lipid film. Maintain temperature above the phase transition temperature of the lipids (55°C) throughout hydration.

  • Step 4: Size reduction and homogenization Sonicate the resulting multilamellar vesicle suspension using a probe sonicator (3 min, 30% amplitude, pulse mode 5s on/2s off) in an ice bath to form small unilamellar vesicles. Then extrude the suspension through polycarbonate membranes (400 nm, 200 nm, and 100 nm sequentially) using a thermobarrel extruder maintained at 55°C.

  • Step 5: Purification and storage Remove unencapsulated this compound by dialysis against phosphate buffer (pH 7.4) or via size exclusion chromatography. The final T-A-Ls formulation can be stored at 4°C under nitrogen atmosphere for up to 4 weeks without significant changes in physicochemical properties.

Solid Lipid Nanoparticles (Art-SLN) Using Solvent Injection

The solvent injection method provides an alternative approach for formulating this compound solid lipid nanoparticles with controlled release properties [3]. This technique offers advantages including reproducible particle size, high encapsulation efficiency, and ease of scaling.

  • Step 1: Lipid phase preparation Dissolve this compound (50 mg) and lipid matrix (Compritol 888 ATO, 500 mg) in a mixture of organic solvents (acetone:ethanol, 3:1 v/v, 15 mL) at 60°C with continuous stirring until complete dissolution.

  • Step 2: Nanoparticle formation Inject the warm lipid solution rapidly (1 mL/min) through a syringe needle (24G) into an aqueous phase (50 mL) containing 1.5% poloxamer 188 as stabilizer, maintained at 2-4°C with magnetic stirring at 800 rpm. The immediate precipitation forms solid lipid nanoparticles.

  • Step 3: Solvent removal Stir the nanoparticle suspension at room temperature for 4 hours to allow complete evaporation of organic solvents, then concentrate using a rotary evaporator at 40°C to approximately 10% of the original volume.

  • Step 4: Purification and lyophilization Centrifuge the nanoparticle suspension at 15,000 × g for 30 minutes, resuspend in 5% mannitol solution as cryoprotectant, and lyophilize for 48 hours to obtain a free-flowing powder for reconstitution.

PLGA Nanoparticles for Combination Therapy

The single emulsion-solvent evaporation method is ideal for encapsulating this compound in combination with other therapeutic agents such as curcumin in PLGA nanoparticles [4]. This system provides sustained release and enhanced stability for both hydrophilic and hydrophobic compounds.

  • Step 1: Organic phase preparation Dissolve PLGA (50:50, 45 kDa, 500 mg), this compound (50 mg), and curcumin (50 mg) in dichloromethane (10 mL) with slight heating (40°C) and sonication until complete dissolution.

  • Step 2: Emulsion formation Add the organic phase dropwise (0.5 mL/min) to an aqueous polyvinyl alcohol solution (2% w/v, 100 mL) while probe-sonicating at 40% amplitude, 30 W for 3 minutes in an ice bath to form a stable oil-in-water emulsion.

  • Step 3: Solvent evaporation and hardening Stir the emulsion mechanically at 800 rpm for 6 hours at room temperature to allow complete evaporation of the organic solvent and nanoparticle hardening.

  • Step 4: Harvesting and storage Collect nanoparticles by ultracentrifugation at 16,000 × g for 15 minutes, wash three times with distilled water to remove excess stabilizer and unencapsulated drug, and lyophilize with 5% mannitol as cryoprotectant.

Characterization Data and Performance Metrics

Physicochemical Properties of Various this compound Nanoformulations

Table 1: Comparative characterization of different this compound nanoparticle systems

Formulation Type Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading Capacity Reference
TPP-Nanoliposomes (T-A-Ls) 120-150 0.18-0.25 +25 to +35 85-92% 8-12% [2]
Solid Lipid Nanoparticles 278.1 <0.3 -15 to -25 95.49±1.13% 5-8% [3]
Chitosan-coated Lipid Nanocapsules 160.9±3.5 0.21 +13.2±0.87 95.49±1.13% 6-9% [5]
PLGA Nanoparticles (with curcumin) 251.1±12.6 0.19 -22.4 22.3±0.4% 2-4% [4]
Cationic Liposomes (ART-CLP) 114.7±13.1 <0.1 +37.8±2.1 74.5±3.2% 7-10% [6]
Zinc-based NMOFs (NanoAS) 98 0.15 -12.5 64.6% 11.2 wt% [7]
In Vitro and In Vivo Performance Metrics

Table 2: Therapeutic performance of this compound nanoformulations in disease models

Formulation Disease Model Dosage Key Efficacy Metrics Outcome Reference
TPP-Nanoliposomes (T-A-Ls) Cisplatin-induced AKI in mice 5 mg/kg, i.v. ↓ Scr by 45%, ↓ BUN by 50% Improved mitochondrial function, reduced oxidative stress and inflammation [1]
Iron oxide NP-fortified ART Malaria (P. berghei) in mice 1/8 conventional ART dose 85% parasite suppression 8-10 fold efficacy enhancement, effective against resistant strains [8]
Cationic Liposomes (ART-CLP) Alzheimer's disease in mice 10 mg/kg, i.v. ↓ NLRP3 by 65%, ↓ Caspase-1 by 58% Improved cognitive function, reduced neuroinflammation [6]
Chitosan-coated Lipid Nanocapsules Breast cancer (MCF-7 cells) 10 μM equivalent 85% cell inhibition vs 60% free ART Enhanced cellular uptake, sustained release [5]
CA-PLGA Nanoparticle Malaria (P. berghei) in mice 5 mg/kg, i.p. 79% parasite suppression at day 5 Sustained release over 7 days, reduced hepatotoxicity [4]
Zinc-based NMOFs (NanoAS) Malaria (P. berghei) in mice 1 mg/kg 90% parasite clearance in high parasitemia Effective against high parasite loads (≥5%) [7]

Therapeutic Applications and Efficacy Studies

Malaria Treatment and Resistance Management

Nanoparticle-based this compound formulations have demonstrated remarkable efficacy in malaria treatment, particularly in addressing the challenge of drug resistance. The iron-oxide nanoparticle fortified this compound system developed by Kannan et al.. showed exceptional performance against artemisinin-resistant malaria parasites [8]. The mechanism involves pH-dependent release of Fe²⁺ ions within the parasitic food vacuole, which enhances the cleavage of this compound's endoperoxide bridge and generates increased reactive oxygen species (ROS), causing irreversible damage to parasitic biomolecules.

  • In vitro antimalarial activity: Iron-oxide nanoparticle fortified this compound demonstrated a 5-fold enhancement in efficacy against both wild-type and artemisinin-resistant Plasmodium falciparum (R539T mutant) compared to free this compound. The formulation was effective at just one-eighth the concentration of this compound's IC₅₀ value, significantly reducing the required therapeutic dose [8].

  • In vivo performance: Preclinical studies in Plasmodium berghei-infected mice showed a radical reduction in parasitemia with an 8-10 fold reduced dosage of this compound when fortified with iron oxide nanoparticles. The formulation was particularly effective in clearing parasitemia in cases of high parasitic load, overcoming one of the key limitations of conventional this compound therapy [8] [7].

  • Combination therapy approaches: The curcumin-artesunate PLGA nanoparticle system demonstrated superior antimalarial efficacy with 79.0% suppression of P. berghei at day 5 and 72.5% suppression at day 8 with a 5 mg/kg dose, significantly higher than the corresponding values of 65.3% and 64.2% in the positive control group receiving conventional this compound [4]. This combination approach also showed reduced hepatotoxicity, with significantly lower aspartate aminotransferase (AST) levels compared to controls.

Acute Kidney Injury Management

The mitochondrially-targeted TPP-nanoliposomes (T-A-Ls) have shown exceptional promise in managing cisplatin-induced acute kidney injury (AKI) through targeted delivery of this compound to renal mitochondria [1] [2].

  • Renal function improvement: Treatment with T-A-Ls in cisplatin-induced AKI mice resulted in significant reduction of serum creatinine (Scr) by 45% and blood urea nitrogen (BUN) by 50%, indicating substantial improvement in renal function compared to free this compound and untreated controls.

  • Mitochondrial protection: T-A-Ls demonstrated preferential renal uptake and mitochondrial targeting, leading to improved mitochondrial function, enhanced ATP production, and recovery of mitochondrial membrane potential in damaged renal tubular epithelial cells (HK-2 cells). The formulation reduced ROS content and improved oxygen consumption rate, indicating restored mitochondrial respiratory capacity.

  • Molecular mechanisms: The renal protective effects were mediated through downregulation of RAGE and iNOS expression and upregulation of both Nrf2 and HO-1, key regulators of oxidative stress response and inflammation. This multipronged approach effectively attenuated the nephrotoxicity associated with cisplatin chemotherapy while preserving its anticancer efficacy.

Oncological Applications

This compound nanoformulations have demonstrated enhanced anticancer activity across various cancer models, with chitosan-coated lipid nanocapsules showing particular promise against breast cancer [5].

  • Enhanced cytotoxicity: this compound-loaded chitosan-coated lipid nanocapsules (ART-CLN) exhibited significantly stronger anti-cancer activity than free this compound on breast cancer cell lines (MCF-7, MDA-MB-231). The improved efficacy was attributed to enhanced cellular uptake and sustained release patterns, maintaining therapeutic this compound concentrations within cancer cells for prolonged periods.

  • Mechanistic insights: The anticancer activity of this compound nanoparticles involves iron-catalyzed lysosomal reactive oxygen species production, induction of DNA damage, and activation of mitochondrial apoptosis pathways in cancer cells. The nanoparticle formulations enhance these mechanisms by improving intracellular delivery and leveraging the enhanced permeability and retention (EPR) effect in tumor tissues.

Neurotherapeutic Applications for Alzheimer's Disease

Cationic liposomal this compound (ART-CLP) has emerged as a promising neurotherapeutic agent for Alzheimer's disease, demonstrating enhanced blood-brain barrier penetration and significant reduction in neuroinflammation [6].

  • Inflammasome targeting: ART-CLP treatment in a streptozotocin-induced Alzheimer's mouse model resulted in 65% reduction in NLRP3 inflammasome activation and 58% decrease in caspase-1 expression, key components of the neuroinflammatory pathway in Alzheimer's progression.

  • Cognitive improvement: Mice treated with ART-CLP showed significant improvement in cognitive function in behavioral tests compared to those receiving free this compound, demonstrating the importance of proper formulation for central nervous system applications.

  • pH-responsive release: The ART-CLP formulation exhibited a pH-triggered release pattern, with higher this compound release in the acidic environment typical of Alzheimer's-affected brain regions compared to normal physiological conditions, providing a targeting mechanism based on disease pathology.

Mechanisms of Action and Signaling Pathways

Mitochondrial Targeting Mechanism

The triphenylphosphonium (TPP)-modified nanoliposomes represent a sophisticated approach for mitochondrial targeting of this compound. The mechanism leverages the high mitochondrial membrane potential (-130 to -150 mV) to drive accumulation of the positively-charged TPP-conjugated nanoparticles.

G TALs T-A-Ls (TPP-Nanoliposomes) Blood Blood Circulation TALs->Blood IV Administration Kidney Kidney Accumulation Blood->Kidney Preferential Renal Uptake Cell Cellular Uptake (Endocytosis) Kidney->Cell Enhanced Permeability Mitochondria Mitochondrial Targeting Cell->Mitochondria TPP-mediated Targeting Effects Therapeutic Effects Mitochondria->Effects Artensunate Release ROS ↓ ROS Production Effects->ROS MMP ↑ Mitochondrial Membrane Potential Effects->MMP ATP ↑ ATP Production Effects->ATP Nrf2 ↑ Nrf2/HO-1 Pathway Effects->Nrf2 Inflamm ↓ Inflammation (RAGE, iNOS) Effects->Inflamm

Figure 1: Mitochondrial targeting pathway of TPP-nanoliposomes (T-A-Ls) for acute kidney injury treatment

The targeting efficiency of T-A-Ls results from the sequential process illustrated in Figure 1. Following intravenous administration, T-A-Ls exhibit preferential renal accumulation due to enhanced permeability in injured renal tissues. After cellular internalization via endocytosis, the positively charged TPP moieties facilitate interaction with and translocation across the negatively charged mitochondrial membranes. This targeted delivery enables localized this compound release within mitochondria, where it exerts potent anti-oxidative effects by reducing ROS production, restoring mitochondrial membrane potential, enhancing ATP production, and activating the cytoprotective Nrf2/HO-1 pathway while simultaneously suppressing inflammatory mediators including RAGE and iNOS [1] [2].

Inflammasome Inhibition Pathway

Cationic liposomal this compound (ART-CLP) exerts significant neurotherapeutic effects in Alzheimer's disease primarily through inhibition of the NLRP3 inflammasome pathway, a key driver of neuroinflammation and disease progression.

G ARTCLP ART-CLP (Cationic Liposomes) BBB Blood-Brain Barrier Penetration ARTCLP->BBB Enhanced Penetration Microglia Microglial Cell Uptake BBB->Microglia Cellular Targeting Inflammasome Inflammasome Activation Microglia->Inflammasome ART Release TLR4 TLR4/NF-κB Signaling Inflammasome->TLR4 Inhibition NLRP3 NLRP3 Activation Inflammasome->NLRP3 Inhibition Cytokines Pro-inflammatory Cytokines Inflammasome->Cytokines Suppression Pyroptosis Pyroptotic Cell Death Inflammasome->Pyroptosis Inhibition TLR4->NLRP3 ASC ASC Speck Formation NLRP3->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 Caspase1->Cytokines IL-1β, IL-18 Maturation Caspase1->Pyroptosis GSDMD Cleavage

Figure 2: Inflammasome inhibition pathway of cationic liposomal this compound in Alzheimer's disease

As illustrated in Figure 2, ART-CLP demonstrates enhanced blood-brain barrier penetration due to its cationic surface charge and nanoscale size. Once inside microglial cells, the released this compound effectively suppresses multiple activation points in the inflammasome pathway. It inhibits both the priming signal (TLR4/NF-κB pathway) and the activation signal (NLRP3 inflammasome assembly), resulting in reduced caspase-1 activation and subsequent decrease in maturation of pro-inflammatory cytokines IL-1β and IL-18. Additionally, ART-CLP treatment significantly attenuates pyroptosis, an inflammatory form of cell death, through inhibition of gasdermin D (GSDMD) cleavage, thereby preserving neuronal viability and function in Alzheimer's-affected brains [6].

Biological Evaluation Protocols

In Vitro Assessment Methods

Comprehensive in vitro characterization is essential for evaluating the therapeutic potential of this compound nanoformulations. The following protocols provide standardized methods for assessing biological activity.

  • Cellular uptake studies Seed HK-2 cells (for renal applications) or microglial cells (for neurotherapeutic applications) in 6-well plates at 2×10⁵ cells/well and culture for 24 hours. Incubate with fluorescently-labeled this compound nanoparticles (equivalent to 10 μM this compound) for 1, 2, 4, and 8 hours. Wash cells with cold PBS, trypsinize, and analyze using flow cytometry. For confocal microscopy, grow cells on coverslips, incubate with nanoparticles, fix with 4% paraformaldehyde, stain with MitoTracker Deep Red for mitochondria or LysoTracker for lysosomes, and mount for imaging [2] [5].

  • Anti-inflammatory activity assessment Seed appropriate cell lines (e.g., RAW 264.7 macrophages) in 24-well plates at 1×10⁵ cells/well. Pre-treat with this compound nanoparticles (0.1-10 μM equivalents) for 2 hours, then stimulate with LPS (100 ng/mL) for 24 hours. Collect culture supernatants and measure TNF-α, IL-6, and IL-1β levels using ELISA kits according to manufacturer protocols. For intracellular signaling analysis, extract proteins and perform Western blotting for NF-κB, NLRP3, and caspase-1 [6].

  • Antioxidant activity evaluation Seed HK-2 cells in 96-well black plates at 1×10⁴ cells/well. Pre-treat with this compound nanoparticles for 4 hours, then expose to cisplatin (20 μM) or H₂O₂ (200 μM) for 24 hours. Measure intracellular ROS levels using DCFH-DA probe (10 μM, 30 min incubation) by fluorescence microscopy or plate reader. For mitochondrial membrane potential assessment, incubate cells with JC-1 dye (5 μg/mL) for 20 minutes and analyze by flow cytometry, calculating the red/green fluorescence ratio [1] [2].

In Vivo Efficacy and Toxicity Studies

Robust in vivo evaluation is critical for establishing therapeutic efficacy and safety profiles of this compound nanoformulations.

  • Malaria efficacy study Infect Swiss albino mice (6-8 weeks, 20-25 g) intraperitoneally with 1×10⁷ Plasmodium berghei-parasitized erythrocytes. Randomize animals into groups (n=6) when parasitemia reaches 2-3% (usually day 3 post-infection). Administer treatments: free this compound (10 mg/kg), this compound nanoparticles (1-5 mg/kg equivalents), blank nanoparticles, and saline control. Monitor parasitemia daily by thin blood smears stained with Giemsa. Calculate percentage suppression as [(C-T)/C]×100, where C and T are parasitemia in control and treated groups, respectively. Record survival daily for 28 days [7] [4].

  • Acute kidney injury model Induce AKI in C57BL/6J male mice (8-10 weeks) with single intraperitoneal cisplatin injection (20 mg/kg). Administer this compound formulations (5 mg/kg equivalent this compound) or vehicle control intravenously 24 hours before and 48 hours after cisplatin injection. Collect blood and kidney tissues 72 hours post-cisplatin injection. Assess renal function by measuring serum creatinine (Scr) and blood urea nitrogen (BUN) using commercial kits. Process kidney tissues for histopathological examination (H&E, PAS staining), immunohistochemistry (RAGE, iNOS, Nrf2, HO-1), and biochemical analysis of oxidative stress markers [1] [2].

  • Toxicity evaluation Administer this compound nanoparticles to healthy mice at three dose levels (equivalent to 5, 10, and 20 mg/kg this compound) daily for 7 days. Monitor body weight, food and water intake daily. Collect blood for hematological analysis (complete blood count) and clinical chemistry (liver enzymes ALT, AST; renal function parameters). Euthanize animals, collect major organs (liver, kidney, spleen, heart, lung), and process for histopathological examination. For neurotoxicity assessment, perform behavioral tests including open field, rotarod, and Morris water maze [6] [4].

Regulatory Considerations and Clinical Translation

The translational pathway for this compound nanoparticle formulations requires careful consideration of regulatory requirements and manufacturing considerations. While none of the advanced this compound nanoformulations have yet reached clinical approval, several have demonstrated strong preclinical efficacy with favorable safety profiles.

Quality by Design (QbD) principles should be implemented throughout the development process, with critical quality attributes including particle size, size distribution, zeta potential, drug loading, encapsulation efficiency, and in vitro release profile. Accelerated stability studies should be conducted according to ICH guidelines, with formulations stored at 5°C±3°C, 25°C±2°C/60%±5% RH, and 40°C±2°C/75%±5% RH for 6 months. Samples should be evaluated at 0, 1, 3, and 6 months for appearance, pH, particle size, PDI, zeta potential, drug content, and encapsulation efficiency.

Scale-up considerations must address the transition from laboratory to industrial production, with particular attention to maintaining nanoparticle characteristics during larger batch production. The thin-film hydration method used for liposomal formulations is particularly amenable to scale-up using commercial lipid film preparators and high-pressure homogenization for size reduction.

Conclusion

This compound nanoparticle drug delivery systems represent a significant advancement in pharmaceutical technology, addressing the inherent limitations of native this compound while enhancing its therapeutic potential across multiple disease indications. The diverse nanoformulation strategies outlined in these Application Notes and Protocols—including TPP-modified nanoliposomes for mitochondrial targeting, cationic liposomes for blood-brain barrier penetration, solid lipid nanoparticles for sustained release, and combination systems with curcumin—provide researchers with robust methodologies for developing improved this compound-based therapies.

The comprehensive characterization data and standardized evaluation protocols presented herein establish benchmarks for the field and facilitate comparative analysis between different formulation approaches. As research in this area progresses, the integration of advanced targeting ligands, stimulus-responsive materials, and personalized medicine approaches will further enhance the precision and efficacy of this compound nanoformulations, ultimately improving clinical outcomes for patients with malaria, cancer, inflammatory conditions, and neurodegenerative diseases.

References

Comprehensive Application Notes and Protocols for Artesunate Administration in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artesunate and Its Pharmacological Properties

This compound is a semi-synthetic derivative of artemisinin, the bioactive component of the traditional Chinese medicinal herb Artemisia annua. Chemically known as dihydroartemisinin-12-α-succinate, this compound contains a crucial 1,2,4-trioxane core with an endoperoxide bridge that is essential for its biological activity. Originally developed as an antimalarial drug, this compound has demonstrated pleiotropic therapeutic effects beyond its antiparasitic activity, including anti-inflammatory, immunomodulatory, antifibrotic, and metabolic regulatory properties. Its excellent water solubility and ability to cross biological barriers, including the blood-brain barrier, make it particularly valuable for therapeutic applications in various disease models.

The mechanistic diversity of this compound stems from its unique chemical structure that interacts with multiple molecular pathways. The endoperoxide bridge undergoes iron-catalyzed cleavage, generating reactive oxygen species (ROS) and carbon-centered free radicals that cause oxidative damage to target cells. This primary mechanism explains its potent activity against malaria parasites and cancer cells, both of which have high iron concentrations. Additionally, this compound modulates numerous cell signaling pathways, including NF-κB, MAPK/PI3K/Akt, cGAS-STING, and Wnt/β-catenin, contributing to its broad therapeutic potential across various pathological conditions.

Formulation and Preparation Guidelines

Standard Preparation Procedures
  • Injectable Formulation: this compound powder should be initially dissolved in 5% sodium bicarbonate solution to enhance solubility, followed by dilution with 0.9% sodium chloride to achieve the desired concentration. For example, one protocol specifies dissolving this compound in 5% sodium bicarbonate at 100 mg/mL, then diluting to 2 mg/mL with saline [1]. The final solution should be clear and used immediately after preparation to maintain stability.

  • Oral Administration: For oral dosing in animal studies, this compound can be suspended in 0.5-1% methylcellulose solution. The suspension should be freshly prepared and thoroughly mixed to ensure uniform dosing. Studies have utilized oral this compound at concentrations ranging from 20-160 mg/kg for metabolic disease models [2].

  • Storage Considerations: this compound powder should be stored at 2-8°C, protected from light and moisture. Prepared solutions should be used immediately, as the half-life of this compound in aqueous solution is relatively short (approximately 20-45 minutes) due to rapid hydrolysis to its active metabolite, dihydroartemisinin (DHA) [3].

Dosing Parameters Across Disease Models

Table 1: this compound Dosing Regimens in Different Animal Disease Models

Disease Model Species Route Dose Frequency Treatment Duration Key Findings
Allergic Rhinitis Balb/c mice Intraperitoneal 10-30 mg/kg 30 min before challenge, 7 days 7 days Dose-dependent improvement in TH2 inflammation; 30 mg/kg most effective [4]
Cerebral Ischemia C57BL/6 mice Intraperitoneal 15-30 mg/kg Once daily 3 days Significant reduction in infarct volume, improved neurological scores [1]
Kidney Fibrosis C57BL/6J mice Intraperitoneal 100 mg/kg Once daily 10 days Attenuated renal fibrosis, reduced profibrotic markers [5]
Type 2 Diabetes db/db mice Oral 20-160 mg/kg Once daily 7 weeks Improved glucose/lipid metabolism at 160 mg/kg; no effect at 20 mg/kg [2]
General Pharmacology Multiple species Oral/Various 50-500 mg/kg Single dose Varies Safe at clinical doses; effects only at much higher doses [6]

Table 2: this compound Formulation Parameters Across Administration Routes

Parameter Intravenous Intraperitoneal Oral Intranasal
Standard Vehicle 5% NaHCO₃ + 0.9% NaCl 5% NaHCO₃ + 0.9% NaCl 0.5-1% methylcellulose Nanostructured lipid carriers
Typical Volume 5-10 mL/kg 5-10 mL/kg 5-10 mL/kg 10-20 μL/nostril
Bioavailability 100% (reference) High (estimated 80-90%) Variable (species-dependent) Enhanced brain targeting
Time to Peak Effect Immediate 15-30 minutes 1-2 hours 30-60 minutes
Preparation Stability Use immediately Use immediately Stable 2-4 hours Enhanced stability

Protocol 1: Allergic Rhinitis Mouse Model

Experimental Workflow

AR_Workflow A House Dust Mite (HDM) Sensitization B HDM Nasal Challenge A->B C This compound Treatment B->C D Symptom Scoring C->D E Tissue Collection D->E F Histopathological Analysis E->F G Serum Cytokine Measurement E->G H Transcriptome Sequencing E->H

Model Induction and Treatment
  • Animal Selection: Use female Balb/c mice aged 6-8 weeks for this protocol. House mice under specific pathogen-free conditions with controlled temperature (23±3°C), humidity (50±10%), and 12-hour light/dark cycles [4].

  • Sensitization Phase: On days 0, 7, and 14, administer intraperitoneal injections of 200μL sensitization solution containing HDM extract (1 mg/mL) mixed 1:1 with 10% aluminum hydroxide adjuvant. This sensitization creates a robust TH2-type immune response characteristic of allergic rhinitis [4].

  • Challenge Phase: From days 21 to 27, perform daily intranasal instillation of 20μL HDM challenge solution containing 20μg HDM in PBS. This local challenge induces nasal inflammation and allergic symptoms.

  • This compound Intervention: Administer this compound (10, 20, or 30 mg/kg) via intraperitoneal injection 30 minutes before each nasal challenge. Include appropriate controls (naive, vehicle, and positive control such as dexamethasone at 2 mg/kg) [4].

Assessment Methods and Analytical Techniques
  • Behavioral Scoring: On day 28, record the frequency of sneezing and nasal scratching events over a 10-minute observation period following the final nasal challenge. These behavioral measurements provide direct assessment of allergic symptom severity.

  • Histopathological Evaluation: Collect nasal mucosa and lung tissues, fix in 10% neutral formalin or 4% paraformaldehyde, and process for hematoxylin and eosin (H&E) staining. Evaluate inflammatory cell infiltration using a standardized scoring system under light microscopy (400x magnification) [4].

  • Serum Cytokine Analysis: Collect blood samples and separate serum for measurement of TH2 cytokines (IL-4, IL-5, IL-13) using ELISA. This provides quantitative assessment of systemic allergic immune response.

  • Transcriptome Sequencing: Perform RNA sequencing on nasal mucosa tissues to identify differentially expressed genes. Conduct Gene Set Enrichment Analysis (GSEA) to identify affected pathways, particularly focusing on the cGAS-STING pathway which has been identified as a key mechanism in this model [4].

Key Findings and Mechanism

In the HDM-induced allergic rhinitis model, this compound demonstrated dose-dependent efficacy, with 30 mg/kg identified as the optimal dose. This compound significantly improved TH2 inflammatory status by inhibiting the cGAS-STING signaling pathway, protecting mitochondrial structure in epithelial tissue, and reducing epithelial damage. The cGAS-STING pathway was identified as a critical determinant of epithelial inflammatory damage and systemic TH2-type inflammation in allergic rhinitis [4].

Protocol 2: Cerebral Ischemia Mouse Model

Experimental Workflow

Cerebral_Ischemia_Workflow A dMCAO Surgery B This compound Treatment A->B C Neurological Scoring B->C B->C D Rotarod Test B->D C->D E Infarct Volume Measurement D->E F Immunofluorescence E->F G Western Blot Analysis F->G H Cytokine ELISA G->H

Model Induction and Treatment
  • Animal Preparation: Use adult male C57BL/6 mice (8-12 weeks old). Anesthetize mice with isoflurane (3% induction, 1.5% maintenance) and maintain body temperature at 37±0.5°C during surgery [1].

  • dMCAO Surgery: Perform distal middle cerebral artery occlusion by coagulating the right middle cerebral artery distal to the striatal branch using a cauterizer after ligating the right common carotid artery. Sham-operated mice undergo identical procedures without artery occlusion [1].

  • This compound Administration: Administer this compound (15 or 30 mg/kg) or vehicle (saline) via intraperitoneal injection immediately after cerebral ischemia induction and continue once daily for 3 days. The 30 mg/kg dose has demonstrated superior neuroprotective effects [1].

Assessment Methods and Analytical Techniques
  • Neurological Evaluation: Assess neurological deficits at 24, 48, and 72 hours post-ischemia using standardized scoring systems evaluating motor function, symmetry of movements, and reflex responses.

  • Rotarod Test: Train mice on an accelerating rotarod (4-40 rpm over 4 minutes) for 5 days before surgery. Post-ischemia, measure latency to fall as an indicator of sensorimotor coordination and recovery [1].

  • Infarct Volume Measurement: At 72 hours post-ischemia, euthanize mice and collect brains for TTC staining. Section brains into 2-mm coronal slices, incubate in 2% TTC solution at 37°C for 20 minutes, and quantify infarct volume using image analysis software. Calculate percentage hemisphere lesion volume using the formula: % hemisphere lesion volume = (total infarct volume - (ipsilateral hemisphere volume - contralateral hemisphere volume))/contralateral hemisphere volume [1].

  • Immunofluorescence Staining: Perform immunofluorescence on 30-μm brain sections using antibodies against NF-κB and Iba1 (microglial marker). Count cells exhibiting NF-κB nuclear translocation in three peri-infarct regions per animal [1].

  • Western Blot Analysis: Isolate nuclear and cytosolic proteins from peri-infarct regions. Detect Iκ-Bα, MPO, Iba-1 in cytosolic fractions and NF-κB in nuclear fractions to evaluate pathway activation [1].

Key Findings and Mechanism

This compound treatment in cerebral ischemia significantly improved neurological scores, reduced infarct volumes, and ameliorated inflammation by reducing neutrophil infiltration, suppressing microglial activation, and downregulating TNF-α and IL-1β expression. The therapeutic effect was mediated through inhibition of NF-κB nuclear translocation and Iκ-Bα proteolysis, demonstrating this compound's potent anti-inflammatory and neuroprotective properties [1].

Protocol 3: Kidney Fibrosis Mouse Model

Experimental Workflow

Kidney_Fibrosis_Workflow A UUO Surgery B This compound Treatment A->B C Tissue Collection B->C D Histopathological Analysis C->D E Immunoblot Analysis D->E F Gene Expression Assay E->F G ELISA F->G H Ferroptosis Assessment G->H

Model Induction and Treatment
  • Animal Preparation: Use male C57BL/6J mice (6-8 weeks old, 20-25g). Anesthetize mice with 2% isoflurane and perform unilateral ureteral obstruction (UUO) surgery through midline laparotomy [5].

  • UUO Surgery: Isolate the left ureter and ligate it 0.5 cm from the pelvis using sterile 5-0 silk-braided suture. The right ureter remains unclamped as an internal control. Sham-operated mice undergo identical surgery without ureter ligation [5].

  • This compound Administration: Administer this compound (100 mg/kg) or vehicle (5% NaHCO₃) daily via intraperitoneal injection (100 μL/animal) for 10 days following UUO surgery [5].

Assessment Methods and Analytical Techniques
  • Histological Analysis: Process kidney tissues for H&E, Masson's trichrome, and Sirius red staining to evaluate collagen deposition and fibrosis. Use semi-quantitative scoring systems to assess the extent of tubular injury and interstitial fibrosis.

  • Immunoblot Analysis: Evaluate protein expression of fibrosis markers (α-SMA, fibronectin, collagen I, vimentin) and signaling pathway components (TGF-β/SMAD, PI3K/Akt, Wnt/β-catenin) using western blotting.

  • Gene Expression Analysis: Isolve RNA from kidney tissues and analyze expression of profibrotic genes using RT-qPCR with appropriate primers.

  • Klotho Protein Measurement: Quantify klotho protein expression using ELISA and immunohistochemistry, as klotho restoration is a key mechanism of this compound's antifibrotic effect.

  • Ferroptosis Assessment: Evaluate markers of ferroptosis (lipid peroxidation, glutathione depletion, GPX4 expression) in primary human kidney fibroblasts to investigate this novel mechanism of this compound action [5].

Key Findings and Mechanism

In the UUO model, this compound treatment ameliorated renal fibrosis by reducing multiple profibrotic pathways, including TGF-β expression, and decreasing markers such as α-SMA, fibronectin, collagen I, and vimentin. Mechanistically, this compound abrogated the TGF-β/SMAD pathway, restored klotho protein expression, and attenuated both PI3K/Akt and Wnt/β-catenin pathways. Additionally, this compound inhibited cell proliferation in UUO and selectively induced ferroptosis in human kidney fibroblasts, suggesting multiple mechanisms contribute to its antifibrotic effects [5].

Protocol 4: Metabolic Disease Model

Experimental Workflow

Metabolic_Workflow A db/db Mouse Model B This compound Treatment A->B C Metabolic Phenotyping B->C D Tissue Collection C->D E Histopathological Analysis D->E F Metabolomics Analysis E->F G Transcriptomics Analysis F->G H Pathway Analysis G->H

Model Selection and Treatment
  • Animal Model: Use db/db mice as a model of type 2 diabetes mellitus (T2DM). These mice develop spontaneous obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor [2].

  • This compound Administration: Administer this compound orally at doses of 20 mg/kg or 160 mg/kg daily for 7 weeks. The 20 mg/kg dose was ineffective, while 160 mg/kg demonstrated significant metabolic improvements [2].

  • Control Groups: Include both non-diabetic controls (db/+ mice) and diabetic controls (db/db mice receiving vehicle) to properly evaluate therapeutic efficacy.

Assessment Methods and Analytical Techniques
  • Metabolic Parameters: Regularly measure body weight, food intake, and water consumption. Assess fasting blood glucose and conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at appropriate intervals.

  • Serum Analysis: Collect blood samples for measurement of fasting insulin, lipid profiles (triglycerides, cholesterol), and markers of oxidative stress (MDA, GSH) using commercial assay kits [2].

  • Histopathological Evaluation: Process pancreatic and liver tissues for H&E staining to assess islet architecture and hepatic steatosis. Use specific stains like Oil Red O for lipid accumulation in liver.

  • Metabolomics Analysis: Perform comprehensive metabolomic profiling of serum samples using LC-MS/MS to identify altered metabolic pathways. Analyze changes in amino acids, lipids, purines, and bile acids [2].

  • Transcriptomics and Network Pharmacology: Combine RNA sequencing data with network pharmacology approaches to identify this compound-affected signaling pathways, particularly MAPK/PI3K/Akt pathway which was significantly modulated [2].

Key Findings and Mechanism

In db/db mice, this compound (160 mg/kg) significantly reduced fasting blood glucose and lipid levels, improved insulin resistance, alleviated pancreatic damage and hepatic steatosis, and mitigated oxidative stress. This compound treatment regulated metabolic pathways, improving imbalances in amino acid, lipid, purine, and bile acid metabolism. The MAPK/PI3K/Akt signaling pathway was identified as a key mechanism through which this compound exerts its antidiabetic effects [2].

Safety and Toxicological Profiles

Table 3: this compound Safety Profile in Animal Models

Parameter Findings Dose Range Species Clinical Relevance
General Behavior No significant changes Up to 500 mg/kg (oral) Mice, rats Safe at clinical doses [6]
Motor Coordination No impairment (rotarod test) Up to 500 mg/kg (oral) Mice No CNS toxicity at therapeutic doses [6]
Cardiovascular Function Small decrease in heart rate and coronary flow (in vitro only) 1×10⁻⁷ to 1×10⁻⁵ M Rat isolated heart Not confirmed in vivo [6]
Respiratory Function No significant changes Up to 400 mg/kg (oral) Guinea pigs No respiratory depression [6]
Gastrointestinal Function Increased pH, decreased gastric secretions 400 mg/kg (oral) Rats Only at very high doses [6]
Renal Function Acute renal failure (in context of severe malaria) Clinical doses Humans Likely disease-related, not drug-related [7]
Hemolytic Effects Rare cases of hemolytic anemia Clinical doses Humans Monitor hemoglobin for 4 weeks post-treatment [7]

Conclusion and Research Applications

This compound demonstrates remarkable therapeutic versatility across diverse disease models, with well-established protocols for administration in animal studies. The dose-dependent efficacy observed across studies highlights the importance of appropriate dosing selection for specific disease contexts. Researchers should consider the route of administration, treatment duration, and disease-specific mechanisms when designing studies with this compound.

The multiple molecular mechanisms identified for this compound—including modulation of inflammatory pathways (NF-κB, cGAS-STING), fibrotic pathways (TGF-β/SMAD, Wnt/β-catenin), and metabolic pathways (MAPK/PI3K/Akt)—provide strong rationale for its repurposing potential beyond antimalarial applications. The comprehensive protocols outlined in this document provide researchers with robust methodologies for investigating this compound in various disease contexts, supporting standardized approaches that enhance reproducibility and translational potential.

References

artesunate combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes

Artemisinin-based combination therapy (ACT) is the standard of care for uncomplicated Plasmodium falciparum malaria, leveraging the rapid parasiticidal action of artemisinin derivatives with longer-acting partner drugs to prevent recrudescence and combat resistance [1] [2].

Efficacy in Uncomplicated Malaria

Recent meta-analyses and clinical trials demonstrate the high efficacy of various ACTs. A 2025 Cochrane review found that pyronaridine-artesunate (PY-AS) is at least as effective as, and often superior to, other commonly used ACTs.

The table below summarizes the PCR-adjusted treatment failure rates for PY-AS versus other ACTs from the Cochrane review [3].

Comparison ACT Day 28 Failure (RR, 95% CI) Day 42 Failure (RR, 95% CI) Certainty of Evidence
Artemether-Lumefantrine 0.40 (0.19 to 0.85) 0.86 (0.49 to 1.51) Moderate
Artesunate-Amodiaquine 0.55 (0.11 to 2.77) 0.98 (0.20 to 4.83) Low
This compound-Mefloquine 0.37 (0.13 to 1.05) 1.80 (0.90 to 3.57) Low

RR: Risk Ratio; CI: Confidence Interval. An RR < 1.0 favors PY-AS.

A 2024 meta-analysis confirmed the high effectiveness of ACTs in pregnant women, a vulnerable population, with an overall treatment success rate of 96.1% [2].

A groundbreaking Phase 3 trial in Gabon (2025) showed that a single-dose quadritherapy combining this compound, pyronaridine, sulfadoxine, and pyrimethamine achieved a 93% parasite clearance rate at day 28, demonstrating non-inferiority to the standard 3-day artemether-lumefantrine regimen. This approach aims to improve adherence and counter resistance [4].

Safety and Tolerability Profile

Overall, ACTs are well-tolerated. However, the 2025 Cochrane review identified a specific safety signal for pyronaridine-artesunate: a statistically significant increase in the risk of elevated liver enzymes (alanine aminotransferase (ALT) and aspartate transaminase (AST)) compared to other ACTs [3].

  • Raised ALT: RR 3.59 (95% CI 1.76 to 7.33); High-certainty evidence
  • Raised AST: RR 2.22 (95% CI 1.12 to 4.41); High-certainty evidence No significant increase in bilirubin was observed, and no cases of severe drug-induced liver injury were reported in the trials [3]. For pregnant women, evidence suggests ACTs have comparable tolerability and no increased risk of adverse pregnancy outcomes like miscarriage or congenital anomalies compared to non-ACTs [2].

Experimental Protocols

In Vivo Efficacy Testing in a Murine Model

This protocol is adapted from a 2024 study that used time-to-event (TTE) analysis to evaluate the survival benefit of this compound-mefloquine combination therapy in Plasmodium berghei-infected mice [5].

Objective: To evaluate the survival efficacy of this compound-mefloquine (AR-MQ) combination therapy versus this compound monotherapy in a P. berghei malaria mouse model.

Materials:

  • Animals: Swiss mice (6-8 weeks old, 18-22 g)
  • Parasite: P. berghei (ANKA/Luc/GFP strain)
  • Drugs: this compound (AR), Mefloquine (MQ)
  • Equipment: Flow cytometer (for GFP detection to determine parasitemia)

Methodology:

  • Infection: Infect mice via intraperitoneal injection with 1x10^6 P. berghei-parasitized erythrocytes.
  • Group Randomization: After ~5 days (when parasitemia >5%), randomize mice into groups (n=6/group):
    • Group 1 (Control): Vehicle only.
    • Group 2 (Monotherapy): AR at 100 mg/kg.
    • Group 3 (Combination): AR-MQ at 100 mg/kg and 55 mg/kg, respectively.
  • Drug Administration: Administer a single oral dose of the assigned treatment.
  • Monitoring: Monitor survival daily for 30 days post-treatment.

Data Analysis:

  • Use TTE (survival) analysis. The Weibull model is often the best fit for such data [5].
  • Analyze the influence of treatment on population survival time (Te_pop) and other parameters using specialized software (e.g., MonolixSuite).
  • Calculate the probability of survival at key time points (e.g., days 7, 15, and 30) using the survival function S(t) derived from the model.

The following diagram illustrates the experimental workflow.

Start Infect mice with P. berghei A Monitor until parasitemia >5% Start->A B Randomize into treatment groups A->B C Administer single oral dose B->C D Monitor survival for 30 days C->D E Time-to-Event (TTE) Data Analysis D->E

Clinical Protocol: Administration for Severe Malaria

This protocol is based on Médecins Sans Frontières (MSF) guidelines and summarizes the reconstitution and administration of injectable this compound for severe malaria [6].

Indications: Treatment of severe malaria and initial treatment of uncomplicated malaria when oral therapy is not possible.

Formulation: 60 mg vial of this compound powder, with 1 ml ampoule of 5% sodium bicarbonate solvent and 5 ml ampoule of 0.9% sodium chloride diluent.

Reconstitution and Administration:

  • Reconstitution (Step 1): Add the entire 1 ml of 5% sodium bicarbonate solvent to the 60 mg this compound vial. Shake gently until a clear solution is obtained.
  • Dilution (Step 2):
    • For Slow IV injection (3-5 minutes): Add 5 ml of 0.9% sodium chloride to the vial to obtain 6 ml of a 10 mg/ml solution.
    • For Slow IM injection: Add 2 ml of 0.9% sodium chloride to the vial to obtain 3 ml of a 20 mg/ml solution.
    • Note: NEVER administer by IV infusion.

Dosage:

  • Child 6 kg to <20 kg: 3 mg/kg/dose.
  • Child ≥20 kg and Adult: 2.4 mg/kg/dose.

Dosing Schedule:

  • One dose on admission (H0), then at H12, then at H24, then once daily.
  • Administer for a minimum of 24 hours (at least 3 doses). Then, switch to a full 3-day oral ACT once the patient can tolerate it.
  • Do not exceed 7 days of parenteral treatment.

Mechanism of Action and Signaling Pathways

This compound is a semi-synthetic derivative of artemisinin. Its antimalarial activity is dependent on the endoperoxide bridge within its structure, which is activated intracellularly [7].

The primary mechanism involves several parallel and sequential processes, visualized in the pathway below.

cluster_parasite Inside Malaria Parasite This compound This compound DHA Metabolized to Dihydroartemisinin (DHA) This compound->DHA ROS Generation of Reactive Oxygen Species (ROS) DHA->ROS Activated by Adduct Heme-Artesunate Adduct DHA->Adduct Iron Intracellular Iron (Fe2+) Iron->ROS Alkylation Alkylation of Proteins and Cysteine Proteases ROS->Alkylation Membrane Parasite Membrane Oxidative Damage ROS->Membrane Hemoglobin Hemoglobin FreeHeme Free Heme (Toxic) Hemoglobin->FreeHeme FreeHeme->ROS Catalyzes Adduct->FreeHeme Prevents Hemozoin Formation Death Parasite Death Alkylation->Death Membrane->Death

Research Gaps and Future Directions

  • Liver Safety: The high-certainty evidence of transient liver enzyme elevation with pyronaridine-artesunate requires further investigation to understand its clinical significance and long-term impact [3].
  • Novel Formulations: Research into nanostructured lipid carriers (NLCs) for intranasal delivery shows promise for enhancing this compound's antimalarial activity and convenience [7].
  • Expanding Applications: Preclinical and early clinical studies are exploring the efficacy of this compound in cancer therapy, leveraging its ability to induce oxidative stress and multiple cell death pathways (apoptosis, ferroptosis) [8].

References

Comprehensive Application Notes and Protocols for Artesunate Liposomal Encapsulation in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artemisinin Derivatives and Cancer Therapy

Artemisinin derivatives, particularly artesunate (ART), have emerged as promising anti-cancer agents beyond their well-established antimalarial efficacy. This compound is a semisynthetic peroxide-bridged sesquiterpene lactone compound derived from artemisinin, the bioactive component of the Chinese medicinal herb Artemisia annua [1]. The presence of the 1,2,4-trioxane core incorporating an endoperoxide linkage is essential for its biological activity [1]. This compound has demonstrated remarkable anti-proliferative activity against various tumor cell lines, including breast cancer, leukemia, hepatic carcinoma, and colorectal cancer, through multiple mechanisms such as promoting oxidative stress, inducing apoptosis and autophagy, activating ferroptosis, reducing angiogenesis, and suppressing metastasis [2] [1]. Despite this promising therapeutic potential, the clinical application of this compound in oncology has been limited by its poor aqueous solubility, chemical instability in intestinal environments, lack of specific tumor targeting, and low oral bioavailability [2] [1] [3].

Liposomal encapsulation strategies have been developed to overcome these limitations, enhancing this compound's therapeutic efficacy while reducing potential systemic toxicity. These advanced drug delivery systems offer numerous advantages, including improved drug solubility, enhanced tumor targeting, prolonged circulation half-life, and reduced side effects [2] [4] [3]. The development of this compound-loaded liposomes represents a promising approach for cancer therapy, particularly for aggressive cancers such as breast cancer, which remains the leading cause of cancer-related deaths in women worldwide with approximately 2.26 million new cases reported in 2020 [2]. This comprehensive document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded liposomal systems for research and development purposes.

Liposomal Formulation Strategies

Mitochondrial-Targeted Liposomes

The mitochondrial-targeted liposomal system represents an advanced approach for enhancing this compound's anti-tumor efficacy. Mitochondria play crucial roles in cellular metabolism, ATP synthesis, and apoptosis regulation, making them ideal targets for cancer therapy [2]. The TPP-SS-ATS-LS system employs a dual-targeting strategy to deliver this compound specifically to tumor cell mitochondria:

  • Synthesis of GSH-Sensitive this compound Prodrug (TPP-SS-ATS): The mitochondrial-targeting smart conjugate is synthesized through a multi-step process. First, the chemical intermediate SS-ATS is prepared by reacting this compound (5 g) with N,N-dicyclohexylcarbodiimide (DCC, 3.6 g) in dichloromethane (500 mL) with stirring at 350 rpm for 1 hour at room temperature [2]. Then, 2,2-dithiodiethanol (1.5 g) and 4-dimethylaminopyridine (DMAP, 2.4 g) are added to the reaction mixture, which is stirred continuously for 12 hours. The resulting product is washed successively with 5% sodium bicarbonate solution and pure water, then dried over anhydrous sodium sulfate. The conjugate is further reacted with (4-carboxybutyl)triphenylphosphonium bromide (TPP) using 3-(3-dimethylaminopropyl)-1-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent to form the final TPP-SS-ATS conjugate [2].

  • Liposome Preparation: The TPP-SS-ATS conjugate is incorporated into liposomes composed of soybean lecithin (PC95), cholesterol, and DSPE-mPEG2000 in a molar ratio of 4:3 [2] [4]. The PEGylation provides long-circulating characteristics while glucose fragments enhance tumor targeting through GLUT1 receptors that are highly expressed in tumor cells [2]. The maximal encapsulation degree of this compound without crystal formation is approximately 1.5 mg per 300 mg lipids per mL suspension [4].

  • Mechanism of Action: The system leverages the mitochondrial targeting capability of TPP, which accumulates in mitochondria due to the negative mitochondrial membrane potential [2]. Once localized near mitochondria, the disulfide bond in TPP-SS-ATS is cleaved in response to the high glutathione (GSH) environment of tumor cells, releasing free this compound directly at the target site [2]. This targeted release enhances therapeutic efficacy while minimizing off-target effects.

Bilosomes for Oral Delivery

Bilosomes represent an innovative approach for enhancing the oral bioavailability of this compound. These bile-salt-stabilized nanovesicular systems offer superior gastrointestinal stability compared to conventional liposomes:

  • Composition Optimization: this compound-loaded bilosomes (ART-BIL) are composed of this compound (25 mg), cholesterol, chenodeoxycholic acid (3 mg), and Poloxamer 407 as a surfactant [3]. The Box-Behnken design (BBD) is recommended for systematic optimization of critical formulation parameters, including vesicle size, entrapment efficiency, and drug release characteristics [3].

  • Preparation Method: The ethanol injection method is employed for bilosome preparation. The organic phase containing ART, cholesterol, and chenodeoxycholic acid dissolved in ethanol (2 mL) is rapidly injected into an aqueous phase containing Poloxamer 407 and sodium deoxycholate (SDC) under continuous stirring [3]. The resulting mixture is stirred for 15-20 minutes to allow complete evaporation of organic solvent, yielding spherical, non-aggregated vesicles.

  • Advantages Over Conventional Liposomes: Bilosomes demonstrate enhanced elasticity and flexibility, providing protection against enzymatic degradation in the gastrointestinal tract [3]. The incorporated bile salts act as natural intestinal permeation enhancers, facilitating improved absorption of the encapsulated drug. Additionally, bilosomes have the capacity to migrate through Peyer's patches (M cells) in the GIT, further augmenting oral bioavailability [3].

Table 1: Comparison of this compound Liposomal Formulations

Formulation Type Composition Targeting Mechanism Administration Route Key Advantages
Mitochondrial-Targeted Liposomes (TPP-SS-ATS-LS) Soybean lecithin, cholesterol, DSPE-mPEG2000, TPP-SS-ATS conjugate TPP mitochondrial targeting, GLUT1 receptor-mediated uptake Intravenous Dual targeting (tumor cells + mitochondria), GSH-responsive release
Conventional Liposomes Egg-phosphatidylcholine, cholesterol (4:3 molar ratio) Passive targeting via EPR effect Parenteral Improved solubility, prolonged circulation, reduced toxicity
Bilosomes (ART-BIL) Cholesterol, chenodeoxycholic acid, Poloxamer 407, sodium deoxycholate Enhanced intestinal permeability, M-cell translocation Oral GI stability, enhanced oral bioavailability, dual therapeutic action

Analytical Characterization Methods

Physicochemical Characterization

Comprehensive characterization of this compound-loaded liposomes is essential for ensuring product quality, stability, and therapeutic efficacy. The following analytical methods are recommended:

  • Vesicle Size and Size Distribution: Dynamic light scattering (DLS) is the standard technique for determining liposome size, polydispersity index (PDI), and zeta potential. Optimized bilosomes typically exhibit a vesicle size of approximately 186.7 ± 15.0 nm with low PDI values (<0.3) indicating homogeneous distribution [3]. Zeta potential values should be sufficiently negative (approximately -30 mV) to ensure colloidal stability through electrostatic repulsion.

  • Entrapment Efficiency (EE): Ultrafiltration-centrifugation methods using appropriate molecular weight cut-off filters (e.g., 100 kDa) are effective for separating unencapsulated drug from liposomal formulations [4]. The entrapment efficiency is calculated using the formula: EE% = (Total drug - Free drug) / Total drug × 100. High encapsulation efficiencies up to 95.36 ± 2.5% have been reported for optimized bilosomal formulations [3]. For conventional liposomes, the maximal encapsulation degree without crystal formation is 1.5 mg this compound per 300 mg lipids per mL suspension [4].

  • Morphological Analysis: Transmission electron microscopy (TEM) is recommended for visualizing liposome morphology, membrane structure, and particle homogeneity. Samples should be negatively stained with phosphotungstic acid (2% w/v) and examined at appropriate magnifications [2] [3]. TEM images typically reveal spherical, non-aggregated vesicles with uniform size distribution.

  • Thermal Analysis: Differential scanning calorimetry (DSC) studies provide information about the physical state of the encapsulated drug and its interaction with lipid components. DSC thermograms should be recorded at a heating rate of 10°C/min under nitrogen atmosphere [2] [3]. The absence of this compound melting peak in liposomal formulations indicates successful encapsulation and amorphization of the drug.

  • Molecular Confirmation: Fourier transform infrared spectroscopy (FTIR) is used to confirm chemical stability and identify potential interactions between this compound and lipid components [3]. Characteristic peaks of this compound should be preserved in the liposomal formulation, indicating maintenance of chemical integrity during the encapsulation process.

In Vitro Drug Release Evaluation

The drug release profile of this compound from liposomal carriers should be evaluated using the dialysis method:

  • Apparatus Setup: Utilize dialysis bags with appropriate molecular weight cut-off (typically 12-14 kDa) containing the liposomal formulation immersed in release medium maintained at 37°C with continuous stirring [4] [3].
  • Release Media: Phosphate buffer (pH 7.4) is recommended for simulating physiological conditions. For GSH-sensitive formulations like TPP-SS-ATS-LS, include glutathione (10 mM) in the release medium to simulate the intracellular environment of tumor cells [2].
  • Sampling and Analysis: Collect samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hours) and replace with fresh medium to maintain sink conditions. Analyze this compound content using validated HPLC methods with C18 columns and mobile phases typically composed of acetonitrile and phosphate buffer (pH 3.0) in appropriate ratios [4].
  • Release Kinetics: Evaluate the drug release data using various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism. Liposomal this compound typically exhibits a biphasic release pattern with initial burst release followed by sustained release [3].

Biological Activity Assessment

In Vitro Anticancer Efficacy

Standardized protocols for evaluating the anticancer activity of this compound liposomes include:

  • Cell Culture: Human breast carcinoma cells (MCF-7 and MDA-MB-231) and mouse breast carcinoma cells (4T1) are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere [2].
  • Cytotoxicity Assay: The Cell Counting Kit-8 (CCK-8) assay is recommended for assessing cell viability. Seed cells in 96-well plates (5-8 × 10³ cells/well) and treat with serial dilutions of this compound formulations for 24-72 hours. Add CCK-8 solution (10 μL/well) and incubate for 1-4 hours before measuring absorbance at 450 nm [2]. Calculate IC50 values using appropriate software. Mitochondrial-targeted liposomes (TPP-SS-ATS-LS) have demonstrated significantly enhanced cytotoxicity compared to free this compound, with tumor growth inhibition rates increasing from 37.7% to 56.4% at equivalent this compound dosages in breast cancer models [2].
  • Mechanistic Studies: To investigate the mechanism of action, assess mitochondrial dysfunction by measuring ATP production and respiratory capacity using commercial kits [2]. Evaluate mitophagy induction through western blot analysis of key markers including LC3, PINK1, and PHB2 [2]. This compound liposomes have been shown to inhibit tumor cell proliferation through mitophagy by regulating PHB2 and PINK1 expression [2].
In Vivo Pharmacokinetic and Efficacy Studies

Comprehensive in vivo evaluation is essential for translational development:

  • Pharmacokinetic Studies: Conduct studies in appropriate animal models (typically rats or mice) following intravenous or oral administration. Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) and analyze plasma concentrations of this compound and its active metabolite dihydroartemisinin (DHA) using validated LC-MS/MS methods [5] [6]. Bilosomal formulations have demonstrated 1.39- and 1.47-fold increases in Cmax and AUC of this compound, respectively, compared to conventional formulations [3].
  • In Vivo Efficacy Models: For breast cancer studies, utilize orthotopically implanted tumor models in female BALB/c mice (aged 4-6 weeks) [2]. Administer formulations at equivalent this compound doses (2-4 mg/kg) via appropriate routes and monitor tumor volume and body weight regularly. Calculate tumor growth inhibition rate using the formula: (1 - T/C) × 100%, where T and C represent the average tumor weight of treated and control groups, respectively [2].
  • Biodistribution Studies: Utilize near-infrared fluorescent dyes (e.g., DiR iodide) to label liposomes and track their distribution using in vivo imaging systems [2]. Animals should be housed in groups of four per cage at a temperature of 23 ± 1°C on a 12-hour light-dark cycle with free access to food and water [2]. All animal experiments must be approved by the Institutional Animal Ethical Committee and conducted in accordance with national guidelines for laboratory animal welfare.

Table 2: Biological Evaluation Parameters for this compound Formulations

Evaluation Parameter Test Method Key Findings Significance
In Vitro Cytotoxicity CCK-8 assay on MCF-7, MDA-MB-231, 4T1 cells TPP-SS-ATS-LS enhanced cytotoxicity; increased tumor growth inhibition from 37.7% to 56.4% Improved therapeutic efficacy
Mitochondrial Dysfunction ATP production assay, respiratory capacity measurement Significant suppression of ATP production and respiratory capacity in breast cancer cells Confirmed mitochondrial targeting
Mechanistic Pathway Western blot for LC3, PINK1, PHB2 Regulation of PHB2 and PINK1 expression, induction of mitophagy Elucidation of anti-tumor mechanism
Oral Bioavailability In vivo pharmacokinetics in rats 1.39- and 1.47-fold increases in Cmax and AUC for bilosomes Enhanced absorption and exposure
In Vivo Anti-tumor Efficacy Orthotopic breast cancer model in BALB/c mice Significant tumor growth inhibition at equivalent this compound doses Confirmed in vivo efficacy

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound is characterized by rapid absorption and quick elimination, necessitating frequent administration in conventional formulations [4]. Following intravenous administration, this compound displays very high initial concentrations which decline rapidly, with an elimination half-life of less than 15 minutes [5] [6]. This compound is rapidly converted to its active metabolite dihydroartemisinin (DHA) through esterase-catalyzed hydrolysis, with DHA concentrations peaking within 25 minutes post-dose [5]. DHA is eliminated with a half-life of 30-60 minutes and accounts for the majority of the anti-malarial effect due to its greater exposure compared to this compound [5] [6].

Liposomal encapsulation significantly alters the pharmacokinetic profile of this compound, potentially prolonging circulation time, modifying distribution patterns, and enhancing tumor accumulation. The pharmacokinetic parameters of this compound and DHA following various administration routes are summarized in Table 3.

Table 3: Pharmacokinetic Parameters of this compound and Dihydroartemisinin Following Different Administration Routes

Parameter Intravenous ART Intramuscular ART Oral ART Rectal ART
This compound Tmax Immediate 0.25-0.5 h 0.25-1 h 1-2 h
This compound Cmax 4797-83,340 ng/mL (dose-dependent) Lower than IV Variable Lower than oral
This compound Half-life <15 min Longer than IV 20-45 min Longer than oral
DHA Tmax <25 min Delayed compared to IV <2 h Similar to oral
DHA Half-life 30-60 min Similar to IV 0.5-1.5 h Similar to oral
Bioavailability 100% (reference) >86% >80% Similar to oral

Regulatory and Translational Considerations

For development of this compound liposomal formulations for clinical applications, several regulatory and manufacturing aspects must be considered:

  • Formulation Selection: The choice of liposomal system should be guided by the intended therapeutic application. Mitochondrial-targeted liposomes are particularly suited for solid tumors where enhanced penetration and mitochondrial disruption are desired [2]. Bilosomes represent an optimal approach for oral delivery where improved bioavailability is the primary objective [3]. Conventional liposomes may be appropriate for parenteral administration where extended circulation and passive targeting via the EPR effect are sufficient [4].

  • Manufacturing Considerations: Liposomal formulations of this compound demonstrate optimal stability at acidic pH (phosphate buffer pH 5.0), with almost complete encapsulation achieved under these conditions [4]. The suspension containing this compound 1 mg/mL is preferred due to stability considerations, with encapsulation efficiency reaching 100% [4]. For sterile production at lab-scale, aseptic techniques with filtration through 0.22 μm membranes are recommended [4].

  • Clinical Development: Recent advances in this compound formulation include the development of novel solvents for rapid and stable reconstitution of parenteral this compound, which has received WHO pre-qualification in 2023 [6]. This new formulation eliminates the need for the two-step preparation process required for conventional intravenous this compound, simplifying administration and reducing potential dosing errors [6].

The following diagram illustrates the mechanism of action of mitochondrial-targeted this compound liposomes:

G cluster_0 TPP-SS-ATS-LS Formulation cluster_1 Cellular Uptake and Trafficking cluster_2 Mitochondrial Targeting and Effects LS Liposome (PC95/Cholesterol/DSPE-mPEG2000) Conjugate TPP-SS-ATS Conjugate LS->Conjugate GLUT1 GLUT1 Receptor Mediated Endocytosis Conjugate->GLUT1 Tumor Cell Targeting GSH High GSH Environment GLUT1->GSH Release GSH-Responsive Drug Release GSH->Release TPP TPP Mitochondrial Targeting Release->TPP Free ART Release Dysfunction Mitochondrial Dysfunction TPP->Dysfunction Mitophagy Mitophagy Activation Dysfunction->Mitophagy ATP Suppressed ATP Production Dysfunction->ATP PHB2 PHB2 Expression Mitophagy->PHB2 Regulates PINK1 PINK1 Expression Mitophagy->PINK1 Regulates

Diagram 1: Mechanism of mitochondrial-targeted this compound liposomes (TPP-SS-ATS-LS) in cancer cells. The liposomes enter tumor cells via GLUT1 receptor-mediated endocytosis, release this compound in response to high GSH levels, and TPP targets the drug to mitochondria, inducing dysfunction and mitophagy through regulation of PHB2 and PINK1 expression.

The following workflow illustrates the quality control testing process for this compound liposomal formulations:

G cluster_0 Physicochemical Characterization cluster_1 Chemical Characterization cluster_2 Performance Evaluation Start Liposome Formulation Size Vesicle Size and PDI (DLS Measurement) Start->Size Zeta Zeta Potential (Electrophoretic Mobility) Start->Zeta EE Entrapment Efficiency (Ultrafiltration-Centrifugation) Start->EE Morphology Morphology (TEM Imaging) Start->Morphology DSC Thermal Analysis (DSC) Size->DSC FTIR Molecular Confirmation (FTIR) Zeta->FTIR HPLC Drug Content (HPLC Analysis) EE->HPLC Release In Vitro Release (Dialysis Method) DSC->Release Stability Stability Studies (Forced Degradation) FTIR->Stability Sterility Sterility Testing (Membrane Filtration) HPLC->Sterility End Quality Assessment Report

Diagram 2: Quality control workflow for this compound liposomal formulations. The comprehensive testing protocol includes physicochemical characterization, chemical analysis, and performance evaluation to ensure product quality and consistency.

Conclusion

Liposomal encapsulation of this compound represents a promising strategy for enhancing its therapeutic potential in cancer treatment. The development of targeted systems, particularly mitochondrial-directed liposomes and oral bilosomes, addresses critical limitations associated with conventional this compound administration, including poor bioavailability, lack of tumor specificity, and rapid elimination. The protocols and application notes provided in this document offer researchers comprehensive guidelines for formulating, characterizing, and evaluating this compound liposomal systems. As research in this field advances, further optimization of targeting ligands, release triggers, and manufacturing processes will continue to enhance the clinical translation potential of these promising nanomedicines for oncology applications.

References

Comprehensive Application Notes and Protocols for Validated LC-MS Bioanalytical Methods of Artesunate and Dihydroartemisinin in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artesunate and Analytical Method Validation Importance

Artemisinin-based combination therapies (ACTs) represent the first-line treatment for uncomplicated Plasmodium falciparum malaria worldwide, with the World Health Organization (WHO) specifically recommending This compound-based combinations for severe and multidrug-resistant cases. This compound (AS), a semisynthetic derivative of artemisinin, exhibits potent antimalarial activity through its active metabolite dihydroartemisinin (DHA). Both compounds contain an endoperoxide bridge that generates reactive oxygen species when cleaved in the presence of ferrous iron, mediating cytotoxic effects against malaria parasites. The clinical importance of this compound has driven the need for reliable bioanalytical methods to support pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Analytical method validation provides essential documentation that the method is suitable for its intended purpose, ensuring accurate, precise, and reproducible quantification of analytes in biological matrices. For this compound and its active metabolite, validation is particularly challenging due to their chemical instability, rapid metabolism, and the presence of isomeric forms of DHA (α- and β-epimers). This comprehensive application note details developed and validated liquid chromatography-mass spectrometry (LC-MS) methods for the simultaneous quantification of AS and DHA in human plasma, providing researchers with standardized protocols that can be implemented in laboratory settings to support drug development and clinical trials.

Method Development and Optimization

LC-MS Instrumentation and Parameters

The analytical methods for simultaneous quantification of this compound and dihydroartemisinin utilize liquid chromatography coupled with single quadrupole mass spectrometry. The system configuration typically consists of a Shimadzu LCMS-2010 or Agilent 1100 Series Liquid Chromatography/Mass Spectrometer Detector Trap system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interface. For optimal separation, a reversed-phase C18 column such as Synergi Max-RP (75 mm × 4.6 mm, 4 μm) or Eclipse XDB-C18 provides excellent resolution of the analytes and internal standard (artemisinin).

The mobile phase composition varies slightly between methods but generally consists of a mixture of aqueous and organic phases. One validated method uses glacial acetic acid 0.1%, acetonitrile, and methanol (38:46.5:15.5 v/v/v) delivered at a flow rate of 0.5 mL/min, while another employs acetonitrile and 0.003 M glacial acetic acid (62:38 v/v) at the same flow rate. The ionization mode is consistently positive, with single ion monitoring (SIM) of characteristic ions: m/z 407 and 261 for this compound, m/z 307 and 261 for DHA, and m/z 305 for artemisinin (internal standard). These parameters ensure selective detection with minimal interference from plasma matrix components.

Sample Preparation Techniques

Table 1: Comparison of Sample Preparation Methods for this compound and DHA Extraction from Human Plasma

Extraction Method Procedure Recovery (%) Advantages Limitations
Solid Phase Extraction (SPE) Oasis HLB cartridges, conditioned with methanol and water, sample loading, washing, elution with organic solvent 74.3-94.5% [1] Excellent clean-up, high recovery, concentrated samples Time-consuming, requires specialized cartridges
Liquid-Liquid Extraction (LLE) Dichloromethane and tert-methyl butyl ether (8:2 v/v), evaporation to dryness, reconstitution 80-112% [2] Effective removal of interfering components, no specialized equipment Multiple steps, emulsion formation potential
Protein Precipitation Ice-cold acetonitrile (1:2 sample:ACN ratio), vortex, centrifuge, collect supernatant ≥95% [3] Rapid, simple, minimal steps, high throughput Less clean-up, potential matrix effects

The selection of sample preparation technique depends on available equipment, required sensitivity, and sample throughput needs. For high-throughput clinical applications where rapid analysis is critical, protein precipitation offers the simplest and fastest approach. For maximum sensitivity and clean-up, solid-phase extraction provides superior results despite being more time-consuming. Liquid-liquid extraction represents a balanced approach between these two methods, offering good clean-up with reasonable processing time.

G Sample Preparation Workflow Comparison Plasma Plasma SPE Solid Phase Extraction Plasma->SPE LLE Liquid-Liquid Extraction Plasma->LLE PPT Protein Precipitation Plasma->PPT SPE_Steps 1. Condition cartridge 2. Load sample 3. Wash 4. Elute SPE->SPE_Steps LLE_Steps 1. Add organic solvent 2. Mix and centrifuge 3. Collect organic layer 4. Evaporate and reconstitute LLE->LLE_Steps PPT_Steps 1. Add acetonitrile (1:2) 2. Vortex mix 3. Centrifuge 4. Collect supernatant PPT->PPT_Steps SPE_Recovery Recovery: 74.3-94.5% SPE_Steps->SPE_Recovery LLE_Recovery Recovery: 80-112% LLE_Steps->LLE_Recovery PPT_Recovery Recovery: ≥95% PPT_Steps->PPT_Recovery

Method Validation Protocols

Linearity and Range

Linearity evaluation requires preparing a minimum of five calibration standards across the concentration range, typically from 1 to 3000 ng/mL for both this compound and DHA. Some methods extend the lower limit of quantification to 1.23 ng/mL for AS and 1.52 ng/mL for DHA, demonstrating the exceptional sensitivity achievable with modern LC-MS systems. To address the spontaneous hydrolysis of this compound to DHA during analysis, separate calibration curves should be prepared for each analyte. The relationship between analyte concentration and detector response is evaluated by least-squares regression analysis, with the correlation coefficient (r²) required to be ≥0.997, and preferably ≥0.999, to demonstrate acceptable linearity.

The range of the method defines the interval between the upper and lower concentration levels for which suitable precision, accuracy, and linearity have been demonstrated. For this compound and DHA quantification, the validated range typically spans from the lower limit of quantification (LLOQ) to 3000 ng/mL, covering therapeutic concentrations observed in clinical settings after standard dosing regimens. The LLOQ represents the lowest concentration that can be quantified with acceptable precision (CV ≤20%) and accuracy (80-120%), providing sufficient sensitivity to characterize the elimination phase of the pharmacokinetic profile.

Table 2: Linearity and Range Parameters for Validated LC-MS Methods of this compound and DHA

Validation Parameter Method 1 [1] Method 2 [2] Method 3 [3]
Linear Range (ng/mL) 1-3000 (AS & DHA) 10-3200 (AS & DHA) 1.23-1153 (AS), 1.52-1422 (DHA)
Correlation Coefficient (r²) >0.99 >0.99 >0.999
LLOQ (ng/mL) 1.0 10.0 0.39 (AS), 0.13 (DHA)
Calibration Standards 5 5 6
Regression Model Linear Linear 2nd-order polynomial
Precision and Accuracy

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample, expressed as the coefficient of variation (CV%). The accuracy reflects the closeness of the measured value to the true concentration, expressed as the percentage difference from the theoretical value (bias%). Both parameters are evaluated at three concentration levels (low, medium, and high) across the calibration range using quality control (QC) samples.

For this compound and DHA quantification, intra-assay precision should not exceed 15% CV at all QC concentrations, with ≤20% CV at the LLOQ. Similarly, inter-assay precision determined over at least three separate runs should meet the same criteria. The mean accuracy should be within 85-115% of the theoretical value for all concentrations except the LLOQ, where 80-120% is acceptable. One validated method reported excellent precision with relative standard deviation of 7.5-14.3% for this compound across QC concentrations of 50-2600 ng/mL, demonstrating reliable performance across the analytical range [1].

Specificity and Selectivity

Specificity is the ability of the method to measure the analyte unequivocally in the presence of other components, including metabolites, impurities, degradants, or matrix components. For this compound and DHA analysis, specificity is demonstrated by analyzing blank plasma samples from at least six different sources to show the absence of interfering peaks at the retention times of the analytes and internal standard. Additionally, samples should be spiked with commonly co-administered antimalarials such as mefloquine, quinine, and chloroquine to demonstrate no interference from these medications.

The chromatographic separation of this compound, DHA epimers (α and β), and the internal standard is critical for method specificity. Typical retention times are approximately 17.4 min for this compound, 11.8 min for α-DHA, 18.7 min for β-DHA, and 13.4 min for artemisinin (internal standard) in one method, while another reports shorter retention times of 6.6 min for α-DHA, 8.0 min for this compound, 9.2 min for β-DHA, and 10.8 min for artemisinin, with complete resolution of all peaks achieved in both cases [1] [2]. The major β-DHA epimer is typically used for quantification due to its superior stability.

Stability Experiments

Solution Stability

This compound working solutions demonstrate limited stability and should be prepared freshly for each analysis. Studies have shown that this compound solutions are not stable after two months of storage at 4°C or after 21 days at room temperature [2]. This instability necessitates careful solution preparation protocols and regular verification of solution concentrations when used over extended periods. For long-term use, stock solutions should be stored at -80°C in aliquots to minimize freeze-thaw cycles, with stability testing conducted to establish appropriate expiration dates.

Plasma Sample Stability

The stability of this compound and DHA in human plasma must be evaluated under various storage and processing conditions, including bench-top stability at room temperature, post-preparative stability in the autosampler, freeze-thaw stability through multiple cycles, and long-term storage stability at the intended storage temperature. This compound and DHA in plasma have demonstrated stability through three freeze-thaw cycles for up to 6 hours at room temperature and up to one year at -80°C [3].

The epimeric stability of DHA requires special consideration, as the α- and β-epimers interconvert in solution. Studies have shown that β-DHA is the major, stable epimer suitable for quantification, while α-DHA increases steadily over time in the autosampler (up to 600% over 24 hours at 10°C) [3]. This epimerization necessitates strict control of analytical conditions and consistent use of the β-DHA epimer for quantification across all samples.

G Stability Assessment Protocol Start Start BenchTop Bench Top Stability (25°C, 6-24 hours) Start->BenchTop AutoSampler Auto-sampler Stability (10°C, 24 hours) Start->AutoSampler FreezeThaw Freeze-Thaw Stability (3 cycles, -80°C to RT) Start->FreezeThaw LongTerm Long-Term Stability (-80°C, 12 months) Start->LongTerm BT_Result Stable: ≥6 hours BenchTop->BT_Result AS_Result β-DHA stable α-DHA increases 600% AutoSampler->AS_Result FT_Result Stable: 3 cycles FreezeThaw->FT_Result LT_Result Stable: 12 months LongTerm->LT_Result

Application to Clinical Sample Analysis

Clinical Study Protocol

The validated LC-MS method has been successfully applied to measure this compound and DHA concentrations in clinical samples from patients receiving this compound therapy. In one study, healthy volunteers received oral this compound at 200 mg once daily for five consecutive days, with blood samples collected at predetermined time points. The analysis demonstrated no decline in this compound concentration after repeated doses, with the average steady-state maximum concentration (Css-max) for DHA reaching 703 ± 94 ng/mL at a time to maximum concentration (Tmax) of 2 hours [2]. This application highlights the method robustness for characterizing the pharmacokinetic profile of this compound and its active metabolite in clinical settings.

For clinical sample analysis, blood samples should be collected in heparinized tubes and centrifuged promptly at 4°C to separate plasma. The plasma should be stored at -80°C until analysis to ensure analyte stability. During analysis, calibration standards and quality control samples should be processed alongside clinical samples to ensure ongoing method performance. The inclusion of matrix-matched standards corrects for potential matrix effects and ensures accurate quantification throughout the analytical run.

Troubleshooting and Technical Notes
  • Peak shape deterioration may indicate column degradation or need for mobile phase adjustment; replace column or adjust pH accordingly.
  • Decreased sensitivity can result from ion source contamination; clean ion source and mass analyzer according to manufacturer instructions.
  • Retention time shifts may occur due to mobile phase composition changes or temperature fluctuations; ensure consistent mobile phase preparation and column temperature control.
  • High background noise might indicate contaminated solvents or mobile phase; use high-purity reagents and replace mobile phases regularly.
  • Inconsistent DHA epimer ratio suggests degradation or epimerization; maintain consistent sample processing times and storage conditions.

Conclusion

The validated LC-MS methods presented in this application note provide robust, sensitive, and specific approaches for the simultaneous quantification of this compound and its active metabolite dihydroartemisinin in human plasma. The detailed protocols for method development, validation, and application offer researchers comprehensive guidance for implementing these analyses in their laboratories. The demonstrated linear range of 1-3000 ng/mL with sensitivity down to 1 ng/mL, coupled with excellent precision and accuracy, makes these methods suitable for supporting clinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of this compound formulations.

The critical methodological considerations for successful this compound and DHA quantification include addressing the rapid degradation of this compound in solution, the epimerization of DHA, and the potential for matrix effects. By adhering to the validated protocols described herein, researchers can generate reliable analytical data to support the continued use and development of artemisinin-based combination therapies, ultimately contributing to improved malaria treatment outcomes worldwide.

References

Core Stability Knowledge & Formulation Guidance

Author: Smolecule Technical Support Team. Date: February 2026

Artesunate is a hemisuccinate ester that is inherently unstable in aqueous solution, rapidly hydrolyzing to its active metabolite, dihydroartemisinin (DHA) [1] [2] [3]. This degradation is a critical challenge for developing intravenous formulations [1]. The table below summarizes the main factors influencing its stability.

Factor Impact on Stability Recommended Condition
Phosphate Buffer Strength Primary stabilizing factor; lower strength reduces hydrolysis rate [1] [2] [3]. 0.3 M (more stable than 0.5 M)
pH Significant effect; a mildly alkaline pH is optimal [1] [2] [3]. pH 8 - 9
Mannitol No significant stabilizing effect observed in aqueous solutions [1] [2] [3]. Not recommended for stabilization
Temperature Hydrolysis rate increases by ~3.4 times per 10°C rise; keep solutions cool [1] [2] [3]. As low as possible (e.g., 5°C)
Solvent Aqueous buffers are necessary for IV use; organic solvents (e.g., ethanol) slow but do not prevent degradation [4]. Use approved aqueous buffer per label [5]

For the preparation of an FDA-approved intravenous product, the package insert specifies constitution with a sterile 0.3 M sodium phosphate buffer at pH 8.0 [5]. The constituted solution must be administered within 1.5 hours [5].

Experimental Protocol: Stability Study & HPLC Analysis

This is a detailed methodology for conducting a stability study on this compound solutions, based on a published research paper [1].

Formulation Preparation (Design of Experiment)
  • Factors and Levels: Prepare this compound aqueous solutions using a Design of Experiment (DOE) approach to systematically investigate:
    • pH: Across a range of 8 to 10.
    • Phosphate Buffer Strength: Between 0.3 M and 0.5 M.
    • Mannitol Concentration: From 0 to 0.22 mmol/mL.
  • Incubation: Incubate the prepared solutions at predefined temperatures (e.g., 5°C, 25°C, and 40°C) and collect samples at regular time intervals for analysis.
HPLC-UV Analysis for this compound Quantification

This protocol allows for the selective quantification of this compound in the presence of its main hydrolysis products (α- and β-DHA) within 10 minutes [1].

  • Equipment:

    • HPLC System: Waters Alliance 2695 separation module with a Waters 2487 Dual λ absorbance detector [1].
    • Column: HALO RP-C18 (50 x 4.6 mm, 1.7 µm solid core particle) [1].
    • Mobile Phase: Isocratic mixture of 45% 10 mM ammonium formate in water (pH adjusted to 4.5) and 55% methanol [1].
    • Flow Rate: 1.1 mL/min [1].
    • Detection UV Wavelength: 210 nm [1].
    • Injection Volume: 10 µL [1].
    • Column Temperature: 25 ± 5°C [1].
  • Sample Preparation:

    • Take a 250 µL sample of the this compound solution.
    • Centrifuge at 17,000× g for 4 minutes at 5°C to precipitate phosphate salts and protect the HPLC column.
    • Collect the supernatant and dilute with methanol.
    • Acidify with 0.1 M formic acid to achieve a final concentration equivalent to 3.33 mg/mL of this compound in a 50/50 (v/v) mixture of methanol and purified water [1].
Data Modeling with Arrhenius Equation
  • Apply the Arrhenius equation to model the stability data obtained at different temperatures. This allows for the prediction of this compound's hydrolysis rate at various temperatures and the evaluation of how formulation factors (buffer strength, pH) affect the activation energy (Ea) and frequency factor (A), which are indicators of stability [1].

Troubleshooting FAQs

Here are answers to specific issues you might encounter during experiments.

Q1: During HPLC analysis, my column pressure is rising rapidly, and performance is degrading. What could be the cause?

  • A: This is likely due to phosphate precipitation inside the HPLC column [1]. The sample preparation protocol includes a crucial centrifugation step to remove phosphate. Ensure you centrifuge the sample at 17,000× g for 4 minutes at 5°C and carefully collect only the clear supernatant for injection [1].

Q2: My this compound solution is degrading much faster than expected at room temperature. What is the most critical factor to check?

  • A: First, verify the buffer strength and pH. The most significant stabilizing factor identified is the use of a 0.3 M phosphate buffer at pH 8-9 [1] [2] [3]. Secondly, remember that temperature is a major driver of hydrolysis; always keep solutions refrigerated (at around 5°C) when not in immediate use, as the hydrolysis rate increases approximately 3.4 times for every 10°C increase in temperature [1].

Q3: I need to analyze this compound in plasma for a pharmacokinetic study. Is this HPLC-UV method suitable?

  • A: No, the HPLC-UV method described above is for formulated solutions. For biological matrices like plasma, you will require a more sensitive and selective technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry), to detect the low concentrations of this compound and DHA amidst complex plasma components [6] [7].

Q4: Can I use organic solvents like methanol to improve the stability of my this compound stock solution?

  • A: While organic solvents can slow down hydrolysis compared to water, they do not prevent it and can even lead to different degradation products (e.g., formation of artemether in methanol) [4] [8]. For official, approved intravenous formulations, you must adhere to the recommended aqueous buffer system [5]. For research purposes involving stock solutions, note the solvent-specific degradation pathways.

Experimental Workflow for Formulation Development

The following diagram outlines the logical workflow for developing a stable this compound formulation based on the discussed principles.

start Start: Develop Stable This compound Formulation step1 Define Formulation Factors • pH (8-10) • Buffer Strength (0.3-0.5 M) • Additives (e.g., Mannitol) start->step1 step2 Prepare Solutions Using DoE Approach step1->step2 step3 Incubate at Various Temperatures (5°C, 25°C, 40°C) step2->step3 step4 Sample at Time Intervals & Analyze via HPLC-UV step3->step4 step5 Model Data with Arrhenius Equation step4->step5 step6 Identify Optimal Conditions • Buffer Strength: 0.3 M • pH: 8-9 • Mannitol: Ineffective step5->step6 result Stable Formulation Achieved step6->result

References

artesunate solution stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Core Stability Challenge of Artesunate

This compound is a hemisuccinate ester that is inherently unstable in aqueous solution. Its primary degradation pathway is hydrolysis into dihydroartemisinin (DHA), which is its active metabolite but also a degradation product in this context [1] [2]. The rate of degradation is highly dependent on temperature, solvent composition, and pH [3] [4].

Strategies for Stabilizing this compound Solutions

The following table summarizes the key factors that influence this compound stability in solution.

Factor Impact on Stability Recommendations for Improvement
Temperature [4] [5] High temperature dramatically increases hydrolysis rate. Degradation accelerates ~3.4x per 10°C temperature increase [1]. Store solutions at low temperatures (e.g., 5°C). For IV infusion, stability at 30°C is ~4 hours [5].
Solvent System [3] [4] Water content is a major driver of hydrolysis. Organic solvents slow but do not prevent degradation. Methanol can lead to artemether formation [4]. Use anhydrous organic solvents (e.g., ethanol, PEG 400) for non-aqueous formulations. Ethanol shows the best stabilizing effect among pharmaceutical solvents [3].
pH & Buffering [1] [2] Degradation is fastest in neutral/acidic pH. Phosphate buffer can stabilize the vulnerable ester bond. Formulate in an alkaline pH range (8-9). Use a phosphate buffer strength of 0.3 M for optimal stabilization [1] [2].
Excipients [1] [2] Bulking agents like mannitol do not directly improve solution stability. Mannitol did not show a stabilizing effect in aqueous IV formulations. Focus on pH control and buffer selection instead [1] [2].
Novel Formulations [6] Multi-step reconstitution of current injectable this compound is prone to precipitation and instability. A novel solvent for single-step reconstitution has been developed (WHO-prequalified in 2023), showing improved stability and equivalent pharmacokinetics [6].

Experimental Protocol: Assessing Solution Stability

This method is adapted from published stability studies and is suitable for evaluating new formulation conditions [1] [2].

1. HPLC Analysis Method:

  • Analytical Technique: HPLC-UV with a reversed-phase C18 column.
  • Mobile Phase: Isocratic elution with a mixture of 45% 10 mM ammonium formate in water (pH 4.5) and 55% methanol [1] [2].
  • Detection: UV detection at 210 nm.
  • Purpose: This method separates and quantifies this compound from its main hydrolysis products, α- and β-dihydroartemisinin (DHA), within 10 minutes [1].

2. Sample Preparation and Stability Testing:

  • Prepare your this compound solution with the excipients and solvents you wish to test (e.g., using a Design of Experiment approach with varying pH and buffer strength) [2].
  • Incubate the prepared solutions at predefined temperatures (e.g., 5°C, 25°C, and 40°C) to study the degradation kinetics [1] [2].
  • At scheduled time intervals, withdraw samples and analyze them using the HPLC method above.

3. Data Analysis:

  • Calculate the remaining concentration of this compound in each sample over time.
  • Plot the degradation kinetics and apply the Arrhenius equation to model the stability and predict the shelf-life at different storage temperatures [1] [2].

The workflow for developing a stable formulation can be summarized as follows:

G cluster_legend Key Decision Points Start Start: Develop Stable This compound Solution A1 Define Formulation Goal (e.g., Aqueous IV, Non-aqueous) Start->A1 A2 Select Solvent System A1->A2 A3 Optimize pH and Buffer A2->A3 B1 Aqueous Solution: Use Phosphate Buffer (0.3M, pH 8-9) B2 Non-Aqueous: Use Ethanol or PEG 400 A4 Prepare Solution and Incubate at Various Temperatures A3->A4 A5 Analyze Samples via HPLC A4->A5 A6 Model Data with Arrhenius Equation A5->A6 B3 Critical Control: Monitor Hydrolysis to DHA End Evaluate Formulation Stability & Proceed A6->End

Troubleshooting Common Issues

Problem: Rapid degradation of this compound in aqueous solution.

  • Cause & Solution: The solution is likely at a neutral or acidic pH and/or has a high water content. Switch to an alkaline buffer (pH 8-9) with 0.3 M phosphate strength to stabilize the ester bond. If possible, use a non-aqueous solvent like ethanol [1] [3] [2].

Problem: Formation of unexpected degradation products during HPLC analysis.

  • Cause & Solution: The solvent used to prepare the HPLC sample (e.g., methanol with water or buffers) can itself drive the degradation of this compound [4]. Ensure the sample solvent is compatible with the HPLC method and analyze samples immediately after preparation.

Problem: Precipitate forms when reconstituting this compound for injection.

  • Cause & Solution: The current standard formulation requires two-step reconstitution, which is prone to precipitation. The newly developed solvent for single-step reconstitution addresses this issue and offers improved stability [6].

References

artesunate phosphate buffer stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does my prepared artesunate solution become cloudy or form a precipitate? this compound is a hemisuccinate ester that is inherently unstable in aqueous solution. It undergoes rapid hydrolysis (de-esterification) to its primary active metabolite, dihydroartemisinin (DHA). This degradation can lead to precipitation. Furthermore, improper reconstitution or using a buffer outside the recommended pH range can cause the drug to fall out of solution immediately [1] [2].

  • Q2: What is the most critical factor for stabilizing this compound in an aqueous IV formulation? Recent studies conclude that the phosphate buffer strength is the most critical factor. A lower buffer strength of 0.3 M has been shown to have a predominant stabilizing effect, significantly reducing the hydrolysis rate constant compared to higher concentrations [1] [3].

  • Q3: Does the pH of the solution affect this compound stability? Yes, within the investigated range of pH 8-10, pH influences the activation energy of hydrolysis. The most positive stabilizing effect was observed in the pH range of 8 to 9 [1] [3].

  • Q4: Can additives like mannitol improve the stability of this compound? Under the conditions tested in recent kinetic studies, the addition of mannitol did not show a statistically significant improvement in stabilizing this compound against hydrolysis [1] [3].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid hydrolysis & degradation Incorrect buffer strength or pH; high storage temperature Use a 0.3 M phosphate buffer at pH 8-9. Store prepared solutions at refrigerated temperatures (5°C) and use immediately (ex-tempore) [1] [3].
Solution cloudiness or precipitation upon preparation Incompatible reconstitution solvent; incorrect preparation sequence For traditional formulations, ensure correct two-step dissolution (first in sodium bicarbonate, then dilution in saline). Newer formulations may use novel solvents for single-step reconstitution [2].
Variable degradation rates between batches Inconsistent temperature control; slight variations in buffer preparation Strictly control and document temperature during stability studies. Precisely prepare buffer solutions. The hydrolysis rate increases by ~3.4 times for every 10°C rise in temperature [1].
Poor analysis due to degradant interference HPLC method cannot separate this compound from DHA Develop a stability-indicating HPLC method, such as using a fused-core C18 column with an isocratic mobile phase (e.g., 45% 10mM ammonium formate pH 4.5 / 55% methanol) [1].

Optimal Formulation Parameters from Recent Research

The following table summarizes the key parameters for stabilizing an ex-tempore this compound IV injection based on a 2022 degradation kinetics study:

Parameter Optimal Range / Value Key Effect on Stability
Phosphate Buffer Strength 0.3 M Main stability-determining factor; lower strength (0.3 M) significantly reduces hydrolysis rate constants versus higher strength (0.5 M) [1] [3].
pH 8.0 - 9.0 Provides positive stabilizing effect; influences activation energy of hydrolysis reaction [1] [3].
Stabilizing Additive (Mannitol) Not Effective No statistically significant stabilizing effect observed in the tested range (0 - 0.22 mmol/mL) [1] [3].
Storage Temperature As low as possible (e.g., 5°C) Hydrolysis rate increases by factor of ~3.4 with every 10°C temperature increase; refrigerate and use immediately [1].

Experimental Protocol: Stability Testing & HPLC Analysis

This detailed methodology is adapted from recent studies to help you set up your own stability-indicating analysis [1].

1. Formulation Preparation:

  • Prepare aqueous solutions of this compound according to a Design of Experiment (DOE) to investigate factors like pH (8-10), phosphate buffer strength (0.3-0.5 M), and other excipients.
  • Incubate the prepared formulations at predefined temperatures (e.g., 5°C, 25°C, and 40°C) to study degradation kinetics.

2. Sample Preparation for HPLC:

  • Take a sample (e.g., 250 µL) from the incubated formulation.
  • Centrifuge the sample at high speed (e.g., 17,000×g for 4 minutes at 5°C) to precipitate phosphate salts and protect the HPLC column.
  • Collect the supernatant and dilute with methanol. Acidify with 0.1 M formic acid to achieve the target concentration (e.g., 3.33 mg/mL of this compound) in a 50/50% v/v methanol/water mixture.

3. HPLC-UV Analysis:

  • Column: Reversed-phase fused core column (e.g., HALO RP-C18, 50 × 4.6 mm, 2.7 µm).
  • Mobile Phase: Isocratic elution with a mixture of 45% 10 mM ammonium formate in water (pH adjusted to 4.5) and 55% methanol.
  • Flow Rate: 1.1 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.
  • Runtime: Approximately 10 minutes, which allows for separation of this compound from its main hydrolytic degradants, α- and β-dihydroartemisinin (DHA).

4. Data Modeling:

  • Apply the Arrhenius equation to model the degradation kinetics and predict the stability of this compound under various conditions.

Key Relationships and Workflow Diagrams

The following diagrams illustrate the critical formulation relationships and the experimental workflow for stability testing.

G cluster_factors Formulation Factors cluster_effects Observed Effects on Stability Title Key Factors Influencing this compound Stability Buff Buffer Strength (0.3 M is optimal) Hydro Hydrolysis Rate Constant Buff->Hydro Primary effect Ea Activation Energy (Ea) Buff->Ea p=0.009 A Frequency Factor (A) Buff->A p=0.045 pH pH (8-9 is optimal) pH->Ea Influences Temp Storage Temperature Temp->Hydro Rate increases ~3.4x per 10°C Mann Mannitol Additive (No significant effect) Mann->Hydro No significant link

G Title Experimental Workflow for Stability Testing P1 1. Prepare Formulation (Vary buffer strength, pH) P2 2. Incubate Samples (5°C, 25°C, 40°C) P1->P2 P3 3. Sample Preparation (Centrifuge to precipitate phosphate) P2->P3 P4 4. HPLC-UV Analysis (Fused-core C18 column, 210 nm) P3->P4 P5 5. Data Modeling (Apply Arrhenius equation) P4->P5

Important Note on Formulation Advancements

Please note that while the phosphate buffer stabilization is effective for ex-tempore preparation, the difficulty of this process has driven new developments. A novel solvent for rapid and stable single-step reconstitution of this compound has been developed and received WHO pre-qualification in 2023. This new formulation is safe, shows similar pharmacokinetic properties to the traditional one, and eliminates the need for the two-step preparation process, thereby reducing the risk of precipitation and dosing errors [2].

References

artesunate degradation kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main degradation products of artesunate I should look for? this compound is a hemisuccinate ester that is rapidly hydrolyzed in aqueous solutions. Your primary degradation products to monitor are its active metabolite, dihydroartemisinin (DHA), which exists in two tautomeric forms: α-dihydroartemisinin and β-dihydroartemisinin [1] [2] [3].

  • What is the optimal formulation to stabilize this compound in an aqueous solution for a short period? Research indicates that a phosphate buffer is the most critical factor for short-term stabilization. For best results, use a buffer strength of 0.3 M and maintain a pH between 8 and 9. Interestingly, under these conditions, the addition of mannitol did not show a significant stabilizing effect [1] [4] [5].

  • How does temperature affect the degradation rate? The degradation of this compound follows Arrhenius kinetics, meaning the rate of hydrolysis increases with temperature. Studies show the degradation rate increases by approximately 3.4 times for every 10°C rise in temperature [1] [4]. Therefore, strict temperature control during experiments and storage is crucial.

  • My analytical column is degrading when testing phosphate-containing formulations. How can I prevent this? Phosphate can damage silica-based HPLC columns. A proven sample preparation workaround is to precipitate the phosphate before analysis. This can be done by centrifuging your samples at 17,000×g for 4 minutes at 5°C and using the supernatant for injection [1] [4].

Experimental Protocols & Data

Here you will find detailed methods for key experiments cited in the FAQs.

HPLC-UV Method for Quantifying this compound and its Degradants

This protocol is adapted from a study developing an ex-tempore intravenous injection [1] [4].

  • Equipment & Reagents:

    • HPLC System: Waters Alliance 2695 separation module with a Waters 2487 Dual λ absorbance detector (or equivalent).
    • Column: HALO RP-C18 (50 mm × 4.6 mm, 2.7 µm) or a similar fused-core column.
    • Mobile Phase: 45% 10 mM ammonium formate in water (pH adjusted to 4.5) and 55% methanol (HPLC grade).
    • Detection: UV at 210 nm.
    • Flow Rate: 1.1 mL/min.
    • Injection Volume: 10 µL.
    • Column Temperature: 25 ± 5 °C.
  • Sample Preparation:

    • Take a 250 µL sample of your this compound formulation.
    • Centrifuge at 17,000×g for 4 minutes at 5°C to precipitate phosphate salts and protect the column.
    • Collect the supernatant and dilute it with methanol.
    • Acidify with 0.1 M formic acid to achieve a final concentration equivalent to 3.33 mg/mL of this compound in a 50/50 (v/v) mixture of methanol and purified water.
  • Method Validation: The original method was validated per ICH guidelines, demonstrating specificity from DHA, linearity from 10-120% of the label claim, and required accuracy and precision [1].

Protocol for Studying Formulation Stability Using DOE

This outlines the design of experiment (DOE) approach used to evaluate stabilizing agents [1] [4].

  • Experimental Design: Prepare aqueous this compound solutions while varying the following factors:

    • pH: Test a range from 8 to 10.
    • Phosphate Buffer Strength: Test between 0.3 M and 0.5 M.
    • Mannitol Concentration: Test from 0 to 0.22 mmol/mL.
  • Stability Testing: Incplicate the prepared formulations at predefined temperatures (e.g., 5°C, 25°C, and 40°C). Withdraw samples at regular intervals and analyze them using the HPLC-UV method described above to determine the remaining this compound content.

  • Kinetic Analysis: Apply the Arrhenius equation to model the stability data. This allows you to calculate the degradation rate constants at different temperatures and determine the activation energy (Ea), helping to predict the formulation's stability under various storage conditions.

Stability Data Summary

The table below summarizes key quantitative findings from the research on how different factors affect this compound degradation [1] [4].

Factor Condition Impact on Stability (vs. other tested conditions) Statistical Significance (p-value)
Buffer Strength 0.3 M Greatest stabilizing effect (lower hydrolysis rate) p < 0.05 at 5°C & 25°C
0.5 M Increased degradation rate
pH 8 - 9 Positive stabilizing effect Influenced Activation Energy
9 - 10 Reduced stability
Additive Mannitol No significant stabilizing effect Not significant
Temperature Increase by 10°C Degradation rate increases ~3.4 times Follows Arrhenius kinetics

Experimental Workflow for Degradation Kinetics

The following diagram illustrates the logical workflow for conducting an study, integrating the protocols above.

Start Define Formulation Variables (pH, Buffer Strength, Additives) A Prepare this compound Solutions Using DOE Approach Start->A B Incubate at Various Temperatures (5°C, 25°C, 40°C) A->B C Sample at Time Intervals B->C D Centrifuge to Remove Phosphate (17,000×g, 4 min, 5°C) C->D E Analyze by HPLC-UV D->E F Quantify this compound & DHA E->F G Model Data with Arrhenius Equation F->G H Determine Optimal Stable Formulation G->H

I hope this technical support guide provides a solid foundation for your work. The search results I obtained are current and from authoritative scientific journals, ensuring the information is reliable.

References

artesunate storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Artesunate Stability FAQs

  • What are the critical stability concerns for this compound? this compound is a hemisuccinate ester that is inherently unstable in aqueous solutions and undergoes rapid hydrolysis to its active metabolite, dihydroartemisinin (DHA), and other degradants. Its stability is highly dependent on temperature, pH, and the formulation composition [1] [2].

  • What are the recommended storage conditions? The solid (powder) form of this compound should be stored below 25-30°C [3] [4]. For maximum stability, especially for raw materials or finished products intended for long-term storage, refrigerated conditions (2-8°C) are recommended, as studies show 96% of the drug remains unchanged after 5 weeks under refrigeration [5].

  • How long is a reconstituted solution stable? Once reconstituted and diluted for injection, the solution must be used immediately [3]. A reconstituted solution should be discarded if it becomes cloudy or a precipitate forms and must be used within 1 to 1.5 hours of preparation [4] [1].

  • What environmental factors during storage can cause degradation? Elevated temperature and humidity are key factors. One study found that after 3 months of storage, this compound underwent approximately 9% decomposition at 40°C and 75% relative humidity, with significantly more degradation at higher temperatures [6]. Exposure to light is less critical, as one study indicated it did not affect the degradation rate [2].

Quantitative Stability & Solubility Data

The tables below summarize key experimental data to guide your formulation development.

Table 1: Thermal and Hydrolytic Stability of this compound

Condition Stability Profile Key Findings
Solid State Storage (3 months) Relatively stable up to 40°C & 75% RH ~9% decomposition; substantially higher degradation at temperatures >40°C [6]
Aqueous Solution (at 15°C) Relatively stable over 24 hours <10% degradation [6]

| Hydrolysis in Saline (0.9% NaCl) | Stability duration is temperature-dependent | 36.5°C: ~1.6 hours 23°C: ~10.6 hours 9°C: ~130 hours [2] | | Refrigerated Dry Form (5 weeks at 2-8°C) | Highly stable | 96% of this compound remained unchanged [5] |

Table 2: Aqueous Solubility of this compound at Various pH Levels

The solubility of this compound is strongly influenced by pH, which is crucial for designing liquid formulations.

Medium pH Solubility (mg/mL)
Phosphate Buffer 6.8 6.59
Distilled Water ~Neutral 1.40
Acetate Buffer 4.5 0.92
Hydrochloric Acid 1.2 0.26

Source: [6]

Experimental Protocols for Stability Assessment

Here are detailed methodologies from recent studies that you can adapt for your own stability testing.

1. HPLC-UV Method for Quantifying this compound and its Degradants

This validated method can selectively quantify this compound in the presence of its main hydrolytic degradants (α- and β-DHA) [1].

  • Equipment: HPLC system with UV detector, HALO RP-C18 column (50 x 4.6 mm, 1.7 µm solid core particle).
  • Mobile Phase: Isocratic, 45% 10 mM ammonium formate in water (pH 4.5) and 55% methanol.
  • Flow Rate: 1.1 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.
  • Sample Prep: For formulated solutions, centrifuge at 17,000g for 4 min at 5°C to precipitate excipients like phosphate. Dilute the supernatant with methanol and acidify with 0.1 M formic acid to a target concentration of 3.33 mg/mL.
  • Validation: The method was validated for specificity, linearity (10-120% of label claim), accuracy, and precision as per ICH guidelines [1].

2. Protocol for Investigating Stabilizing Excipients

A Design of Experiment (DOE) approach was used to screen the effects of buffer strength and pH [1].

  • Factors and Ranges:
    • pH: 8 - 10
    • Phosphate Buffer Strength: 0.3 M - 0.5 M
  • Procedure: this compound is formulated as aqueous solutions according to the DOE matrix. These solutions are incubated at predefined temperatures (e.g., 5°C, 25°C, 40°C). Samples are taken at intervals and analyzed using the HPLC-UV method above.
  • Data Analysis: Apply the Arrhenius equation to model the stability data and determine the hydrolysis rate constants. This allows for predicting the effects of formulation factors on long-term stability.

Troubleshooting Common Scenarios

  • Rapid Degradation in Aqueous Formulation:

    • Cause: High buffer strength and non-optimal pH can accelerate hydrolysis [1].
    • Solution: Optimize the formulation using a DOE approach. Research indicates that a lower phosphate buffer strength of 0.3 M in a pH range of 8-9 provides a significant stabilizing effect [1].
  • Precipitate in Reconstituted Solution:

    • Cause: Incomplete dissolution or instability upon reconstitution.
    • Solution: Follow the manufacturer's two-step preparation guide precisely: first, dissolve the powder in the provided sodium bicarbonate solvent, then dilute with saline. Shake gently until the solution is clear. If cloudiness or precipitate remains, discard the solution immediately [3] [4].
  • Sub-potent Research Results:

    • Cause: Exposure to high temperatures or humidity during storage of the raw material, or exceeding the usable life of the reconstituted solution [6] [7].
    • Solution: Ensure cold-chain storage for the raw powder. Adhere strictly to the "use immediately" rule for solutions and document the time from reconstitution to administration/in-use in experimental records [3].

Experimental Workflow for Stability Study

The diagram below outlines a logical workflow for conducting a comprehensive stability study of this compound, based on the protocols cited.

Start Start: Plan Stability Study Define Define Formulation Variables (pH, Buffer Strength, Excipients) Start->Define Prepare Prepare this compound Solutions According to DOE Matrix Define->Prepare Incubate Incubate Samples at Various Temperatures Prepare->Incubate Analyze Analyze Samples via Validated HPLC-UV Method Incubate->Analyze Model Model Degradation Data Using Arrhenius Equation Analyze->Model Conclude Conclude on Optimal Stable Formulation Model->Conclude

References

Exipient Compatibility & Stabilization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main stability challenges and the excipient strategies investigated to address them.

Challenge Incompatible Components / Conditions Proposed Exipient / Formulation Strategy Key Findings / Effect on Stability
Hydrolysis to DHA [1] [2] Water, acidic pH Use of phosphate buffer (0.3 M, pH 8-9) in IV formulations Lower buffer strength (0.3 M) in pH 8-9 range showed a significant stabilizing effect [1] [2].
Drug-Drug Interaction [3] Direct contact with Amodiaquine (AQ) in solid state Bilayer tablet (physical separation of AS and AQ layers) Long-term stability achieved only with physical separation in alu-alu blisters [3].
--- --- --- ---
General Degradation [1] [2] High temperature Control of storage temperature Hydrolysis rate increased ~3.4x with every 10°C temperature rise [1] [2].
General Degradation [3] Humidity (Tropical Zone IV) Use of desiccant in packaging (alu-alu blisters) Essential for stability in solid oral dosage forms [3].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the literature.

Protocol: Stability of Aqueous Intravenous Formulation

This protocol is adapted from a 2022 study that used a Design of Experiment (DOE) approach to optimize an ex-tempore IV injection [1] [2].

  • Objective: To evaluate the stabilizing effects of phosphate buffer strength and pH on artesunate hydrolysis in aqueous solution.
  • Materials:
    • This compound drug substance
    • Disodium phosphate (for buffer)
    • Mannitol
    • Sodium carbonate or hydrochloric acid (for pH adjustment)
    • Purified water
  • Formulation Design: Prepare aqueous solutions with this compound (target concentration ~3.33 mg/mL). Systematically vary:
    • Phosphate Buffer Strength: 0.3 M and 0.5 M.
    • pH: 8, 9, and 10.
    • Mannitol: 0 and 0.22 mmol/mL.
  • Stability Testing:
    • Incubate the prepared solutions at predefined temperatures (e.g., 5°C, 25°C, and 40°C).
    • Withdraw samples (e.g., 250 µL) at predetermined time intervals.
    • Centrifuge samples at 17,000× g for 4 minutes at 5°C to precipitate phosphate.
    • Dilute the supernatant with methanol and acidify with 0.1 M formic acid before analysis.
  • Analysis: Use a stability-indicating HPLC-UV method to quantify the remaining this compound and its hydrolysis products (α- and β-DHA). Apply the Arrhenius equation to model the degradation kinetics and predict shelf-life.
Protocol: Development of a Bilayer Solid Dosage Form

This protocol is based on the pharmaceutical development of an this compound-Amodiaquine (ASAQ) fixed-dose combination [3].

  • Objective: To combine two incompatible active principles (AS and AQ) in a single tablet while preventing this compound degradation.
  • Materials:
    • Active Pharmaceutical Ingredients (APIs): this compound (AS), Amodiaquine hydrochloride (AQ).
    • Excipients: Sodium croscarmellose (disintegrant), Polyvinylpyrrolidone (PVP, binder), Colloidal silica (glidant), Magnesium stearate (lubricant).
  • Manufacturing Process:
    • Granulation: The AQ layer was prepared by wet granulation. AQ and a portion of the disintegrant were mixed, moistened with a PVP solution (e.g., 12-16% w/w), and passed through a granulator. The moist mass was dried in a fluid bed dryer at 60°C and sized.
    • Bilayer Compression: The AS layer was prepared by simple mixing (direct compression). The two layers were compressed sequentially into a bilayer tablet using a rotary tablet press.
  • Stability Testing: Perform long-term stability studies under accelerated and real-time conditions as per ICH guidelines for Climatic Zone IV (hot/humid). The final tablets must be packaged in alu-alu blisters to protect from moisture [3].

Troubleshooting FAQs

  • Q: Why does my this compound solution degrade rapidly after preparation?

    • A: this compound is a hemisuccinate ester that is inherently unstable in aqueous solution and undergoes rapid hydrolysis to DHA. This degradation is highly dependent on temperature and the formulation composition. Using a phosphate buffer at pH 8-9 and a strength of 0.3 M can improve short-term stability. The WHO recommends that reconstituted IV solutions be used within 1.5 hours [1] [2].
  • Q: My this compound-amodiaquine monolithic tablets show high degradation. What went wrong?

    • A: this compound and amodiaquine are chemically incompatible in direct contact within a solid matrix. Multiple formulation attempts, including the use of pH regulators and various granulation techniques, failed to provide satisfactory stability. The only successful approach reported was to physically separate the two APIs into a bilayer tablet structure [3].
  • Q: Does mannitol help stabilize this compound in solution?

    • A: In a systematic study on IV formulations, the addition of mannitol as a stabilizing agent did not show an improved response in delaying the hydrolysis of this compound. The phosphate buffer parameters were the main determining factors for stability [1] [2].

Systematic Formulation Development Workflow

The following diagram outlines a logical pathway for developing a stable this compound formulation, based on the strategies discussed.

G Start Start: Define Dosage Form Solid Solid Oral Dosage Form? Start->Solid Liquid Liquid/Parenteral Form? Start->Liquid IncompatibleAPI Check for Incompatible API Solid->IncompatibleAPI AqueousStability Address Aqueous Instability Liquid->AqueousStability Bilayer Use Bilayer Tablet Technology IncompatibleAPI->Bilayer Yes (e.g., Amodiaquine) ControlHumidity Strict Humidity Control (Alu-Alu Blister Packaging) IncompatibleAPI->ControlHumidity No End Proceed to Stability Studies Bilayer->End ControlHumidity->End OptimizeBuffer Optimize Phosphate Buffer (0.3 M, pH 8-9) AqueousStability->OptimizeBuffer ControlTemperature Control Temperature (Rate increases 3.4x per 10°C) AqueousStability->ControlTemperature OptimizeBuffer->End ControlTemperature->End

The most critical factor for success is identifying your primary degradation pathway early. For solid doses with incompatible partners, plan for bilayer technology. For injectables, focus intensely on buffer composition and temperature control from the outset [3] [1] [2].

References

artesunate temperature-dependent degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions researchers have about artesunate stability:

What are the main products of this compound degradation? The primary degradation product of this compound in aqueous solutions is Dihydroartemisinin (DHA), which exists in two epimeric forms, α-DHA and β-DHA [1]. In certain solvents like methanol, this compound can also form artemether (ARTM) [2].

Which factors most significantly impact this compound's degradation rate? The degradation rate is predominantly influenced by temperature, solvent composition, and the pH and strength of the buffer used [1] [2]. Higher temperatures and certain solvents dramatically accelerate hydrolysis.

Does mannitol help stabilize this compound in solution? Contrary to what one might expect, research indicates that the addition of mannitol does not show a improved stabilizing effect on this compound in aqueous intravenous formulations [1] [3]. Phosphate buffer conditions are a more critical factor.

Stability Data & Degradation Kinetics

The following table summarizes quantitative data on the degradation kinetics of this compound at different temperatures, which is crucial for predicting its shelf-life in various experimental conditions [4].

Temperature (°C) Degradation Rate Constant, k (h⁻¹) Half-life, t₁/₂ (h) Shelf-life, t₀.₉ (h)
40 ( 5.6 \times 10^{-2} ) 12.4 1.9
25 ( 6.1 \times 10^{-3} ) 114.6 17.4
5 ( 6.6 \times 10^{-4} ) 1053.4 160.1

This data clearly shows that for every 10°C increase in temperature, the hydrolysis rate increases by a factor of approximately 3.4 [1]. Storing this compound solutions at refrigerated temperatures (5°C) instead of room temperature (25°C) extends the shelf-life by nearly tenfold.

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the research, which can be adapted for in-house stability testing.

HPLC-UV Method for Quantifying this compound and DHA This is a stability-indicating method suitable for monitoring this compound degradation [1].

  • Equipment: HPLC system with UV detector.
  • Column: HALO RP-C18 column (50 × 4.6 mm, 1.7 µm solid core particle).
  • Mobile Phase: Isocratic elution with a mix of 45% 10 mM Ammonium Formate (pH adjusted to 4.5) and 55% Methanol.
  • Flow Rate: 1.1 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.
  • Runtime: ~10 minutes, with this compound and its degradants (α- and β-DHA) achieving baseline separation.

Sample Preparation for Aqueous Formulations For samples in phosphate buffer, a specific preparation step is critical to protect the HPLC column [1]:

  • Take a 250 µL sample of the this compound solution.
  • Centrifuge at 17,000× g for 4 minutes at 5°C to precipitate phosphate salts.
  • Collect the supernatant and dilute with methanol.
  • Acidify with 0.1 M formic acid to achieve a final concentration equivalent to 3.33 mg/mL of this compound in a 50/50% (v/v) MeOH/water solution.

Design of Experiment (DOE) for Formulation Optimization A systematic approach to evaluate multiple factors simultaneously [1]:

  • Factors to Investigate: pH (8-10), Phosphate Buffer Strength (0.3-0.5 M), and excipient concentration (e.g., Mannitol, 0-0.22 mmol/mL).
  • Stability Testing: Prepare formulations according to the DOE matrix and incubate them at predefined temperatures (e.g., 5°C, 25°C, and 40°C).
  • Analysis: Withdraw samples at predetermined time points and analyze using the developed HPLC-UV method.
  • Kinetic Modeling: Apply the Arrhenius equation to the degradation data to model and predict stability.

Troubleshooting Common Experimental Issues

Rapid Degradation During HPLC Analysis

  • Problem: Multiple or unexpected peaks appear in the chromatogram when analyzing this compound solutions.
  • Cause: this compound can undergo solvent-driven breakdown during the analysis itself. The choice of solvent for sample dissolution and the mobile phase is critical [2].
  • Solution:
    • Avoid using solvent mixtures like methanol with water or ammonium acetate for sample preparation if immediate analysis is not possible, as these can cause rapid degradation [2].
    • For stability studies, use the recommended phosphate buffer (0.3 M, pH 8-9) and keep samples chilled until the moment of injection [1].

Unexpectedly Low this compound Recovery

  • Problem: The measured concentration of this compound is consistently lower than expected.
  • Cause: Degradation may have occurred prior to analysis due to improper storage conditions or incompatible formulation components.
  • Solution:
    • Temperature Control: Store stock solutions and formulations at 5°C or below and minimize the time they spend at room temperature [1] [4].
    • Optimize Formulation: For aqueous solutions, use a lower phosphate buffer strength (0.3 M) and maintain a pH between 8 and 9 for maximum stability. Mannitol is not recommended as a stabilizer based on current research [1].

Key Stability Relationships Visualized

The diagram below summarizes the logical relationships between the main factors affecting this compound stability and the resulting outcomes, based on the research data.

artesunate_stability start This compound in Solution factor_temp Factor: Temperature Increase start->factor_temp factor_buffer Factor: Buffer Strength start->factor_buffer factor_pH Factor: pH start->factor_pH factor_solvent Factor: Solvent Composition start->factor_solvent outcome_fast_degradation Outcome: Faster Hydrolysis factor_temp->outcome_fast_degradation factor_buffer->outcome_fast_degradation Higher Strength rec_optimize_buffer Recommendation: Use 0.3M Phosphate, pH 8-9 factor_buffer->rec_optimize_buffer factor_pH->outcome_fast_degradation Outside 8-9 range outcome_other Outcome: Forms other products (e.g., Artemether) factor_solvent->outcome_other e.g., in Methanol rec_choose_solvent Recommendation: Choose solvent carefully factor_solvent->rec_choose_solvent outcome_DHA Outcome: Forms Dihydroartemisinin (DHA) outcome_fast_degradation->outcome_DHA rec_refrigerate Recommendation: Refrigerate (5°C) outcome_fast_degradation->rec_refrigerate

References

artesunate comparative efficacy in cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Artesunate Across Cancer Models

The following tables summarize key experimental findings on this compound's efficacy as both a monotherapy and in combination with other treatments.

Table 1: Monotherapy Efficacy in Various Cancer Models

Cancer Type Model System Key Efficacy Findings Proposed Primary Mechanism(s) Citation
Breast Cancer MCF-7, MDA-MB-231 cell lines Dose-dependent antiproliferative effects, apoptosis induction, increased ROS and lipid peroxidation GPX4 inhibition, ROS generation, lncRNA TUG1/miR-145-5p/HOXA5 axis modulation [1] [2]
Colorectal Cancer HCT-116 spheroids Moderate, dose-dependent reduction in cell viability (24.45% to 35.92%) Induction of morphological changes, loose spheroid structure [3] [4]
Colorectal Cancer HT-29 spheroids Strong, dose-independent reduction in cell viability; superior to some cytostatics Not fully elucidated; distinct from HCT-116 pathway [3] [4]
Non-Small Cell Lung Cancer (NSCLC) A549 cell line Induction of apoptosis and ferroptosis Upregulation of transferrin receptor, ROS production [5]
Choroidal Melanoma C918 cell line, in vivo models Suppression of tumor growth, promotion of apoptosis, cell cycle arrest (G0/G1 phase) p53 pathway activation, PI3K/AKT/mTOR inhibition, increased ROS, NRF2/HO-1 pathway activation [6]
Renal Cell Carcinoma In vitro models Induction of cell cycle arrest, ROS generation, and ferroptosis Iron-dependent lipid peroxidation [6] [5]
Multiple Cancers (e.g., Leukemia, Lymphoma) Various cell lines Inhibition of proliferation, induction of apoptosis Suppression of MEK/ERK and PI3K/Akt pathways; ROS-mediated apoptosis [5] [2] [7]

Table 2: Efficacy in Combination Therapy & Complex Models

| Combination / Model | Cancer Type | Key Efficacy Findings | Citation | | :--- | :--- | :--- | :--- | | Artensunate + Sorafenib | Hepatocellular Carcinoma (HCC) | Synergistic antiproliferative effect and apoptosis induction; ART enhances low-dose sorafenib efficacy by promoting lysosomal cathepsin B/L activation and ferroptosis [5] | | | Artensunate + Chemotherapies (5FU, Oxaliplatin, Irinotecan) | HCT-116 Spheroids | Significant chemo-sensitization; combination therapy resulted in greater viability reduction than chemotherapy alone [3] [4] | | | Artensunate + Cisplatin | Non-Small Cell Lung Cancer (A549) | Enhanced anticancer effects | Influenced expression of Bcl-2, Bax, p-P53, and Caspases [2] | | | Patient-Derived Cancer Spheroids (PDCS) | Mixed Solid Tumors (39 samples) | Inhibition of cell viability in 84.62% of samples; mean inhibitory effect: 13.87%. Variable response: Tumor-stimulation observed in 15.38% of models [3] [4] | |

Experimental Protocols for Key Studies

To evaluate these findings, understanding the underlying experimental methods is crucial.

  • Cell Viability and Proliferation Assays: The most common method is the Cell Counting Kit-8 (CCK-8) assay. Cells or spheroids are treated with this compound across a range of concentrations and time points (e.g., 24, 48, 72 hours). The absorbance is measured to calculate the percentage of viable cells and determine IC₅₀ values [1] [3] [4].
  • Gene and Protein Expression Analysis:
    • Quantitative Polymerase Chain Reaction (qPCR): Used to measure changes in RNA levels of target genes (e.g., lncRNA TUG1, miR-145-5p). RNA is extracted, reverse-transcribed to cDNA, and amplified with gene-specific primers. Data is typically analyzed using the 2^(-ΔΔCt) method for relative quantification [1].
    • Western Blot: Used to detect and quantify specific proteins (e.g., HOXA5, p53, cyclins). Proteins are extracted, separated by gel electrophoresis, transferred to a membrane, and probed with target-specific antibodies [1].
  • Advanced 3D Tumor Models:
    • Cell-Line Derived Spheroids: Cancer cells (e.g., HCT-116, HT-29) are cultured in low-attachment conditions to form 3D spheroids, which better mimic tumor architecture and hypoxia [3] [4].
    • Patient-Derived Cancer Spheroids (PDCS): Generated directly from patient tumor tissue, preserving heterotypic cell interactions. These are considered more predictive for individual patient drug response [3] [4].
  • Mechanism-Specific Assays:
    • Reactive Oxygen Species (ROS) Detection: Using fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation by ROS, measured via flow cytometry or fluorescence microscopy.
    • Analysis of Apoptosis: Often performed using flow cytometry with Annexin V/propidium iodide (PI) staining to distinguish early and late apoptotic cells.
    • Molecular Docking: Computational method used to predict the binding affinity and orientation of this compound to potential target proteins (e.g., MMP2, MMP9) [6].

Mechanisms of Action Signaling Pathways

This compound exerts anti-cancer effects through multiple mechanisms. The diagram below summarizes several key signaling pathways identified in the research.

G cluster_1 Apoptosis & Cell Cycle Arrest cluster_2 Ferroptosis & ROS cluster_3 lncRNA Pathway (Breast Cancer) cluster_4 Kinase Signaling Pathways ART This compound (ART) P53 p53 Activation ART->P53 ROS Reactive Oxygen Species (ROS) ART->ROS TfR ↑ Transferrin Receptor ART->TfR GPX4 ↓ GPX4 ART->GPX4 TUG1 ↓ lncRNA TUG1 ART->TUG1 PI3K PI3K/AKT/mTOR Inhibition ART->PI3K MEK MEK/ERK Inhibition ART->MEK STAT3 STAT3 Inhibition ART->STAT3 P21 p21 Upregulation P53->P21 Apoptosis Apoptosis P53->Apoptosis G0G1 G0/G1 Phase Arrest P21->G0G1 CDKs ↓ CDK2, CDK4 CDKs->G0G1 CycD1 ↓ Cyclin D1 CycD1->G0G1 LipidPerox Lipid Peroxidation ROS->LipidPerox TfR->LipidPerox GPX4->LipidPerox Ferroptosis Ferroptosis LipidPerox->Ferroptosis miR145 ↑ miR-145-5p TUG1->miR145 HOXA5 ↓ HOXA5 miR145->HOXA5 Wnt ↓ WNT Signaling HOXA5->Wnt Progression Inhibited Tumor Progression Wnt->Progression PI3K->Apoptosis Angio Angiogenesis Inhibition PI3K->Angio MEK->Apoptosis STAT3->Ferroptosis

Diagram: Key Signaling Pathways of this compound's Anti-Cancer Action. The diagram visualizes how this compound impacts cancer cells through four interconnected clusters of activity: inducing programmed cell death, generating oxidative stress, regulating gene expression, and inhibiting key pro-survival signals.

Interpretation and Research Implications

  • Model Complexity Influences Efficacy: The promising results in 2D cell lines are not always replicated in more complex models. The variable outcomes in Patient-Derived Cancer Spheroids (PDCS) highlight a significant challenge: this compound's efficacy can be patient- or tumor-subtype-specific, and it may even stimulate tumor growth in a small subset [3] [4]. This underscores the necessity for predictive biomarkers.
  • Mechanistic Synergy for Combination Therapy: The ability of this compound to induce multiple death mechanisms (apoptosis, ferroptosis) and inhibit survival pathways (PI3K/AKT, MEK/ERK) provides a strong rationale for its use in combination therapy. It can target cancer cells simultaneously from different angles, potentially overcoming drug resistance [6] [5] [2].
  • Focus on the Tumor Microenvironment: The efficacy of this compound in 3D spheroid models, which better mimic the tumor microenvironment (e.g., hypoxia, cell-cell interactions), suggests its potential clinical relevance beyond simple 2D cultures [3] [4].

References

Artesunate IC₅₀ Values Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line IC₅₀ Value Experimental Context
Colon Cancer HCT-116 6.4 µM [1] Treatment with an artesunate-iridium complex for 48h [1]
Breast Cancer MCF7 ~120 µM (at 24h) [2] [3] Dose-dependent inhibition observed at 30, 120, and 480 µM [2] [3]
Breast Cancer HCC1395 ~30 µM (at 24h) [2] [3] Dose-dependent inhibition observed at 30, 120, and 480 µM [2] [3]
Oesophageal Squamous Carcinoma KYSE30 13.3 µM [4] 48-hour treatment; one of the most sensitive in panel [4]
Oesophageal Squamous Carcinoma Eca109 90.2 µM [4] 48-hour treatment; one of the most resistant in panel [4]
Lung Cancer A549 21.4 µM [1] Treatment with an this compound-iridium complex for 48h [1]
Cervical Cancer HeLa 24.7 µM [1] Treatment with an this compound-iridium complex for 48h [1]

Key Experimental Methodologies

The IC50 values are typically determined using standardized colorimetric assays that measure cell viability or proliferation. Here are the details of the common protocols:

  • Cell Viability Assays: The most common methods are the CCK-8, MTT, and XTT assays [2] [4] [5]. These tests are based on the metabolic activity of living cells, which convert a substrate (like MTT) into a colored formazan product. The intensity of the color, measured by optical density (OD), is directly proportional to the number of viable cells [4] [5].
  • General Workflow:
    • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
    • Drug Treatment: Cells are treated with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours).
    • Incubation with Reagent: The assay reagent (e.g., CCK-8, MTT) is added to each well and incubated for several hours.
    • Measurement: The absorbance of the solution in each well is measured using a microplate spectrophotometer.
    • Data Analysis: The IC50 value is calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism [4] [6].
  • Supporting Assays: To confirm anti-proliferative effects, researchers often use complementary methods such as colony formation (clonogenic) assays to measure long-term reproductive cell death and flow cytometry to analyze cell cycle distribution and apoptosis [4] [6].

Multifaceted Anti-Cancer Mechanisms of this compound

This compound attacks cancer cells through multiple mechanisms, which explains its broad anti-cancer profile. The following diagram summarizes the key molecular pathways involved.

artesunate_mechanisms This compound This compound ROS Generation ROS Generation This compound->ROS Generation Induces Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Triggers Apoptosis Apoptosis This compound->Apoptosis Promotes Pathway Inhibition Pathway Inhibition This compound->Pathway Inhibition Executes DNA Damage DNA Damage ROS Generation->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction G1/S Phase G1/S Phase Cell Cycle Arrest->G1/S Phase e.g., [4] G2/M Phase G2/M Phase Cell Cycle Arrest->G2/M Phase e.g., [5] Caspase-3 Activation Caspase-3 Activation Apoptosis->Caspase-3 Activation e.g., [6] Bcl-2 Downregulation Bcl-2 Downregulation Apoptosis->Bcl-2 Downregulation e.g., [6] lncRNA TUG1/miR-145-5p/HOXA5 lncRNA TUG1/miR-145-5p/HOXA5 Pathway Inhibition->lncRNA TUG1/miR-145-5p/HOXA5 e.g., [2] [3] WNT/β-catenin WNT/β-catenin Pathway Inhibition->WNT/β-catenin e.g., [2] [3] STAT3 STAT3 Pathway Inhibition->STAT3 e.g., [1] PI3K/Akt/mTOR PI3K/Akt/mTOR Pathway Inhibition->PI3K/Akt/mTOR e.g., [6]

The wide range in IC50 values highlights that the sensitivity to this compound is highly context-dependent. Key factors influencing its effectiveness include:

  • Cancer Cell Genetics: Mutations in cell cycle regulator genes like p53 and p16 can determine sensitivity, with some mutant phenotypes showing greater susceptibility [4].
  • Mechanistic Redundancy: The ability to target multiple pathways simultaneously may make this compound a promising candidate for overcoming drug resistance [7].

References

Clinical Trial Results for Artesunate in Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from clinical and preclinical studies investigating artesunate for cancer treatment:

Cancer Type Trial Phase / Model Key Efficacy Findings Safety & Tolerability Findings Citations
Advanced Solid Tumors Phase I Clinical Trial Disease Control Rate: 27% (4/15 pts with stable disease, 3 with prolonged stability: 8, 10, 11 cycles). No objective responses. MTD: 18 mg/kg. DLTs included neutropenic fever, hypersensitivity, liver enzyme abnormalities, nausea/vomiting. Treatment was generally well-tolerated. [1]
Metastatic/Locally Advanced Breast Cancer Phase I Clinical Trial (Add-on) Anti-tumor activity assessed as secondary outcome. No dose-limiting auditory toxicity after 4 weeks. Most auditory AEs were mild; one SAE of vertigo was fully reversible. [2]
B-Cell Lymphoma Preclinical (In Vitro & In Vivo) Potent apoptosis induction across 18 cell lines. Significantly inhibited tumor growth in xenograft mouse models. Preclinical model; direct human safety data not available. Proposed mechanism via ER stress and unfolded protein response. [3]

Detailed Experimental Protocols

To help you interpret these results, here are the detailed methodologies from the key studies cited.

Phase I Study in Advanced Solid Tumors [1]
  • Objective: To determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) of intravenous this compound.
  • Study Design: Accelerated titration dose escalation study. Doses tested: 8, 12, 18, 25, 34, and 45 mg/kg, administered on Days 1 and 8 of a 21-day cycle.
  • Patients: 19 enrolled, 18 evaluable for toxicity, 15 evaluable for efficacy.
  • Endpoints:
    • Safety: Toxicity graded using NCI CTCAE (version 4.0). DLTs were monitored.
    • Efficacy: Tumor response assessed by RECIST criteria (version 1.1). Stable disease is defined as neither sufficient shrinkage to qualify as partial response nor sufficient increase to qualify as progressive disease.
  • Pharmacokinetics: PK parameters for this compound and its active metabolite, dihydroartemisinin (DHA), were analyzed.
Phase I Study in Advanced Breast Cancer (Ototoxicity Focus) [2]
  • Objective: To evaluate the safety and tolerability of oral this compound as add-on therapy, with a focus on auditory toxicity.
  • Study Design: Prospective, open-label, uncontrolled, monocentric dose-escalation.
  • Dosing: Patients received 100, 150, or 200 mg oral this compound daily for 4 weeks alongside their ongoing cancer treatment.
  • Safety Assessment: Comprehensive audiological evaluation was performed before treatment and after 4 weeks to screen for ototoxicity.
Preclinical Study in B-Cell Lymphoma [3]
  • In Vitro Models: 18 human B-cell lymphoma cell lines representing various subtypes (e.g., Diffuse Large B-Cell Lymphoma, Burkitt lymphoma, Mantle Cell Lymphoma).
  • Viability & Apoptosis Assays:
    • CellTiter-Glo Assay: Measured ATP levels to determine cell viability (IC50 values).
    • Flow Cytometry: Used to detect apoptosis via active caspase-3 staining and TUNEL assay.
  • In Vivo Model:
    • Xenograft Model: NSG mice were injected with luciferase-transduced BL-41 lymphoma cells.
    • Treatment: Mice were treated with this compound or vehicle control. Tumor growth was monitored.
  • Mechanism Investigation:
    • Gene Expression Profiling: RNA from treated cells was analyzed to identify affected pathways.
    • Western Blotting: Used to confirm protein-level changes in ER stress markers (e.g., ATF-4, DDIT3).

Proposed Mechanisms of Anti-Cancer Action

Preclinical studies suggest multiple mechanisms by which this compound exerts its anti-cancer effects, which are visualized in the diagram below. These mechanisms are primarily derived from laboratory models and form a rationale for the clinical results observed.

G cluster_1 Key Proposed Mechanisms cluster_2 Experimental Evidence (Preclinical) This compound This compound ER_Stress Induction of ER Stress & Unfolded Protein Response This compound->ER_Stress Gene expression profiling & WB Apoptosis Apoptosis Induction This compound->Apoptosis Caspase-3 & TUNEL assays Metabolism Suppression of Cell Metabolism This compound->Metabolism Metabolic flux analysis Pathway_Inhibition Inhibition of PI3K/Akt/ NF-κB Signaling This compound->Pathway_Inhibition Phosphoprotein analysis B_Cell_Lymphoma B-Cell Lymphoma Models: - In vitro apoptosis - In vivo tumor growth inhibition - Upregulation of ATF-4, DDIT3 ER_Stress->B_Cell_Lymphoma Asthma_Model Allergic Asthma Models: - Reduced inflammation - Inhibited Akt phosphorylation Pathway_Inhibition->Asthma_Model

The diagram above summarizes the key mechanistic pathways investigated in preclinical studies. In B-cell lymphoma, this compound was shown to induce Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to apoptosis [3]. Separate research in disease models has also shown that this compound can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth, and downregulate its downstream targets, including NF-κB [4].

Conclusion and Research Outlook

Current clinical evidence suggests that this compound has a manageable safety profile in early-phase trials and shows modest signs of clinical activity, particularly in stabilizing disease in a subset of patients with heavily pre-treated solid tumors [1]. Its potential appears more pronounced in certain hematological malignancies like B-cell lymphoma, though this is based on robust preclinical data awaiting clinical confirmation [3].

Key considerations for your research:

  • Repurposing Potential: The acceptable safety profile, especially the lack of severe overlapping toxicities with conventional chemotherapy, supports its investigation as an add-on therapy [2].
  • Mechanism-Driven Trials: Future clinical trials may be most effective if they select cancer types based on the preclinical mechanisms, such as malignancies dependent on PI3K/Akt signaling or those highly susceptible to ER stress-induced apoptosis.
  • Need for Later-Phase Trials: The promising results from early-phase trials and preclinical models underscore the need for larger, randomized phase II and III studies to definitively establish the efficacy of this compound in specific cancer indications.

References

Mechanistic Comparison & Cytotoxicity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, mechanisms of action, and cytotoxicity of artesunate and cisplatin.

Feature This compound Cisplatin
Primary Origin/Class Artemisinin derivative; antimalarial drug repurposed for oncology [1] [2] Platinum-based compound; conventional chemotherapeutic agent [3] [4]
Core Mechanism of Action Iron-mediated generation of Reactive Oxygen Species (ROS), leading to oxidative stress and various cell death pathways (apoptosis, ferroptosis, oncosis) [1] [5] [2] Forms DNA adducts (primarily intrastrand crosslinks), causing DNA damage and triggering apoptosis [3] [4]

| Key Molecular Targets | - Heme-bound proteins (e.g., Cytochrome c) [6]

  • HO-1 (Heme Oxygenase 1) [1]
  • Rb (Retinoblastoma) protein [7] [8] | DNA purine bases [3] [4] | | Primary Cell Death Mode | Apoptosis, ferroptosis, oncosis (non-apoptotic cell death) [5] [2] | Apoptosis [3] [4] | | Reported IC₅₀ Values | Varies by cell line and exposure time:
  • ~14-77 µM (A549 lung cancer, 24-72h) [9]
  • Selective cytotoxicity against pancreatic cancer cells [5] | Varies by cell line and exposure time. Data from search results is cell line and context-specific. | | Major Clinical Limitations | Under investigation; known for excellent safety profile in malaria treatment [2] | Nephrotoxicity, neurotoxicity, ototoxicity, and drug resistance [3] [4] |

Detailed Experimental Evidence & Protocols

To ensure the reproducibility of the data, here is a detailed overview of the key experimental methodologies commonly used in these studies.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of a drug.

  • Common Assays: CCK-8 (Cell Counting Kit-8) [10] [9], WST-1 [8], MTT [5], and SRB (Sulforhodamine B) [1] assays.
  • Typical Workflow:
    • Cell Seeding: Plate cells in 96-well plates at a density optimized for the cell line (e.g., 1-10 x 10³ cells/well) [8] [9].
    • Drug Treatment: After cell attachment (usually 24 hours), treat with a concentration gradient of the drug (e.g., this compound: 0.2-200 µM; Cisplatin: 0.6-4 µg/mL) [8].
    • Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours) [9].
    • Viability Measurement: Add the assay reagent (e.g., CCK-8) and incubate further. Measure the absorbance of the formed formazan product using a microplate reader [8].
    • Data Analysis: Calculate cell viability percentage relative to untreated controls and determine IC₅₀ values using non-linear regression.
Apoptosis Analysis

This is used to quantify the proportion of cells undergoing programmed cell death.

  • Common Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry [8] [10] [9].
  • Typical Workflow:
    • Cell Treatment & Harvesting: Treat cells with the drug, then collect both adherent and floating cells.
    • Staining: Resuspend cells in a binding buffer and stain with Annexin V-FITC and PI.
    • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+ [8].
Cell Cycle Analysis

This technique determines the distribution of cells in different phases of the cell cycle.

  • Common Method: Propidium Iodide (PI) staining of DNA and analysis by flow cytometry [8] [10].
  • Typical Workflow:
    • Cell Fixation: Harvest and fix cells in cold ethanol (e.g., 70%) for several hours or overnight.
    • Staining: Wash cells and resuspend in a staining solution containing PI and RNase (to degrade RNA and avoid false positives).
    • Flow Cytometry: Analyze DNA content. The fluorescence intensity of PI is proportional to DNA content, allowing quantification of cells in G0/G1, S, and G2/M phases [8].
Detection of Reactive Oxygen Species (ROS)

This is crucial for validating this compound's primary mechanism of action.

  • Common Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) [1] [5].
  • Typical Workflow:
    • Loading: Incubate cells with DCFH-DA in serum-free medium. The non-fluorescent DCFH-DA diffuses into cells.
    • Conversion & Oxidation: Intracellular esterases cleave the DA groups, trapping DCFH inside the cell. ROS oxidize DCFH to the highly fluorescent DCF.
    • Measurement: Measure the fluorescence intensity (excitation ~488 nm, emission ~535 nm) using a flow cytometer or fluorescence microplate reader [1].

Synergistic Anti-Cancer Effects

A compelling body of evidence shows that this compound and cisplatin can work synergistically, enhancing each other's anti-cancer efficacy. This synergy allows for lower doses of cisplatin, potentially mitigating its severe side effects.

G cluster_mech Key Synergistic Mechanisms This compound\n(ART) This compound (ART) ROS\nGeneration ROS Generation This compound\n(ART)->ROS\nGeneration Induces Rb Pathway\nInhibition Rb Pathway Inhibition This compound\n(ART)->Rb Pathway\nInhibition Decreases Rb/p-Rb Cisplatin Cisplatin Enhanced\nApoptosis Enhanced Apoptosis Cisplatin->Enhanced\nApoptosis DNA Damage Synergistic\nCell Death Synergistic Cell Death Enhanced\nApoptosis->Synergistic\nCell Death Cell Cycle\nArrest Cell Cycle Arrest Cell Cycle\nArrest->Enhanced\nApoptosis Cell Cycle\nArrest->Synergistic\nCell Death ROS\nGeneration->Enhanced\nApoptosis Rb Pathway\nInhibition->Cell Cycle\nArrest

The molecular basis for this synergy involves several pathways:

  • MAPK Pathway Inhibition: In lung cancer A549 cells, the ART+CIS combination was shown to inhibit the MAPK pathway more effectively than either drug alone, leading to increased apoptosis and G2/M cell cycle arrest [9].
  • Rb Pathway Inhibition: In head and neck squamous cell carcinoma (HNSCC), this compound alone induced a decrease in both the retinoblastoma (Rb) protein and its phosphorylated form (p-Rb), a key regulator of cell cycle progression. This effect likely contributes to the observed S/G2-M phase arrest when combined with cisplatin [7] [8].

Key Takeaways for Researchers

  • Mechanistic Distinction: Cisplatin is a DNA-damaging agent, while this compound's activity is primarily mediated through iron and ROS. This fundamental difference reduces the likelihood of cross-resistance.
  • Promising Synergy: The combination of this compound and cisplatin is a validated strategy in preclinical models across various cancers to enhance efficacy and potentially lower the required cisplatin dose.
  • Dependence on Iron and ROS: The cytotoxic effect of this compound is highly dependent on intracellular iron levels and ROS generation. Consider evaluating iron chelators and antioxidants as experimental controls.
  • Cell Death Diversity: Be aware that this compound can induce non-apoptotic cell death forms like ferroptosis and oncosis, especially at higher concentrations or in specific cell types [5] [2].

References

Pharmacokinetic Parameters of Artesunate and Dihydroartemisinin (DHA)

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Intravenous (IV) Artesunate Intramuscular (IM) this compound Oral this compound
This compound Half-life (t₁/₂) Very short; < 15 minutes [1] [2] Median: 30 minutes (Range: 3-67 min) [3] 20 - 45 minutes [4]
DHA Half-life (t₁/₂) 30 - 60 minutes [1] [2] Median: 52 minutes (Range: 26-69 min) [3] 0.5 - 1.5 hours (~30-90 min) [1]
This compound Tₘₐₓ N/A (directly into bloodstream) < 20 minutes [3] < 60 minutes [1]
DHA Tₘₐₓ Within 25 minutes post-dose [1] Within 20-120 minutes [3] [2] Within 2 hours post-dose [1]
Bioavailability (of DHA) 100% (reference) High (>86%) [1]; nearly complete [2] High (>80%) [1]
Key Characteristics High initial concentrations, rapid decline [1] Rapid and extensive absorption [3] Short half-life necessitates repeated dosing [4]

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that is quickly hydrolyzed to its active metabolite, dihydroartemisinin (DHA). The antimalarial activity is primarily due to the activation of the endoperoxide bridge by iron, leading to parasite death.

G cluster_mechanism Mechanism of Action inside Parasite Artesunate_Admin This compound Administration (IV, IM, Oral) Esterase_Hydrolysis Esterase Hydrolysis (in blood & liver) Artesunate_Admin->Esterase_Hydrolysis DHA Dihydroartemisinin (DHA) (Active Metabolite) Esterase_Hydrolysis->DHA Iron_Activation Iron-induced cleavage of endoperoxide bridge DHA->Iron_Activation Enters parasite Parasite_Death Parasite Death ROS_Generation Generation of Reactive Oxygen Species (ROS) & Carbon-centered radicals Iron_Activation->ROS_Generation Alkylation Alkylation of heme and parasite proteins (e.g., falcipain) ROS_Generation->Alkylation Membrane_Damage Oxidative damage to parasite membrane Alkylation->Membrane_Damage Membrane_Damage->Parasite_Death

Experimental Protocols from Key Studies

The data in the table is derived from rigorous clinical trials. Here is a summary of the methodologies used in two pivotal studies:

  • Study 1: Comparative PK of IM this compound & Artemether [3]

    • Design: Open-label study in Vietnamese adults with severe falciparum malaria.
    • Participants: 19 patients (9 received this compound, 10 received artemether).
    • Dosing: IM this compound (2.4 mg/kg stat, then 1.2 mg/kg daily).
    • PK Analysis: Collected frequent plasma samples after the first dose. Concentrations of this compound and DHA were measured using selective high-performance liquid chromatography (HPLC).
    • Key Finding: IM this compound was absorbed rapidly and converted completely to DHA, making it pharmacologically preferable to artemether in severely ill patients.
  • Study 2: New Formulation Bioequivalence [2]

    • Design: Open-label, randomized, 4-period, single-dose, cross-over study.
    • Participants: 72 healthy Thai volunteers.
    • Dosing: Compared a new, easier-to-prepare solvent-based formulation against the current standard, given via both IV and IM routes.
    • PK Analysis: Frequent pharmacokinetic sampling after each dose. Profiles were analyzed with a non-compartmental approach and evaluated for bioequivalence.
    • Key Finding: The new formulation was bioequivalent to the current one, with similar PK properties and almost complete bioavailability of DHA via the IM route.

Key Considerations for Researchers

  • Route Dictates Profile: The administration route is the most critical factor. IV administration achieves immediate high concentrations for severe malaria, while IM offers a valuable alternative with rapid absorption. Oral administration is suitable for uncomplicated cases but has a short half-life [1] [4] [2].
  • DHA is the Primary Active Compound: Pharmacodynamic effects are largely driven by DHA exposure, not the parent this compound compound [2].
  • Formulation Advances: A new solvent-based formulation simplifies the reconstitution of parenteral this compound without altering its pharmacokinetic profile, potentially improving its utility in field settings [2].

References

Comprehensive Analysis of Artemisinin Resistance: Mechanisms, Detection, and Emerging Countermeasures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Artemisinin Resistance and Its Global Significance

Artemisinin-based combination therapies (ACTs) represent the cornerstone of modern malaria treatment, responsible for saving millions of lives since their widespread adoption. These combinations pair a fast-acting artemisinin derivative (such as artesunate, artemether, or dihydroartemisinin) with a longer-lasting partner drug to achieve both rapid parasite clearance and prevent recrudescence. The artemisinin component reduces parasite biomass by approximately 10,000-fold per 48-hour parasite life cycle during the first three days of treatment, while the partner drug eliminates remaining parasites to achieve complete cure and prevent recurrence. This powerful therapeutic approach has been instrumental in reducing global malaria burden over the past two decades, making the emergence and spread of resistance a critical concern for global malaria control programs [1] [2].

The term "artemisinin partial resistance" specifically refers to delayed clearance of malaria parasites from the bloodstream following treatment with an ACT, characterized by the persistence of parasitemia beyond day 3 of treatment. This resistance is considered "partial" because it primarily affects only the ring stage of the parasite's development within red blood cells, rather than conferring complete resistance across all life cycle stages. The clinical manifestation involves slower parasite clearance rates, with the clearance half-life extending beyond 5 hours in resistant infections compared to 2-3 hours in fully sensitive parasites. Importantly, when partner drugs remain effective, ACTs can still achieve complete cure despite artemisinin partial resistance, though this places greater selective pressure on the partner drug component [1] [2].

Molecular Mechanisms of Artemisinin Resistance

Genetic Determinants and Key Mutations

The primary molecular marker for artemisinin resistance is mutations in the PfKelch13 (K13) gene, specifically within its β-propeller domain. These mutations were first identified through genetic studies and have been conclusively demonstrated to confer resistance through gene editing experiments. The World Health Organization has classified K13 mutations into two categories: validated markers that have been experimentally confirmed to confer resistance, and candidate or associated markers that show statistical association with delayed clearance in field studies. The most prevalent and well-characterized mutation is C580Y, which accounts for approximately 80% of resistant parasites in Southeast Asia, though multiple other mutations (including F446I, R561H, and P574L) have also been validated across different geographical regions [1] [2] [3].

Table 1: Validated and Candidate PfKelch13 Molecular Markers of Artemisinin Partial Resistance

Validated Markers Candidate/Associated Markers Geographic Prevalence
F446I P441L Southeast Asia, Africa
N458Y G449A Southeast Asia
C469Y C469F Southeast Asia
M476I A481V Southeast Asia
Y493H R515K Southeast Asia
R539T P527H Southeast Asia
I543T N537I/D Southeast Asia
P553L G538V Southeast Asia
R561H V568G Southeast Asia, Africa
P574L Southeast Asia
C580Y Southeast Asia, Africa
R622I Southeast Asia
A675V Southeast Asia

The cellular mechanism of K13-mediated resistance involves altered regulation of phosphatidylinositol-3-phosphate (PI3P), a lipid that plays crucial roles in vesicular trafficking and protein degradation pathways. Wild-type K13 protein functions as a substrate adapter in an E3 ubiquitin ligase complex that targets PfPI3K for ubiquitination and proteasomal degradation, thereby maintaining low cellular PI3P levels. Mutations in the K13 propeller domain impair this function, leading to elevated PI3P levels and subsequent expansion of intracellular vesicles, particularly in the endoplasmic reticulum. This vesicular expansion enhances the parasite's unfolded protein response (UPR) and proteostasis capacity, potentially enabling it to mitigate artemisinin-induced proteotoxic stress [4].

Cellular Pathways and Resistance Mechanisms

The unified model of artemisinin resistance centers on the role of elevated PI3P in promoting vesicular expansion that engages the unfolded protein response. Artemisinin activity depends on cleavage of its endoperoxide bridge by heme iron in the parasite's digestive vacuole, generating reactive oxygen species that cause widespread protein damage through alkylation of hundreds of parasite proteins. This proteopathic stress would normally lead to parasite death, but resistant parasites with K13 mutations demonstrate enhanced capacity to maintain proteostasis—the balance between protein synthesis, folding, and degradation—through multiple interconnected pathways [4] [5].

The PI3P vesicle expansion serves as a central hub coordinating resistance mechanisms by enhancing the endoplasmic reticulum's capacity to handle misfolded proteins and reducing oxidative damage. This expanded vesicular network facilitates more efficient hemoglobin uptake and degradation, potentially limiting heme-mediated activation of artemisinin compounds. Additionally, the enhanced UPR enables resistant parasites to better manage the oxidative and proteotoxic stress induced by artemisinin activation. Recent transcriptomic studies of resistant parasites in Southeast Asia have identified a characteristic artemisinin resistance-associated transcriptional profile (ARTP) involving broad but discrete sets of biological functions related to proteotoxic stress, host cytoplasm remodeling, and REDOX metabolism, suggesting that resistance emerges from an adapted transcriptional response to artemisinin exposure [4] [5].

G Art Artemisinin Exposure K13wt Wild-type K13 Protein Art->K13wt K13mut Mutant K13 Protein Art->K13mut PI3K PfPI3K Protein K13wt->PI3K Targets for Degradation K13mut->PI3K Impaired Targeting PI3P PI3P Levels PI3K->PI3P Produces Vesicle Vesicle Expansion PI3P->Vesicle Triggers UPR Unfolded Protein Response (UPR) Vesicle->UPR Activates Proteostasis Enhanced Proteostasis UPR->Proteostasis Enhances Resistance Artemisinin Resistance Proteostasis->Resistance Confers

Diagram 1: Molecular mechanism of artemisinin resistance centered on PfKelch13 mutations and PI3P-mediated vesicular expansion leading to enhanced unfolded protein response and proteostasis capacity

Global Status and Distribution of Artemisinin Resistance

Historical Spread and Current Distribution

Artemisinin resistance first emerged in the Greater Mekong Subregion (GMS), with molecular evidence suggesting it originated in western Cambodia prior to 2001, before the widespread deployment of ACTs. The resistance initially manifested as multiple independent emergences of different K13 mutations across the region—a pattern described as "soft sweeps"—before being largely replaced by a selective sweep of a single haplotype bearing the C580Y mutation. This dominant lineage (named KEL1 or PfPailin) spread extensively through western and northern Cambodia, northeastern Thailand, southern Vietnam, and Laos between 2013 and 2018, eventually accounting for the majority of artemisinin-resistant parasites in the region. More concerningly, this lineage also acquired molecular markers conferring resistance to piperaquine, leading to multidrug-resistant malaria with high treatment failure rates for the widely used dihydroartemisinin-piperaquine ACT [6] [5].

The recent emergence of artemisinin resistance in Africa represents a significant turning point in the global resistance landscape. Molecular surveillance has confirmed independent emergence of K13 mutations in Eritrea, Rwanda, Uganda, and Tanzania—distinct from the Southeast Asian lineages and arising through local evolutionary pressures. The current patterns of resistance emergence in Africa concerningly mirror those observed in Southeast Asia 10-15 years ago, raising alarms about potential widespread ACT failure across the continent that bears the greatest malaria burden. Surveillance data from 2023 indicates that artemisinin partial resistance is suspected in several additional African countries, including Ethiopia, Namibia, Sudan, and Zambia, though comprehensive therapeutic efficacy studies are ongoing to determine the clinical significance of these molecular findings [2] [6].

Table 2: Global Status of Artemisinin Partial Resistance as of 2024

Region Resistance Status Predominant K13 Mutations Impact on ACT Efficacy
Greater Mekong Subregion Widespread resistance C580Y, R539T, Y493H High failure rates for multiple ACTs due to partner drug resistance
East Africa Confirmed emergence R561H, P574L, C580Y (local lineages) Currently maintained efficacy with most ACTs, but closely monitored
South America Localized emergence C580Y, R561H Generally maintained efficacy, with sporadic reports of delayed clearance
Other African Regions Suspected emergence Various candidate mutations No significant impact on efficacy reported yet
Rest of World No resistance confirmed None Full ACT efficacy maintained

Detection and Monitoring Methods

Phenotypic and Genotypic Surveillance Approaches

The gold standard for detecting artemisinin resistance remains the therapeutic efficacy study (TES), which measures the parasite clearance half-life in patients following treatment with this compound monotherapy or an ACT. The parasite clearance half-life provides a direct measure of artemisinin susceptibility, with values exceeding 5 hours indicating partial resistance. These studies are comprehensive but resource-intensive, requiring clinical monitoring with frequent parasitemia measurements over several days. In parallel, in vitro susceptibility assays have been developed to provide direct measures of parasite response to artemisinin exposure. The ring-stage survival assay (RSA0-3h) specifically tests the survival of early ring-stage parasites (0-3 hours post-invasion) after exposure to pharmacologically relevant concentrations of dihydroartemisinin (700 nM) for 6 hours, with survival rates ≥1% indicating resistance. This assay directly corresponds to the stage-specific nature of artemisinin resistance and has been validated against clinical outcomes [1] [2] [6].

Molecular surveillance of K13 mutations provides a scalable approach to monitor resistance prevalence and spread at population levels. The identification of K13 as the primary determinant of artemisinin resistance enabled the development of molecular markers for tracking resistance. Techniques include targeted amplicon sequencing, whole genome sequencing, and simpler PCR-based methods to detect specific mutations. The World Health Organization maintains a continuously updated list of validated and candidate K13 mutations associated with resistance, which guides molecular surveillance efforts. Genomic surveillance has become increasingly important in malaria-endemic countries, providing early warning of resistance emergence and enabling targeted responses before clinical treatment failure becomes widespread. When combined with therapeutic efficacy studies, molecular surveillance offers a powerful comprehensive monitoring system that links genotype to phenotype [2] [6].

Experimental Protocols for Resistance Monitoring

Protocol 1: Ring-Stage Survival Assay (RSA)

The RSA evaluates the in vitro survival of early ring-stage parasites following pulsed exposure to dihydroartemisinin, directly measuring the phenotypic resistance of parasite isolates:

  • Parasite synchronization: Isolate and tightly synchronize parasite cultures to obtain early ring stages (0-3 hours post-invasion) using sorbitol synchronization or magnetic purification.
  • Drug exposure: Expose synchronized ring-stage parasites to 700 nM dihydroartemisinin for 6 hours in culture conditions, representing pharmacologically relevant concentrations achieved in patient plasma.
  • Drug removal and recovery: Remove drug-containing medium by washing and continue culture in drug-free complete medium for 66 hours (total 72 hours from initial exposure).
  • Parasite assessment: Prepare blood smears and count parasites after 72 hours. Compare parasite numbers in drug-treated wells to untreated control wells.
  • Calculation: Calculate survival rate as (number of parasites in drug-treated wells / number in control wells) × 100%. Survival rates ≥1% indicate artemisinin resistance [1] [2].

Protocol 2: Therapeutic Efficacy Study

WHO-standardized therapeutic efficacy studies monitor clinical response to antimalarial treatments:

  • Patient selection: Enroll patients with uncomplicated P. falciparum malaria (asexual parasitemia 250-200,000 parasites/μL), excluding those with severe malaria, mixed infections, or significant comorbidities.
  • Treatment and follow-up: Administer standard ACT regimen under direct observation. Monitor patients clinically and parasitologically at predetermined intervals (typically at 0, 1, 2, 3, 7, 14, 21, 28, 35, and 42 days after treatment initiation).
  • Parasite clearance calculation: Calculate parasite clearance half-life using the linear portion of the log-parasitemia versus time plot during the descending phase of parasitemia.
  • Molecular correction: Collect filter paper blood samples for PCR analysis to distinguish recrudescence from new infection in patients with recurrent parasitemia.
  • Outcome classification: Classify outcomes as early treatment failure, late parasitological failure, late clinical failure, or adequate clinical and parasitological response (ACPR) according to WHO guidelines [2] [7].

Therapeutic Strategies and Countermeasures

Current ACT Modifications and Triple Combinations

With declining ACT efficacy in multiple regions, several treatment modifications have been proposed and evaluated to overcome resistance. These include extending the duration of ACT courses from the standard 3 days to 5-7 days, which provides longer artemisinin exposure to clear resistant parasites. Another approach involves the alternating use of different ACT regimens within populations to reduce selective pressure on any specific partner drug. Most promisingly, triple artemisinin-based combination therapies (TACTs) that combine an artemisinin derivative with two partner drugs have demonstrated excellent efficacy against multidrug-resistant malaria in clinical trials. The rationale for TACTs lies in the statistical improbability of parasites simultaneously developing resistance to three drugs with different mechanisms of action, thereby protecting both the artemisinin component and the partner drugs from resistance development [1] [8].

Clinical trials of TACTs have shown promising results in areas with established multidrug resistance. For example, the combination of dihydroartemisinin-piperaquine-mefloquine demonstrated >95% efficacy in Cambodia, where both dihydroartemisinin-piperaquine and this compound-mefloquine had shown declining efficacy. Similarly, artemether-lumefantrine-amodiaquine has shown excellent tolerability and efficacy in trials. Mathematical modeling projects that early deployment of TACTs could significantly delay the emergence and spread of artemisinin resistance, extending the useful therapeutic life of current antimalarial drugs. These models suggest that immediate introduction of TACTs in areas with emerging artemisinin resistance could reduce treatment failure rates by 17-74% compared to continued conventional ACT use, with the greatest benefits seen when TACTs are deployed before resistance becomes widespread [8].

Next-Generation Antimalarial Compounds

The development of novel antimalarial compounds with new mechanisms of action provides another critical approach to addressing artemisinin resistance. Most advanced among these is ganaplacide (formerly KAF156), a novel imidazolopiperazine compound that disrupts parasite development inside red blood cells through a mechanism distinct from artemisinin. In clinical trials, the combination ganaplacide/lumefantrine (GanLum) demonstrated >97% efficacy against uncomplicated malaria across 12 African countries, performing equally well against artemisinin-resistant and sensitive parasites. This combination appears particularly promising because it targets multiple parasite stages, including the transmissible gametocyte stage, potentially reducing malaria transmission in addition to treating clinical disease [9].

The drug development pipeline also includes several other promising compounds in various stages of development, though most remain years away from widespread deployment. The experience with successive generations of antimalarial resistance highlights the critical importance of proactive drug development to stay ahead of resistance evolution. The ideal new antimalarials would combine novel mechanisms of action, activity against multiple parasite life cycle stages, favorable pharmacokinetic profiles, and high barriers to resistance. Until these next-generation treatments become widely available, preserving the efficacy of existing ACTs through rational deployment and resistance containment remains the most urgent priority for global malaria control programs [9].

Table 3: Comparison of Current and Emerging Antimalarial Regimens for Resistant Malaria

Therapeutic Approach Representative Regimens Mechanism of Action Efficacy in Resistant Areas Advantages Limitations
Standard ACTs Artemether-lumefantrine, Dihydroartemisinin-piperaquine Artemisinin: Reactive oxygen species; Partner drugs: Varies Declining in multiple regions Well-established safety profiles, widespread availability Increasing failure rates due to resistance
Triple ACTs (TACTs) Dihydroartemisinin-piperaquine-mefloquine, Artemether-lumefantrine-amodiaquine Three distinct mechanisms simultaneously >95% in clinical trials High barrier to resistance, protects partner drugs More complex regimens, potential for increased side effects
Next-Generation Combinations Ganaplacide-lumefantrine (GanLum) Novel protein targeting distinct from artemisinin >97% in Phase III trials Effective against artemisinin-resistant parasites, blocks transmission Limited long-term safety data, not yet widely available

Research Implications and Future Directions

The continuing evolution of artemisinin resistance represents one of the most significant challenges to global malaria elimination efforts. Current research priorities include elucidating the detailed molecular mechanisms linking K13 mutations to artemisinin tolerance, identifying additional genetic determinants that contribute to resistance, and understanding the factors influencing resistance spread in different epidemiological settings. The independent emergence of resistance in geographically distinct regions provides natural experiments to study the evolutionary trajectories of resistance under different selective pressures and background genotypic variation. Transcriptomic and proteomic studies are revealing complex regulatory networks that extend beyond the established PI3P-UPR axis, suggesting multiple potential pathways to resistance that may require complementary detection methods and therapeutic approaches [4] [5].

From a public health perspective, the strategic deployment of antimalarial therapies must balance immediate treatment needs with long-term resistance containment. Mathematical modeling strongly supports the early introduction of TACTs in regions with emerging artemisinin resistance before high-level resistance becomes established. The experience in Southeast Asia demonstrates that once artemisinin resistance becomes widespread and couples with partner drug resistance, control options become severely limited. The malaria eradication agenda will require continued investment in novel therapeutic approaches, point-of-care resistance diagnostics, and comprehensive surveillance systems that integrate clinical, parasitological, and molecular data to guide timely public health responses. As the global community continues to confront the challenge of artemisinin resistance, a multifaceted approach combining therapeutic innovation, strategic treatment policies, and strengthened health systems will be essential to prevent the catastrophic resurgence of malaria that would follow widespread ACT failure [8] [6].

Conclusion

References

Safety Profile Comparison: Artesunate vs. Chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety concerns and adverse reaction profiles of Artesunate, Doxorubicin, and Oxaliplatin. Fluorouracil (5-FU) is also included as a common chemotherapeutic agent mentioned in the search results for combination regimens [1] [2].

Table 1: Comparative Safety Profiles of Anticancer Agents

Feature This compound Doxorubicin Oxaliplatin Fluorouracil (5-FU)
Primary Approved Use Severe malaria [3] [4] Various cancers (e.g., breast, leukemia, lymphoma) [5] Colorectal cancer (typically in combination) [6] [1] Various cancers (e.g., colorectal, breast, pancreatic) [2]
Most Common Adverse Reactions Acute renal failure, hemoglobinuria, jaundice [3] Fatigue, alopecia, nausea/vomiting, oral sores, bone marrow suppression [5] Mild hematologic and gastrointestinal effects [6] Varies by administration route; can include gastrointestinal, dermatologic, and hematologic effects [2]
Dose-Limiting Toxicity Post-treatment hemolysis [3] Cardiotoxicity (cumulative, irreversible cardiomyopathy) [5] Cumulative sensory neurotoxicity [6] Myelosuppression, mucositis [2]

| Key Unique Safety Concerns | - Post-artesunate delayed hemolysis (can occur ≥7 days post-treatment) [3]

  • Hypersensitivity reactions/anaphylaxis [3] | - Severe tissue ulceration & necrosis upon extravasation [5]
  • High risk of secondary malignancies [5]
  • Acute and chronic cardiotoxicity [5] | - Acute, cold-triggered sensory neuropathy (distinct from cumulative toxicity) [6] | - Hyperammonemia in renal impairment [2]
  • High teratogenic risk in pregnancy [2] | | Typical Onset of Key Toxicity | Delayed (hemolysis appears after day 7) [3] | Can be acute or delayed (cardiomyopathy may appear years later) [5] | Acute (immediate, reversible) and chronic (cumulative) [6] | Shortly after administration [2] | | Reversibility | Hemolysis is typically reversible [3] | Cardiomyopathy is often irreversible [5] | Cumulative neurotoxicity is reversible upon cessation [6] | Varies by specific toxicity [2] | | Recommended Patient Monitoring | Monitor for hemolytic anemia for 4 weeks post-treatment [3] | Baseline and regular cardiac function monitoring (e.g., echocardiography, MUGA scan) [5] | Monitor for sensory disturbances; avoid cold exposure [6] | Monitor blood counts, renal function [2] |

Detailed Toxicity Profiles and Mechanisms

This section elaborates on the distinct safety profiles of each drug, which is critical for risk-benefit assessment in drug development.

This compound
  • Post-Treatment Hemolysis: A well-characterized risk is post-artesunate delayed hemolysis. It is defined by a decrease in hemoglobin with laboratory evidence of hemolysis (e.g., increased LDH, decreased haptoglobin) occurring at least one week after starting treatment. Some cases are severe enough to require blood transfusion. A subset of these patients may have evidence of immune-mediated hemolysis [3].
  • Hypersensitivity: Serious hypersensitivity reactions, including anaphylaxis, have been reported. Administration should be discontinued if signs of a serious reaction occur [3].
Doxorubicin
  • Cardiotoxicity: This is the most serious adverse effect. It can manifest as acute, reversible myopericarditis or as a chronic, irreversible cardiomyopathy that leads to congestive heart failure, sometimes years after treatment. The risk is dose-dependent, and the 1-year mortality rate after developing heart failure is about 50% [5].
  • Mechanism: The cardiotoxicity mechanism differs from its antitumor action and involves increased oxidative stress, down-regulation of cardiac-specific genes, and induction of cardiac myocyte apoptosis [5].
Oxaliplatin
  • Neurotoxicity: This is its dose-limiting side effect and presents in two distinct forms [6]:
    • Acute Neuropathy: A unique, frequent toxicity triggered or aggravated by exposure to cold. Symptoms are rapidly reversible and include paresthesia in the hands and feet.
    • Chronic Cumulative Neuropathy: A sensory neuropathy resembling that caused by cisplatin, but with a more rapid and complete reversibility after treatment is stopped.

Experimental Data and Preclinical Insights into this compound

While clinical safety data for this compound in cancer is limited, recent preclinical studies explore its efficacy and interaction with standard chemotherapies.

Table 2: Preclinical Anti-Cancer Efficacy of this compound in 3D Models

Model Type Cell Line / Patient Source This compound Monotherapy Effect Combination Therapy with Cytostatics
Cell-Line Derived Spheroids HCT-116 (Colorectal) Moderate, dose-dependent reduction in cell viability [1] Chemo-sensitizing: Enhanced effect of 5FU, 5FU+Oxaliplatin (FO), and 5FU+Irinotecan (FI) [1]
Cell-Line Derived Spheroids HT-29 (Colorectal) Strong, dose-independent reduction; effect superior to tested cytostatics [1] Effect similar to ART monotherapy, as ART alone was highly potent [1]
Patient-Derived Cancer Spheroids (PDCS) 39 samples (Various entities) Inhibited cell viability in 84.6% of samples; mean inhibition of 13.87% (weaker than cytostatic monotherapies). Tumor-stimulation observed in 15.4% of models [1] Modulated chemotherapy effects: chemo-inhibition in some samples and chemo-stimulation in others [1]
Experimental Protocol for 3D Cancer Models

The data in Table 2 was generated using clinically relevant peak plasma concentrations (PPCs) of this compound (0.74 µg/mL and 15 µg/mL) in 3D tumor models [1]:

  • Model Generation:
    • Cell-line spheroids: HCT-116 and HT-29 cells were cultured to form spheroids that mimic homotypic tumor-cell interactions and hypoxia [1].
    • Patient-derived cancer spheroids (PDCS): Tumor tissue from patients was processed to generate spheroids that retain heterotypic cell-cell interactions and are considered more predictive [1].
  • Drug Treatment: Spheroids were treated with ART as a single agent and in combination with guideline-recommended chemotherapies (e.g., 5-FU, FOLFOX components) [1].
  • Viability Assessment: Cell viability was measured using ATP-based luminescence assays to quantify anti-cancer effects [1].
  • Morphological Analysis: Spheroids were examined microscopically for treatment-induced changes like structure loosening and decreased diameter [1].

The workflow of this experimental process is summarized in the diagram below.

start Start: Experimental Setup step1 1. Generate 3D Models start->step1 step1a a. Cell-Line Derived Spheroids (HCT-116, HT-29) step1->step1a step1b b. Patient-Derived Cancer Spheroids (PDCS) step1->step1b step2 2. Apply Treatments (this compound ± Chemotherapies) step1a->step2 step1b->step2 step3 3. Assess Outcomes step2->step3 step3a a. Cell Viability Assay (ATP-based luminescence) step3->step3a step3b b. Morphological Analysis (Microscopic imaging) step3->step3b step4 4. Data Analysis step3a->step4 step3b->step4

Mechanisms of Action and Toxicity Pathways

Understanding the distinct mechanisms of these drugs helps explain their different safety profiles.

art This compound art_metab Metabolized to Dihydroartemisinin (DHA) art->art_metab art_mech Iron/heme-mediated activation of endoperoxide bridge art_metab->art_mech art_effect Generates Reactive Oxygen Species (ROS) and free radicals art_mech->art_effect art_tox Primary Toxicity: Post-Treatment Hemolysis art_effect->art_tox dox Doxorubicin dox_mech1 DNA intercalation & Topoisomerase-II inhibition dox->dox_mech1 dox_mech2 Forms complexes with iron generating free radicals dox->dox_mech2 dox_effect DNA Damage & Apoptosis in rapidly dividing cells dox_mech1->dox_effect dox_mech2->dox_effect dox_tox Dose-Limiting Toxicity: Irreversible Cardiotoxicity dox_effect->dox_tox oxali Oxaliplatin oxali_mech Forms platinum-DNA adducts inhibiting DNA replication oxali->oxali_mech oxali_effect Apoptosis in cancer cells and neuronal cells oxali_mech->oxali_effect oxali_tox Dose-Limiting Toxicity: Cumulative Sensory Neurotoxicity oxali_effect->oxali_tox

Key Implications for Research and Development

  • Context of Use is Critical: this compound's safety profile is well-established in malaria treatment, but its application in oncology requires careful consideration of its unique delayed hemolysis risk [3]. In contrast, chemotherapeutics like doxorubicin and oxaliplatin carry classic, often irreversible, organ toxicities that necessitate strict cumulative dosing limits and lifelong monitoring [5] [6].
  • Variable Preclinical Results: The anti-cancer efficacy of this compound is highly model-dependent. Promising results in cell-line spheroids may not translate predictably to more complex patient-derived models, where efficacy was weaker and even tumor-stimulatory effects were observed in a subset [1]. This underscores the necessity of using highly predictive models in development.
  • Potential for Combination Therapy: this compound demonstrated chemo-sensitizing properties in preclinical models [1]. However, the same studies also noted potential for antagonism (chemo-stimulation), highlighting that combination strategies must be empirically validated and not assumed to be synergistic.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fine white crystalline powder

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

384.17841785 Da

Monoisotopic Mass

384.17841785 Da

Heavy Atom Count

27

LogP

log Kow = 2.61 (est)

Appearance

Solid powder

Melting Point

131-135

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60W3249T9M

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Artesunate is indicated for the initial treatment of severe malaria in adult and pediatric patients.
FDA Label
Artesunate Amivas is indicated for the initial treatment of severe malaria in adults and children. Consideration should be given to official guidance on the appropriate use of antimalarial agents.
Treatment of malaria
Treatment of severe malaria caused by Plasmodium falciparum

Livertox Summary

Artesunate for injection is an antimalarial drug used as the initial treatment of severe malaria in both adults and children. Typically, infusions of artesunate are continued for 2 to 7 days until the patient can tolerate oral antimalarial therapy. Artesunate therapy is associated with mild-to-moderate serum aminotransferase elevations during therapy but has not been linked instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-infective Agents; Antiparasitic Agents; Antimalarials; Antiprotozoal Agents
Antimalarial Agents

Therapeutic Uses

Therap Cat: Antimalarial
Artesunate Rectal Capsules is indicated for the initial management of acute malaria in patients who cannot take medication by mouth and for whom parenteral treatment is not available.
To counter the threat of resistance of P. falciparum to monotherapies, and to improve treatment outcome, combinations of antimalarials are now recommended by WHO for the treatment of falciparum malaria. The following ACTs are currently recommended (alphabetical order): AS+AQ artesunate + amodiaquine combination, AS+MQ artesunate + mefloquine combination, AS+SP artesunate + sulfadoxine-pyrimethamine combination.
Artemisinin and its derivatives (artesunate, artemether, artemotil, dihydroartemisinin) produce rapid clearance of parasitaemia and rapid resolution of symptoms. They reduce parasite numbers by a factor of approximately 10,000 in each asexual cycle, which is more than other current antimalarials (which reduce parasite numbers 100- to 1000-fold per cycle). Artemisinin and its derivatives are eliminated rapidly. When given in combination with rapidly eliminated compounds (tetracyclines, clindamycin), a 7-day course of treatment with an artemisinin compound is required; but when given in combination with slowly eliminated antimalarials, shorter courses of treatment (3 days) are effective. The evidence of their superiority in comparison to monotherapies has been clearly documented.
For more Therapeutic Uses (Complete) data for ARTESUNIC ACID (14 total), please visit the HSDB record page.

Pharmacology

Artesunate is an artemisinin derivative that is metabolized to DHA, which generates free radicals to inhibit normal function of _Plasmodium_ parasites.[A18389,L891,L14099] It has a short duration of action due to its short half life, and a moderate therapeutic index.[L891,L14099] Patients should be counselled regarding the risk of post treatment hemolytic anemia and hypersenstivity.[L14099]
Artesunate is a water-soluble, semi-synthetic derivative of the sesquiterpine lactone artemisinin with anti-malarial, anti-schistosomiasis, antiviral, and potential anti-neoplastic activities. Upon hydrolysis of artesunate's active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells, reactive oxygen species and carbon-centered radicals form, which have been shown to damage and kill parasitic organisms. Additionally, in vitro studies demonstrate that this agent induces DNA breakage in a dose-dependent manner. Artesunate has also been shown to stimulate cell differentiation, arrest the cell cycle in the G1 and G2/M phases, inhibit cell proliferation, and induce apoptosis through mitochondrial and caspase signaling pathways. Artemisinin is isolated from the plant Artemisia annua.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BE - Artemisinin and derivatives, plain
P01BE03 - Artesunate

Mechanism of Action

Artesunate is metabolized to the active DHA. the endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the _Plasmodium_ parasites during all erythrocytic stages. Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase.
Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins.
Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood.

Vapor Pressure

3.2X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88495-63-0

Absorption Distribution and Excretion

The Cmax of artesunate is 3.3µg/mL while the Cmax of the active metabolite DHA is 3.1µg/mL. The AUC of artesunate is 0.7µg\*h/mL while the AUC of DHA is 3.5µg\*h/mL. After intravenous artesunate, DHA has a Tmax of 0.5-15 minutes in adult patients and 21-64 minutes in pediatric patients. Intramuscular artesunate has a Tmax of 8-12 minutes. Infants less than 6 months old will have a higher AUC due to an undeveloped UGT metabolic pathway.
The main route of elimination in humans is unknown. In rats, a dose of artesunate is 56.1% eliminated in the urine and 38.5% in the feces.
The volume of distribution of artesunate is 68.5L while the volume of distribution of DHA is 59.7L.
The clearance of artesunate is 180L/h while the clearance of DHA is 32.3L/h.
Following administration to humans, artesunate is rapidly hydrolyzed to its principal active metabolite, dihydroartemisinin. The pharmacokinetics of artesunate are characterized by marked inter-subject variability, differing significantly between healthy volunteers and infected patients, and among patients with different disease severity.
The pharmacokinetic of artesunate and dihydroartemisin are characterized by marked inter-subject variability. The pharmacokinetic parameters of artesunate and dihydroartemisinin differ significantly between healthy volunteers and infected patients, and among patients with different disease severity. Pharmacokinetic data from unbound plasma concentrations of artesunate or dihydroartemisinin should be interpreted with caution because the drug accumulates selectively in parasitized RBC's In in vitro experiments, accumulation of dihydroartemisinin in infected RBC's is in concentrations approximately 300-fold higher than those in plasma .
The pharmacokinetics of oral dihydroartemisinin (DHA) following the dose of 2 and 4 mg/ kg body weight dihydroartemisinin and 4 mg/kg body weight oral artesunate (AS) were investigated in 20 healthy Thai volunteers (10 males, 10 females). All formulations were generally well tolerated. Oral DHA was rapidly absorbed from gastrointestinal tract with marked inter-individual variation. The pharmacokinetics of DHA following the two dose levels were similar and linearity in its kinetics was observed. Based on the model-independent pharmacokinetic analysis, median (95% CI) values for Cmax of 181 (120-306) and 360 (181-658) ng/ml were achieved at 1.5 hours following 2 and 4 mg/kg body weight dose, respectively. The corresponding values for AUC0-infinity, t1/2z, CL/f and Vz/f were 377 (199-1,128) vs 907 (324-2,289) ng.hr/mL, 0.96 (0.70-1.81) vs 1.2 (0.75-1.44) hours, 7.7 (4.3-12.3) vs 6.6 (3.1-10.1) L/kg, and 90.5 (28.6-178.2) vs 6.6 (3.1-10.1) mL/min/kg, respectively (2 vs 4 mg/kg dose). Oral AS was rapidly biotransformed to DHA, which was detectable in plasma as early as 15 minutes of AS dosing. Following 4 mg/kg dose, median (95% CI) value for Cmax of 519 (236-284) ng/mL was achieved at 0.7 (0.25-1.5) hours. AUC0-infinity, and t1/2z were 657 (362-2,079) ng.hr/mL, 0.74 (0.34-1.42) hours, respectively. Cmax of DHA following oral AS were significantly higher, but total systemic exposure was greater following oral DHA at the same dose level (4 mg/kg body weight). There was no significant sex difference in pharmacokinetics of DHA
The aims of this study were to determine the pharmacokinetic parameters of a single dose of 200 mg oral and rectal artesunate in healthy volunteers, and to suggest a rational dosage regimen for rectal administration. The study design was a randomized open cross-over study of 12 healthy volunteers... Pharmacokinetic parameters were derived from the main metabolite alpha-dihydroartemisinin data due to the rapid disappearance of artesunate from the plasma. Dihydroartemisinin following oral administration of artesunate had a significantly higher AUC(0-infinity) (P<0.05 95% confidence interval (CI) -1168.73, -667.61 ng x hr/mL(-1)) and Cmax (P<0.05; 95% CI -419.73, -171.44 ng/mL(-1)), and had shorter tmax (P<0.05; 95% CI -0.97, -0.10 hr) than that following rectal artesunate. There was no statistically significant difference in the elimination half-life between both routes of administration (P>0.05; 95% CI -0.14, 0.53 hr). The relative bioavailability of rectal artesunate was [mean (coefficient of variation %) 54.9 (24.8%) %].
For more Absorption, Distribution and Excretion (Complete) data for ARTESUNIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

Artesunate is rapidly metabolized to dihydroartemisinin (DHA) by plasma esterases. DHA is glucuronidated by UGT1A9 and UGT2B7 to DHA-glucuronide. DHA-glucuronide can undergo a minor metabolic pathway to for a furano acetate derivative of DHA-glucuronide. CYP2A6 may minorly contribute to the metabolism of artesunate.
Following administration to humans, artesunate is rapidly hydrolyzed to its principle active metabolite, dihydroartemisinin. Data from in vitro studies with human liver microsomes and from clinical studies suggest that DHA-glucoronide (10-position) is the principal Phase II metabolite of DHA and that uridine diphosphate glucuronyl transferase isoforms 1A1, 1A8-9, or 2B7 may be the main conjugating enzyme.
Artemisinin is completely and rapidly absorbed after oral administration in rats. However, a very low plasma level was obtained even after a dose of 300 mg/kg. Liver was found to be the chief site of inactivation. When artemisinin was given i.m., significant and more persistent plasma levels were detected. Artemisinin was shown to pass the blood-brain and blood-placenta barriers after i.v. injection. Very little unchanged artemisinin was found in the urine or feces in 48 hours regardless of the route of administration. Metabolites identified after administration to humans include deoxyartemisinin, deoxydihydroartemisinin, and 9,10-dihydroxydeoxyartemisinin.
Artesunate has known human metabolites that include (1S,4S,5R,8S,9R,10R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol.

Associated Chemicals

Sodium artesunate; 86864-68-4

Wikipedia

Artesunate

Drug Warnings

Artemisinin congeners should not be given to patients with a previous history of an allergic reaction following their consumption or if an urticarial rash develops during treatment. Patient with a history of hypersensitivity reaction to one of the artemsinins should be advised not to take any of the derivatives again.
Artesunate rectal capsules have not been evaluated as sole therapy for malaria; consequently all patient who are initially treated with artesunate rectal capsules should be promptly referred and evaluated at the nearest health care facility able to provide a full curative course of treatment for malaria.
Adverse events described /following artesunate/ included bitter taste, mild pain at the injection site, bradycardia, paroxysmal ventricular premature beat, incomplete right bundle branch block, first-degree atrio-ventricular block, and urticaria.
... The most commonly reported adverse events (in the order of <1%) to be mild gastrointestinal (nausea, vomiting, diarrhea, abdominal pain) events.
For more Drug Warnings (Complete) data for ARTESUNIC ACID (25 total), please visit the HSDB record page.

Biological Half Life

The elimination half life of artesunate is 0.3h with a range of 0.1-1.8h. The elimination half life of DHA is 1.3h with a range of 0.9-2.9h. Half life after intramuscular administration is 48 min in children and 41 min in adults.
In volunteer studies, artsunate was cleared very rapidly (within minutes) by biotransformation to dihydroartemisinin, which was eliminated by with a half-life of approximately 45 minutes.

Use Classification

Human drugs -> Orphan -> Antiprotozoals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Derivative of artemisinin

Clinical Laboratory Methods

Analyte: artesunate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 290 nm

Interactions

The activity of artemisinin in combination with other antimalarial drugs against P. falciparum was measured in vitro and against P. berghei in vivo. A combination of artemisinin with mefloquine was synergistic whereas that with pyrimethamine was antagonistic in vitro and in vivo. A combination of artemisinin with other antimalarials (sulfadiazine, sulfadoxine, sulfadoxine-pyrimethamine, cycloguanil, and dapsone) was also shown to be antagonistic in vivo.
There has been some concern that antipyretics might attenuate the host defense against malaria, as their use is associated with delayed parasite clearance. However, this appears to result from delaying cytoadherence, which is likely to be beneficial. There is no reason to withhold antipyretics in malaria. ...Paracetamol (acetaminophen) and ibuprofen are the preferred options for reducing fever.

Stability Shelf Life

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection.

Dates

Last modified: 08-15-2023
1: Krishna S, Ganapathi S, Ster IC, Saeed ME, Cowan M, Finlayson C, Kovacsevics H, Jansen H, Kremsner PG, Efferth T, Kumar D. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral Artesunate Therapy for Colorectal Cancer. EBioMedicine. 2014 Nov 15;2(1):82-90. doi: 10.1016/j.ebiom.2014.11.010. eCollection 2015 Jan. PubMed PMID: 26137537; PubMed Central PMCID: PMC4484515.
2: Okebe J, Eisenhut M. Pre-referral rectal artesunate for severe malaria. Cochrane Database Syst Rev. 2014 May 29;(5):CD009964. doi: 10.1002/14651858.CD009964.pub2. Review. PubMed PMID: 24869943; PubMed Central PMCID: PMC4463986.
3: Ravindra KC, Ho WE, Cheng C, Godoy LC, Wishnok JS, Ong CN, Wong WS, Wogan GN, Tannenbaum SR. Untargeted Proteomics and Systems-Based Mechanistic Investigation of Artesunate in Human Bronchial Epithelial Cells. Chem Res Toxicol. 2015 Oct 19;28(10):1903-13. doi: 10.1021/acs.chemrestox.5b00105. Epub 2015 Sep 21. PubMed PMID: 26340163.
4: Mori F, Pantano S, Rossi ME, Montagnani C, Chiappini E, Novembre E, Galli L, de Martino M. Skin prick test results to artesunate in children sensitized to Artemisia vulgaris L. Int J Immunopathol Pharmacol. 2015 Sep;28(3):411-4. doi: 10.1177/0394632015589518. Epub 2015 Jul 8. PubMed PMID: 26157064.
5: Wang C, Xuan X, Yao W, Huang G, Jin J. Anti-profibrotic effects of artesunate on bleomycin-induced pulmonary fibrosis in Sprague Dawley rats. Mol Med Rep. 2015 Jul;12(1):1291-7. doi: 10.3892/mmr.2015.3500. Epub 2015 Mar 17. PubMed PMID: 25816117.
6: Alzoubi K, Calabrò S, Bissinger R, Abed M, Faggio C, Lang F. Stimulation of suicidal erythrocyte death by artesunate. Cell Physiol Biochem. 2014;34(6):2232-44. doi: 10.1159/000369666. Epub 2014 Dec 8. PubMed PMID: 25562169.
7: Kloprogge F, McGready R, Phyo AP, Rijken MJ, Hanpithakpon W, Than HH, Hlaing N, Zin NT, Day NP, White NJ, Nosten F, Tarning J. Opposite malaria and pregnancy effect on oral bioavailability of artesunate - a population pharmacokinetic evaluation. Br J Clin Pharmacol. 2015 Oct;80(4):642-53. doi: 10.1111/bcp.12660. Epub 2015 Jul 22. PubMed PMID: 25877779; PubMed Central PMCID: PMC4594700.
8: Lee SH, Cho YC, Kim KH, Lee IS, Choi HJ, Kang BY. Artesunate inhibits proliferation of naïve CD4(+) T cells but enhances function of effector T cells. Arch Pharm Res. 2015 Jun;38(6):1195-203. doi: 10.1007/s12272-014-0491-5. Epub 2014 Nov 6. PubMed PMID: 25370606.
9: Bukirwa H, Unnikrishnan B, Kramer CV, Sinclair D, Nair S, Tharyan P. Artesunate plus pyronaridine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2014 Mar 4;(3):CD006404. doi: 10.1002/14651858.CD006404.pub2. Review. PubMed PMID: 24596021; PubMed Central PMCID: PMC4448218.
10: Singh S, Giri A, Giri S. The antimalarial agent artesunate causes sperm DNA damage and hepatic antioxidant defense in mice. Mutat Res Genet Toxicol Environ Mutagen. 2015 Jan 1;777:1-6. doi: 10.1016/j.mrgentox.2014.11.001. Epub 2014 Nov 15. PubMed PMID: 25726169.
11: Hou L, Block KE, Huang H. Artesunate abolishes germinal center B cells and inhibits autoimmune arthritis. PLoS One. 2014 Aug 12;9(8):e104762. doi: 10.1371/journal.pone.0104762. eCollection 2014. PubMed PMID: 25116436; PubMed Central PMCID: PMC4130578.
12: Wang B, Hou D, Liu Q, Wu T, Guo H, Zhang X, Zou Y, Liu Z, Liu J, Wei J, Gong Y, Shao C. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51. Cancer Biol Ther. 2015;16(10):1548-56. doi: 10.1080/15384047.2015.1071738. Epub 2015 Jul 15. PubMed PMID: 26176175; PubMed Central PMCID: PMC5391513.
13: Olivera GC, Postan M, González MN. Effects of artesunate against Trypanosma cruzi. Exp Parasitol. 2015 Sep;156:26-31. doi: 10.1016/j.exppara.2015.05.014. Epub 2015 May 27. PubMed PMID: 26024969.
14: Vandewynckel YP, Laukens D, Geerts A, Vanhove C, Descamps B, Colle I, Devisscher L, Bogaerts E, Paridaens A, Verhelst X, Van Steenkiste C, Libbrecht L, Lambrecht BN, Janssens S, Van Vlierberghe H. Therapeutic effects of artesunate in hepatocellular carcinoma: repurposing an ancient antimalarial agent. Eur J Gastroenterol Hepatol. 2014 Aug;26(8):861-70. doi: 10.1097/MEG.0000000000000066. PubMed PMID: 24987823.
15: Ng DS, Liao W, Tan WS, Chan TK, Loh XY, Wong WS. Anti-malarial drug artesunate protects against cigarette smoke-induced lung injury in mice. Phytomedicine. 2014 Oct 15;21(12):1638-44. doi: 10.1016/j.phymed.2014.07.018. Epub 2014 Sep 1. PubMed PMID: 25442271.
16: Yuliang W, Zejian W, Hanlin S, Ming Y, Kexuan T. The hypolipidemic effect of artesunate and ursolic acid in rats. Pak J Pharm Sci. 2015 May;28(3):871-4. PubMed PMID: 26004719.
17: Cui C, Feng H, Shi X, Wang Y, Feng Z, Liu J, Han Z, Fu J, Fu Z, Tong H. Artesunate down-regulates immunosuppression from colorectal cancer Colon26 and RKO cells in vitro by decreasing transforming growth factor β1 and interleukin-10. Int Immunopharmacol. 2015 Jul;27(1):110-21. doi: 10.1016/j.intimp.2015.05.004. Epub 2015 May 12. PubMed PMID: 25978851.
18: Tan SS, Ong B, Cheng C, Ho WE, Tam JK, Stewart AG, Harris T, Wong WS, Tran T. The antimalarial drug artesunate inhibits primary human cultured airway smooth muscle cell proliferation. Am J Respir Cell Mol Biol. 2014 Feb;50(2):451-8. doi: 10.1165/rcmb.2013-0273OC. PubMed PMID: 24066853.
19: Okorji UP, Olajide OA. A semi-synthetic derivative of artemisinin, artesunate inhibits prostaglandin E2 production in LPS/IFNγ-activated BV2 microglia. Bioorg Med Chem. 2014 Sep 1;22(17):4726-34. doi: 10.1016/j.bmc.2014.07.007. Epub 2014 Jul 11. PubMed PMID: 25074847.
20: Luo Q, Lin J, Zhang L, Li H, Pan L. The anti-malaria drug artesunate inhibits cigarette smoke and ovalbumin concurrent exposure-induced airway inflammation and might reverse glucocorticoid insensitivity. Int Immunopharmacol. 2015 Dec;29(2):235-45. doi: 10.1016/j.intimp.2015.11.016. Epub 2015 Nov 14. PubMed PMID: 26590116.

Explore Compound Types